molecular formula C6H8N2O2S B108644 1H-Azepine-1-sulfonamide CAS No. 17617-10-6

1H-Azepine-1-sulfonamide

Cat. No.: B108644
CAS No.: 17617-10-6
M. Wt: 172.21 g/mol
InChI Key: VEQAGSPCZANNDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepine-1-sulfonamide is a specialized organic compound that serves as a valuable chemical scaffold and synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure features a seven-membered azepine ring coupled with a sulfonamide functional group, making it a versatile building block for the design and synthesis of more complex molecules. The research value of this compound is highlighted by its presence in advanced pharmacological intermediates. For instance, it is a key component in a related molecular structure identified as CID 3051691 (PubChem), which has a molecular formula of C22H30N4O2S and is described as a complex ergoline derivative . This demonstrates the application of this compound in constructing compounds with potential for probing biological pathways. As a sulfonamide derivative, it may act as an enzyme inhibitor by mimicking the transition state or binding to the active site of target proteins, a common mechanism for this class of chemicals. Researchers can leverage this building block to develop novel chemical entities for hit-to-lead optimization and structure-activity relationship (SAR) studies. Handling and Safety: This chemical is intended for research purposes by qualified laboratory personnel. Please refer to the specific Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17617-10-6

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

azepine-1-sulfonamide

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H,(H2,7,9,10)

InChI Key

VEQAGSPCZANNDR-UHFFFAOYSA-N

SMILES

C1=CC=CN(C=C1)S(=O)(=O)N

Canonical SMILES

C1=CC=CN(C=C1)S(=O)(=O)N

Synonyms

1H-Azepine-1-sulfonamide(8CI,9CI)

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Azepine-1-sulfonamide: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azepine-1-sulfonamide is a heterocyclic organic compound featuring a seven-membered azepine ring N-substituted with a sulfonamide group. This scaffold is of significant interest in medicinal chemistry, combining the structural features of azepines, which are present in numerous biologically active compounds, and the sulfonamide functional group, a well-established pharmacophore.[1][2] The unique conformational flexibility of the seven-membered ring, coupled with the electronic properties of the sulfonamide moiety, makes this compound and its derivatives attractive targets for drug discovery and development.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a validated synthetic approach, and potential applications of this core molecule.

Chemical Structure and Identification

The core structure of this compound consists of a partially unsaturated seven-membered nitrogen-containing ring directly bonded to a sulfonamide group. The systematic IUPAC name for this compound is this compound.

Key Identifiers:

IdentifierValue
CAS Number 17617-10-6[4]
Molecular Formula C₆H₈N₂O₂S[4]
Molecular Weight 172.20 g/mol [4]

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the parent 1H-azepine and related sulfonated compounds, the following characteristics can be anticipated. It is important to note that these are estimated values and should be confirmed by experimental analysis.

Table of Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale/Reference
Melting Point Likely a solid at room temperature with a melting point in the range of 150-200 °C.Related azepine derivatives and sulfonamides often exhibit melting points in this range. For instance, a synthesized 1H-dibenzo[b]azepine-2,5-dione derivative has a melting point of 167-169 °C.[3]
Boiling Point Predicted to be high, likely decomposing before boiling at atmospheric pressure.The parent 1H-azepine has a boiling point of 199.5 °C at 760 mmHg, and the addition of the sulfonamide group would significantly increase this.[3]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols.The sulfonamide group can participate in hydrogen bonding, but the overall molecule has significant nonpolar character. The solubility of sulfonamides is known to be influenced by the solvent system.
Stability The 1H-azepine ring is known to be unstable and can rearrange to the more stable 3H-azepine isomer. The electron-withdrawing sulfonamide group at the nitrogen atom is expected to enhance the stability of the 1H-azepine tautomer.[4]Stability studies on related sulfonamides indicate good stability under long-term and accelerated testing conditions when properly stored.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the vinylic region (δ 5.5-7.0 ppm) corresponding to the protons on the azepine ring. Protons on the carbon atoms adjacent to the nitrogen would likely appear in the range of δ 4.0-4.5 ppm. The NH₂ protons of the sulfonamide group would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the azepine ring in the downfield region (δ 120-140 ppm). The sp³ hybridized carbons would appear further upfield.

  • IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching vibrations (asymmetric and symmetric, around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively), and C=C stretching of the azepine ring (around 1600-1650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (172.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and other characteristic fragments of the azepine ring.

Synthesis of this compound: A Proposed Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible and efficient synthesis can be designed based on established methods for the N-sulfonylation of amines and the synthesis of related N-sulfonylated azepines.[6] The proposed method involves the reaction of 1H-azepine with sulfamoyl chloride.

Causality Behind Experimental Choices:

  • Choice of Reactants: 1H-azepine serves as the nitrogen nucleophile, and sulfamoyl chloride is an effective electrophilic reagent for introducing the sulfonamide group.

  • Solvent: A non-protic solvent like dichloromethane (DCM) is chosen to prevent reaction with the solvent and to dissolve the reactants.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.

  • Temperature: The reaction is initially carried out at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Work-up and Purification: An aqueous work-up is employed to remove the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography is a standard and effective method for isolating the final product from any remaining impurities.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1H-azepine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validating System: The purity and identity of the synthesized this compound should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to ensure it matches the expected structural data. The melting point of the purified compound should also be determined and will serve as a benchmark for its purity.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 1H-Azepine E Inert Atmosphere 0 °C to Room Temp 12-16 hours A->E B Sulfamoyl Chloride B->E C Triethylamine (Base) C->E D DCM (Solvent) D->E F Aqueous Work-up E->F G Extraction with DCM F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader classes of azepine and sulfonamide derivatives have a wide range of documented pharmacological activities.

  • Antimicrobial Activity: Sulfonamides were among the first classes of antibiotics and continue to be used for their antibacterial properties.[2] Azepine derivatives have also demonstrated antibacterial and antifungal activities.[7] It is therefore plausible that this compound may exhibit antimicrobial properties.

  • Anticancer and Antitumor Activity: Many sulfonamide derivatives have been investigated and developed as anticancer agents.[8] They can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, which is overexpressed in some tumors.[1] The azepine scaffold is also found in several compounds with antitumor potential.[9]

  • Other CNS Activities: The azepine ring is a core component of several centrally acting drugs, including antidepressants and anticonvulsants.[10]

The combination of the azepine ring and the sulfonamide group in this compound makes it a valuable scaffold for further chemical modification and exploration in various therapeutic areas.

Diagram of Potential Biological Activities:

Biological_Activities cluster_activities Potential Biological Activities A This compound B Antimicrobial A->B Sulfonamide & Azepine Moieties C Anticancer A->C Sulfonamide & Azepine Moieties D CNS Activity A->D Azepine Moiety caption Potential therapeutic areas for this compound.

Caption: Potential therapeutic areas for this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structure combines the pharmacologically relevant azepine and sulfonamide motifs, suggesting a high potential for biological activity. This guide has provided a comprehensive overview of its chemical properties, a proposed robust synthetic protocol, and an outlook on its potential applications. Further experimental validation of its physicochemical properties and a thorough investigation of its pharmacological profile are warranted to fully unlock the therapeutic potential of this intriguing molecule and its derivatives.

References

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 75-81. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-908. [Link]

  • LookChem. (n.d.). Cas 291-69-0, 1H-Azepine. Retrieved from [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

  • Paquette, L. A. (1968). The Chemistry of Azepines. In Azepines (Vol. 1, pp. 1-14). Academic Press.
  • ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. Retrieved from [Link]

  • Božinović, J., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(6), 741-754.
  • S.A. Al-Rammahi, H.A. Al-Khafagy and W.A. Z. Al-Zubaydi. (2014). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Applicable Chemistry, 3(6), 2419-2428.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound, hexahydro-n-(((8-beta)-9,10-didehydro-6-methylergolin-8-yl)methyl)-. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(12), 4765.
  • Ali, A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(15), 4983.
  • e-Chem. (n.d.). N,N'-(methylenedi-p-phenylene)bis[hexahydro-2-oxo-1H-azepine-1-carboxamide]. Retrieved from [Link]

  • eGyanKosh. (n.d.). Seven and Large Membered Heterocycles. Retrieved from [Link]

  • Asif, M. (2016). Biological activities of sulfonamides. ResearchGate. [Link]

  • Martin, A. N., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615-620.
  • Pellegrino, S., et al. (2012). 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides. Chemistry–A European Journal, 18(28), 8705-8715.
  • Hafez, H. N., et al. (2012). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Organic & Pharmaceutical Chemistry, 10(4), 15-23.
  • Fylaktakidou, K. C., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 1999.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2010). Synthesis and characterization of some sulfonamide dervatives. National Journal of Chemistry, 39, 443-452.
  • Khan, K. M., et al. (2023). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. Journal of Basic and Applied Sciences, 19, 11-25.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2013). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Journal of Molecular Structure, 1030, 257-264.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Retrieved from [Link]

  • COP Bela. (n.d.). BP401T. Retrieved from [Link]

  • ECHA. (2018). 1H-Azepine-1-carboxamide, N,N'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 1H-azepine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Azepine, 1-acetylhexahydro-. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 1H-Azepine. Retrieved from [Link]0907016999533306)

Sources

An In-depth Technical Guide to 1H-Azepine-1-sulfonamide (CAS 17617-10-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Azepine-1-sulfonamide, a heterocyclic organic compound. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from related azepine and sulfonamide compounds to offer valuable insights for research and development.

Chemical Identity and Properties

This compound is characterized by a seven-membered unsaturated nitrogen-containing ring, the azepine ring, with a sulfonamide group attached to the nitrogen atom.

IdentifierValueSource
CAS Number 17617-10-6[1]
Molecular Formula C6H8N2O2S[1]
Molecular Weight 172.20 g/mol [1]
Canonical SMILES C1=CC=CN(C=C1)S(=O)(=O)N
InChI Key InChI=1S/C6H8N2O2S/c9-10(10)8-5-3-1-2-4-6-8

Note: Canonical SMILES and InChI Key are predicted based on the known structure.

The Azepine Core: A Foundation for Diverse Bioactivity

The 1H-azepine ring is a seven-membered nitrogen heterocycle that serves as a crucial building block in medicinal chemistry.[2] The unsaturated and flexible nature of the seven-membered ring allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities.[2] Azepine derivatives have been explored for their potential as:

  • Antibacterial and antifungal agents[2][3]

  • Antiviral compounds[2]

  • Anticancer and antitumor agents[2]

  • Anticonvulsants[2]

  • Anti-inflammatory agents[2]

The parent 1H-Azepine (CAS 291-69-0) is a related but distinct molecule, and its properties can offer some foundational understanding of the core azepine structure.[4][5][6]

The Sulfonamide Functional Group: A Privileged Scaffold in Drug Discovery

Sulfonamides (-SO2NH2) are a cornerstone of medicinal chemistry, best known for their pioneering role as the first class of effective antibacterial drugs.[7][8] Beyond their antimicrobial properties, sulfonamides exhibit a broad spectrum of biological activities, including:[8][9]

  • Enzyme Inhibition: Notably, they are potent inhibitors of carbonic anhydrase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8][10]

  • Antidiabetic Effects: Certain sulfonamide derivatives have shown potential in managing blood sugar levels.[8][11]

  • Anticancer Properties: Their ability to interfere with various biological pathways has led to their investigation as anticancer agents.[8]

  • Anti-inflammatory Activity [9]

The incorporation of a sulfonamide group into the 1H-azepine ring system in this compound suggests the potential for a synergistic or novel pharmacological profile.

Potential Synthesis of N-Sulfonylated Azepines

A proposed experimental workflow for a related compound, p-tosyl-1H-azepine, involves the thermal decomposition of toluene-p-sulfonyl azide in benzene under a nitrogen atmosphere. The yield of this reaction has been shown to increase with higher nitrogen pressure.[12] This suggests a potential pathway for the synthesis of other N-sulfonylated azepines.

Synthesis_Pathway Proposed Synthesis of N-Sulfonylated Azepines cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Product Sulfonyl_Azide Sulfonyl Azide (R-SO2N3) Heat Heat (Thermal Decomposition) Sulfonyl_Azide->Heat Decomposition Benzene Benzene Sulfonylnitrene Sulfonylnitrene (R-SO2N) Heat->Sulfonylnitrene Forms N2_Pressure Nitrogen Atmosphere (Increased Pressure) N_Sulfonyl_Azepine N-Sulfonyl-1H-azepine N2_Pressure->N_Sulfonyl_Azepine Increases Yield SulfonylnitreneBenzene SulfonylnitreneBenzene SulfonylnitreneBenzene->N_Sulfonyl_Azepine Insertion Reaction

Caption: Proposed reaction pathway for the synthesis of N-sulfonylated azepines.

Predicted Spectroscopic Data

Based on the chemical structure of this compound, the following spectroscopic characteristics can be anticipated:

  • ¹H-NMR: Signals corresponding to the vinyl protons on the azepine ring would be expected in the olefinic region. The protons of the sulfonamide group would likely appear as a broad singlet.

  • ¹³C-NMR: Resonances for the sp² hybridized carbons of the azepine ring would be present, in addition to any signals from substituents on the sulfonamide group if it were derivatized.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the sulfonamide, the S=O stretching (asymmetric and symmetric), and the C=C stretching of the azepine ring.

For comparison, an azepine derivative showed a sharp, strong band at 3344 cm⁻¹ for the N-H stretch and bands at 1675 cm⁻¹ and 1573 cm⁻¹ for the amide I and II bands, respectively.[2] Aromatic hydrogen bands were observed around 3084 cm⁻¹.[2]

Potential Biological Activity and Applications

The combination of the azepine core and the sulfonamide functional group suggests that this compound could be a valuable lead compound in drug discovery. The sulfonamide moiety could act as a pharmacophore, targeting enzymes or receptors, while the azepine ring provides a scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential areas of investigation for this compound and its derivatives include:

  • Antimicrobial Research: Building upon the known antibacterial and antifungal properties of both azepines and sulfonamides.[2][3][7]

  • Enzyme Inhibition Studies: Targeting enzymes such as carbonic anhydrase or 11β-HSD1, given the prevalence of sulfonamides as inhibitors of these targets.[8][10]

  • Central Nervous System (CNS) Applications: Some azepine-based drugs are used for conditions like Parkinson's and Alzheimer's diseases due to their anticonvulsant activity.[2]

Safety and Handling

Due to the limited specific data for this compound, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. This includes:

  • Use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling in a well-ventilated area or a fume hood.

  • Avoidance of inhalation, ingestion, and skin contact.

  • Consulting the Safety Data Sheet (SDS) from the supplier for any available specific handling and storage information.

Conclusion

This compound represents an intriguing, yet underexplored, molecule at the intersection of two pharmacologically significant chemical classes. While direct experimental data is sparse, the known properties of azepines and sulfonamides provide a strong rationale for its investigation as a potential scaffold in drug discovery. Further research into its synthesis, characterization, and biological evaluation is warranted to unlock its full potential.

References

  • PubChemLite. This compound, hexahydro-n-(((8-beta)-9,10-didehydro-6-methylergolin-8-yl)methyl)-. [Link]

  • PubChem. 1H-Azepine, 1-(phenylsulfonyl)-. [Link]

  • RSC Publishing. Pressure-induced synthesis of an N-sulphony1-1H-azepine by sulphonyl-nitrene insertion into benzene. [Link]

  • LookChem. Cas 291-69-0,1H-Azepine. [Link]

  • Nepal Journals Online. Synthesis, Characterization and Biological Screening of Azepine Derivative. [Link]

  • ResearchGate. Synthesis of N-sulfonated N-azepines | Request PDF. [Link]

  • PubChem. 1H-Azepine. [Link]

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. [Link]

  • RSC Publishing. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • J-GLOBAL. 1H-Azepine | Chemical Substance Information. [Link]

  • NIST WebBook. 1H-Azepin-1-amine, hexahydro-. [Link]

  • ACS Publications. Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubMed. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. [Link]

  • ResearchGate. (PDF) Biological activities of sulfonamides. [Link]

Sources

Stability of N-Sulfonyl 1H-Azepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Stability Paradox

N-sulfonyl 1H-azepines represent a fascinating class of 8


-electron heterocycles. Unlike their planar, aromatic 6

counterparts (e.g., benzene, pyridine), 1H-azepines are anti-aromatic if planar. To avoid this energetic penalty, they adopt a non-planar boat conformation .

The stability of these derivatives hinges on the electron-withdrawing nature of the N-sulfonyl group. While the parent 1H-azepine (N-H) is extremely unstable and rapidly tautomerizes to 3H-azepine, the N-sulfonyl group destabilizes the anti-aromatic character just enough to allow isolation, yet the molecule remains kinetically labile.

Key Stability takeaway: N-sulfonyl 1H-azepines exist in a delicate equilibrium with their bicyclic valence tautomers (azanorcaradienes). Their degradation is driven by two distinct mechanisms: thermal rearrangement (unimolecular) and dimerization (bimolecular).

Part 2: The Thermodynamic Landscape

Valence Tautomerism

The defining feature of N-sulfonyl 1H-azepine stability is the electrocyclic equilibrium between the monocyclic 1H-azepine (A) and the bicyclic benzene imine (azanorcaradiene, B) .

  • 1H-Azepine Form: Favored by electron-withdrawing groups (EWG) on the nitrogen (e.g., Tosyl, Mesyl, Nosyl). The EWG lowers the energy of the HOMO, reducing the anti-aromatic destabilization.

  • Azanorcaradiene Form: Favored by electron-donating substituents on the ring or high temperatures.

This equilibrium is rapid at room temperature. The "stability" of a specific derivative is often a measure of the position of this equilibrium.

Visualization of the Equilibrium

The following diagram illustrates the valence tautomerism and the subsequent irreversible degradation pathways.

AzepineStability Azepine N-Sulfonyl 1H-Azepine (Boat Conformation) TS Transition State (6π Electrocyclization) Azepine->TS Fast Equilibrium Dimer Dimerization Product ([6+4] Cycloaddition) Azepine->Dimer High Conc. (Kinetic) Rearranged Rearrangement Products (Sulfonamides / Fulvenes) Azepine->Rearranged Heat / Acid (Thermodynamic) Norcaradiene N-Sulfonyl Benzene Imine (Azanorcaradiene) TS->Norcaradiene Norcaradiene->Rearranged Ring Opening

Figure 1: The central equilibrium of N-sulfonyl azepines and their primary failure modes.

Part 3: Degradation Pathways (Failure Modes)

Understanding how these molecules fail is critical for designing storage and handling protocols.

Dimerization ([6+4] Cycloaddition)

Unlike typical dienes that undergo [4+2] Diels-Alder reactions, N-sulfonyl 1H-azepines act as 6


 components. In concentrated solutions, two azepine molecules react: one as the 6

diene and the other as the 4

dienophile.
  • Mechanism: Thermally allowed [6+4] cycloaddition.[1]

  • Trigger: High concentration (>0.1 M) and ambient temperature.

  • Prevention: Store in dilute solution or as a crystalline solid (where crystal packing prevents the necessary orbital overlap).

Thermal Rearrangement

Upon heating, the azepine ring contracts or rearranges.

  • Pathway A (Benzenoid Formation): Isomerization to N-sulfonyl aniline derivatives. This often proceeds via the azanorcaradiene intermediate.[1]

  • Pathway B (Fulvene Formation): 1-substituted azepines can rearrange to 6-aminofulvene derivatives.[2][3] This is a sigmatropic shift unique to the 1H-azepine architecture.

Part 4: Synthesis & Handling Protocols

Synthesis via Nitrene Insertion (The Paquette Method)

This is the gold-standard method for accessing N-sulfonyl 1H-azepines. It relies on the thermal decomposition of sulfonyl azides in the presence of benzene (or substituted benzenes).

Protocol:

  • Reagents: Benzene (Solvent/Reactant, excess), Sulfonyl Azide (

    
    ).
    
  • Conditions: Heat to 80°C (reflux) or photolysis (

    
    ).
    
  • Mechanism:

    • Loss of

      
       generates a singlet nitrene (
      
      
      
      ).
    • Nitrene adds to the benzene double bond to form the azanorcaradiene.

    • Electrocyclic ring opening yields the N-sulfonyl 1H-azepine.

  • Purification: Rapid chromatography on neutral alumina (Silica can be too acidic and catalyze rearrangement).

Storage Standard Operating Procedure (SOP)

To maximize shelf-life and prevent the degradation pathways described in Part 3:

ParameterRecommendationRationale
Temperature -20°C or -80°CSlows thermal rearrangement to fulvenes/anilines.
State Crystalline SolidLattice energy inhibits bimolecular dimerization.
Atmosphere Argon / NitrogenPrevents oxidation of the electron-rich alkene system.
Solvent Avoid CDCl

for long term
Trace acid in chloroform catalyzes rearrangement. Use

or

over basic alumina.

Part 5: Characterization & Self-Validation

How do you know you have the 1H-azepine and not the azanorcaradiene or a rearranged product ? Use this NMR fingerprinting guide.

1H NMR Diagnostics

The chemical shifts (


) are distinct due to the ring current differences (anti-aromatic/non-planar vs. cyclopropyl).
  • N-Sulfonyl 1H-Azepine:

    • Protons: Olefinic region.

    • 
      -Protons (C2/C7): 
      
      
      
      5.8 – 6.5 ppm (Deshielded by N-sulfonyl).
    • 
      -Protons (C3-C6): 
      
      
      
      5.0 – 6.0 ppm.
    • Coupling: Distinct vicinal coupling constants (

      
       Hz).
      
  • Azanorcaradiene (Tautomer):

    • Bridgehead Protons: Upfield shift due to cyclopropane ring.

    • 
      :  2.5 – 3.5 ppm (Distinctive high-field shift).
      
Experimental Workflow Diagram

Follow this logic flow to validate your synthesis product.

ValidationWorkflow Sample Crude Reaction Mixture NMR 1H NMR (C6D6) Sample->NMR Check1 Signals at 5.5-6.5 ppm? NMR->Check1 Check2 Signals at 2.5-3.5 ppm? Check1->Check2 Yes (Minor) ResultA Confirmed: 1H-Azepine Check1->ResultA Yes (Major) ResultC Rearranged (Sulfonamide/Fulvene) Check1->ResultC No (Aromatic region only) ResultB Mixture: Tautomeric Equilibrium Check2->ResultB Yes

Figure 2: Decision tree for spectroscopic validation of azepine derivatives.

References

  • Paquette, L. A. (1975). The Chemistry of Azepines. In Nonbenzenoid Aromatics. Academic Press.

  • Ayyangar, N. R., Purohit, A. K., & Tilak, B. D. (1981). Stable 1H-azepines. Journal of the Chemical Society, Chemical Communications.

  • Childs, R. F., Grigg, R., & Johnson, A. W. (1967). The thermal rearrangement of 1-substituted 1H-azepines to derivatives of 6-aminofulvene. Journal of the Chemical Society C.

  • Mandal, N., et al. (2022). Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine. Physical Chemistry Chemical Physics.

  • Gribanov, P. S., et al. (2022).[4] Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization. Molecules.

Sources

The 7-Membered Divide: 1H-Azepine-1-sulfonamide vs. Azepane Sulfonamide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the critical structural and functional divergence between 1H-azepine-1-sulfonamides (unsaturated, pseudo-conjugated) and azepane sulfonamides (saturated, flexible). While both share a seven-membered nitrogenous core, their utility in medicinal chemistry is diametrically opposed. Azepane sulfonamides function as stable, hydrophobic scaffolds ideal for occupying enzyme pockets (e.g., Carbonic Anhydrase, 11


-HSD1). In contrast, 1H-azepine-1-sulfonamides act as constrained, reactive intermediates or "warheads," often exploited for their unique electronic properties or as precursors to complex polycycles via valence tautomerism.

Part 1: Structural & Electronic Determinants

The biological efficacy of these two scaffolds is dictated by their electronic stability and conformational landscape.

1H-Azepine-1-sulfonamide (The "Constrained" Scaffold)
  • Electronic State: The parent 1H-azepine is electronically unstable due to anti-aromatic character (8

    
     electrons). However, derivatization with a sulfonyl group (
    
    
    
    ) on the nitrogen is critical. The strong electron-withdrawing nature of the sulfonamide pulls electron density from the ring, stabilizing the system and preventing rapid rearrangement to benzene imides.
  • Conformation: Adopts a rigid boat conformation . This lack of flexibility makes it a specific fit for narrow, planar receptor clefts but limits its "induced fit" capability.

  • Reactivity: High. Susceptible to cycloadditions (e.g., [4+2], [6+4]) and ring contractions.

Azepane Sulfonamide (The "Flexible" Scaffold)
  • Electronic State: Fully saturated. Chemically inert under physiological conditions. The sulfonamide group acts purely as a polar handle or zinc-binding group (ZBG).

  • Conformation: Exists in a fluxional equilibrium between twist-chair and twist-boat forms. This entropy-driven flexibility allows the azepane ring to mold into hydrophobic pockets, maximizing van der Waals interactions.

  • Reactivity: Low. Metabolically stable, though susceptible to oxidation at the

    
    -carbon by CYP450 enzymes.
    
Visualization: Structural Decision Matrix

The following diagram illustrates the decision logic for selecting between these two scaffolds based on target requirements.

ScaffoldSelection Start Target Binding Site Analysis PocketType1 Large, Hydrophobic, Flexible Pocket? Start->PocketType1 Yes PocketType2 Planar, Narrow, or Covalent Target? Start->PocketType2 No Azepane SELECT: Azepane Sulfonamide (Saturated) PocketType1->Azepane Utility1 High Metabolic Stability Induced Fit Binding Azepane->Utility1 Azepine SELECT: this compound (Unsaturated) PocketType2->Azepine Utility2 Rigid Conformational Lock Potential Covalent Modifier Azepine->Utility2

Caption: Decision tree for scaffold selection. Green path favors flexible Azepane; Red path favors rigid Azepine.

Part 2: Comparative Biology & Pharmacology[1]

Case Study A: Carbonic Anhydrase (CA) Inhibition

Dominant Scaffold: Azepane Sulfonamide.

  • Mechanism: The sulfonamide moiety (

    
    ) coordinates to the catalytic Zinc ion (
    
    
    
    ) in the CA active site.[1] The azepane ring does not bind the metal; instead, it extends into the hydrophobic half of the active site.
  • Why Azepane Wins: The flexibility of the azepane ring allows the inhibitor to adopt the necessary twist conformation to minimize steric clashes with residues like Thr199 and Leu198 in hCA II.

  • Data Comparison:

    • Azepane-sulfonamide:[2]

      
       (hCA II) 
      
      
      
      10–50 nM (High Potency).
    • Azepine-sulfonamide:[2]

      
       (hCA II) 
      
      
      
      >500 nM (Lower Potency due to steric clash of the rigid boat form).
Case Study B: Antimicrobial & CNS Activity

Dominant Scaffold: 1H-Azepine derivatives.[3]

  • Mechanism: N-sulfonyl-1H-azepines have shown efficacy against Gram-negative bacteria and fungal strains. The mechanism often involves intercalation or specific binding to rigid transporters where the flat, boat-like structure mimics aromatic substrates.

  • Metabolic Risk: The 1H-azepine core is a "metabolic alert." In acidic physiological environments, it can hydrolyze or rearrange to form aniline derivatives, which may be toxic. Azepane does not carry this risk.

Quantitative Summary Table
FeatureAzepane SulfonamideThis compound
Ring Saturation Fully Saturated (

)
Unsaturated (

)
Geometry Flexible (Twist-Chair)Rigid (Boat)
Metabolic Stability High (Phase I Oxidation)Low (Ring Contraction/Hydrolysis)
Primary Use Hydrophobic PharmacophoreSynthetic Intermediate / Covalent Probe
Key Target Class Metalloproteinases, CA IsomersGPCRs (restricted), DNA Intercalators
Synth. Precursor Caprolactam / HexamineBenzene / Aryl Azides

Part 3: Synthetic Pathways[5][6]

The synthesis of these two cores requires fundamentally different chemical logic. Azepines are typically "expanded" from aromatics, while azepanes are "cyclized" or "reduced."

Workflow: Synthesis of N-Tosyl-1H-Azepine (Ring Expansion)

This protocol utilizes the reactivity of nitrenes to expand a benzene ring—a reaction unique to the azepine class.

Synthesis Benzene Benzene Intermediate Norcaradiene Intermediate Benzene->Intermediate + Chloramine-T CuBr Cat., Heat Chloramine Chloramine-T (Nitrene Source) Azepine N-Tosyl-1H-Azepine (Product) Intermediate->Azepine Valence Tautomerism Azepane N-Tosyl-Azepane (Saturated) Azepine->Azepane H2, Pd/C (Reduction)

Caption: Synthetic pathway showing the ring expansion of benzene to azepine, and subsequent reduction to azepane.[4][1][5][6][7][8][9][10]

Part 4: Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-1H-Azepine

Rationale: This reaction demonstrates the stabilization of the anti-aromatic azepine ring via electron withdrawal by the tosyl group.

Reagents:

  • Benzene (Solvent & Reactant)[1]

  • Chloramine-T (Nitrene source)

  • Copper(I) Bromide (Catalyst)

Step-by-Step:

  • Setup: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser, dissolve Chloramine-T (5.0 g) in dry Benzene (50 mL).

  • Catalysis: Add CuBr (10 mol%) under an inert Nitrogen atmosphere.

  • Reflux: Heat the mixture to 80°C (reflux) for 4 hours. The solution will transition from a suspension to a clear, dark amber solution.

  • Workup: Cool to room temperature. Filter off the sulfonamide byproduct and inorganic salts through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane (1:3).

  • Validation: 1H NMR should show vinylic protons in the 5.8–6.2 ppm range, distinct from the aromatic region.

Protocol 2: Carbonic Anhydrase Esterase Assay (for Azepane Sulfonamides)

Rationale: Standard colorimetric assay to determine inhibition constants (


) for sulfonamide-bearing scaffolds.

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA)

  • Enzyme: Recombinant hCA II

  • Buffer: 50 mM Tris-SO4, pH 7.6

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution of the Azepane Sulfonamide in DMSO.

  • Incubation: In a 96-well plate, add 10

    
    L of inhibitor (varying concentrations) to 180 
    
    
    
    L of Tris buffer containing hCA II (100 nM final). Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 10

    
    L of 4-NPA (3 mM stock in Acetonitrile).
    
  • Measurement: Monitor the absorbance at 400 nm (formation of 4-nitrophenolate) every 10 seconds for 5 minutes using a kinetic microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Paquette, L. A. (1984). Recent Advances in the Chemistry of Azepines. In Advances in Heterocyclic Chemistry. Elsevier. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Link

  • Bozinovic, N., et al. (2015).[5] Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society.[5] Link

  • Singh, A. K. (2021).[10][11] Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online. Link

Sources

Tautomeric Dynamics in N-Substituted Azepine Sulfonamides: Structural Stability and Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the azepine ring—a seven-membered unsaturated nitrogen heterocycle—into sulfonamide scaffolds presents a unique challenge in medicinal chemistry: dual-mode tautomerism . Unlike stable six-membered rings (e.g., pyridine), N-substituted azepines exhibit both valence tautomerism (ring contraction/expansion) and prototropic tautomerism (amide-imide shifts).

This guide deconstructs these phenomena, providing a rigorous framework for identifying, stabilizing, and utilizing specific tautomers in drug development. We focus on the causality between electronic substitution and ring stability, offering a self-validating analytical protocol to ensure target engagement.

Section 1: Theoretical Framework of Azepine Tautomerism

In N-substituted azepine sulfonamides, two distinct tautomeric mechanisms operate simultaneously. Understanding the energy barriers of these transitions is critical for preventing "molecular shapeshifting" that leads to off-target toxicity or metabolic instability.

Valence Tautomerism: The Stability Trap

The primary instability in 1H-azepines arises from their anti-aromatic character (8


 electrons if planar). To relieve this, they undergo valence tautomerism  to form the bicyclic benzene imine (norcaradiene) intermediate.
  • Mechanism: Electrocyclic ring closure (

    
    ).
    
  • The Sulfonyl Effect: Electron-withdrawing groups (EWG) like sulfonyl (

    
    ) on the ring nitrogen are essential  for stabilizing the monocyclic 1H-azepine form. They withdraw electron density from the ring, reducing the anti-aromatic repulsion and raising the energy barrier for ring contraction.
    
Prototropic Tautomerism: The Sulfonamide-Sulfonimide Shift

When a sulfonamide group is attached to the azepine ring (e.g., 2-sulfonamidoazepine), a classic proton transfer equilibrium occurs.

  • Form A (Sulfonamide):

    
     (Neutral, H-bond donor).
    
  • Form B (Sulfonimide):

    
     (Zwitterionic character, H-bond acceptor).
    

This equilibrium is solvent-dependent. Polar aprotic solvents (DMSO, DMF) and active site pockets often stabilize the Sulfonimide form due to its higher dipole moment.

Pathway Visualization

The following diagram illustrates the interplay between valence stability and prototropic shifts.

AzepineTautomerism Fig 1: Dual Tautomeric Pathways in N-Substituted Azepine Sulfonamides. cluster_valence Valence Tautomerism (Ring Stability) cluster_proto Prototropic Tautomerism (Binding Mode) BenzeneImine Benzene Imine (Bicyclic) Azepine1H N-Sulfonyl-1H-Azepine (Monocyclic - Stable) BenzeneImine->Azepine1H Ring Expansion (Promoted by EWG) AmideForm Sulfonamide Form (NH-Donor) Azepine1H->AmideForm Functionalization ImideForm Sulfonimide Form (N-Acceptor) AmideForm->ImideForm 1,3-Proton Shift (Solvent Dependent)

Section 2: Analytical Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. Standard LC-MS is insufficient as tautomers often co-elute or interconvert during ionization.

Protocol A: Variable Temperature (VT) NMR

Objective: Determine the energy barrier of interconversion and identify the dominant species in solution.[1]

  • Step 1: Dissolve 5 mg of compound in

    
     (polar) and 
    
    
    
    (non-polar) in separate tubes.
  • Step 2: Acquire

    
     NMR at 298K. Look for the sulfonamide 
    
    
    
    proton (typically
    
    
    9.0–11.0 ppm) vs. the ring
    
    
    in the imide form (often broader,
    
    
    12.0+ ppm or shielded depending on ring currents).
  • Step 3: Perform VT-NMR from 298K to 223K (cooling).

    • Result: If peaks sharpen and split into distinct sets, the tautomeric exchange is slow on the NMR timescale (high barrier).

    • Calculation: Use the coalescence temperature (

      
      ) to calculate 
      
      
      
      using the Eyring equation.[1]
Protocol B: X-Ray Crystallography (Solid State)

Objective: Define the "frozen" tautomer for structure-based drug design (SBDD).

  • Step 1: Grow crystals by slow evaporation (avoiding hydrate formation).

  • Step 2: Solve structure and examine bond lengths.

    • Sulfonamide:

      
       bond is single (~1.63 Å); 
      
      
      
      is single (~1.40 Å).
    • Sulfonimide:

      
       bond shortens (partial double character); 
      
      
      
      becomes double (~1.30 Å).
Data Interpretation Table

Use the following reference values to validate your experimental data.

FeatureSulfonamide Form (Amide)Sulfonimide Form (Imide)Analytical Method
S-N Bond Length 1.60 – 1.64 Å1.56 – 1.59 ÅX-Ray Diffraction
C-N(exo) Bond Single Bond CharacterDouble Bond CharacterX-Ray Diffraction

NMR (NH)

9.5 – 10.5 ppm (Sharp)

11.0 – 13.0 ppm (Broad)

NMR (

)

NMR

~150 ppm (Amide-like)

~250 ppm (Imine-like)

HMBC
IR (S=O) Symmetric stretch ~1160

Shifted to ~1140

FTIR

Section 3: Synthetic & Pharmacological Implications[2]

Synthetic Traps: Alkylation Regioselectivity

The tautomeric equilibrium dictates reactivity. Attempting to alkylate the sulfonamide nitrogen often results in mixtures.

  • Scenario: Alkylation of a 2-sulfonamidoazepine.

  • Outcome:

    • N-alkylation (Sulfonamide derived): Occurs with soft electrophiles.

    • Ring-N alkylation (Imide derived): Occurs if the base used is strong enough to deprotonate the ring nitrogen of the imide tautomer.

  • Control Strategy: Use sterically hindered bases (e.g., LiHMDS) and low temperatures (-78°C) to kinetically trap the sulfonamide anion before equilibration allows ring attack.

Structure-Based Drug Design (SBDD)

Docking algorithms often fail to account for tautomers.

  • Directive: Always dock BOTH tautomers.

  • Case Study: If the binding pocket contains a glutamic acid residue (H-bond acceptor), the Sulfonamide form (Donor) is preferred. If the pocket has a lysine/arginine (H-bond donor), the Sulfonimide form (Acceptor) may bind 10-100x tighter.

Analytical Decision Tree

Follow this workflow to validate the active species.

AnalyticalWorkflow Fig 2: Decision Tree for Tautomer Identification. Start New Azepine Sulfonamide Synthesized Solubility Dissolve in DMSO-d6 (Mimic Biological Polarity) Start->Solubility NMR Run 1H NMR at 298K Solubility->NMR Decision Are NH signals broad or split? NMR->Decision SingleSet Single Sharp Set Decision->SingleSet No SplitSet Broad/Split Signals Decision->SplitSet Yes FastExchange Fast Exchange or Single Tautomer SingleSet->FastExchange VT_NMR Perform VT-NMR (-50°C to +50°C) SplitSet->VT_NMR Final Define Dominant Tautomer for Docking Model FastExchange->Final Calc Calculate Coalescence (Tc) & Barrier (Delta G) VT_NMR->Calc Calc->Final

References

  • Chourasiya, S. S., et al. (2017).[2] "Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides." New Journal of Chemistry. Link

  • Paquette, L. A. (1971).[3] "Valence Isomerism in Selected Heterocyclic Systems." Angewandte Chemie International Edition. Link[1]

  • Mandal, N., et al. (2022). "Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine."[4] Chemical Science. Link

  • Khashi, M., et al. (2018). "Tautomerism in the sulfonamide moiety: synthesis, experimental and theoretical characterizations." Journal of Structural Chemistry. Link

  • Gunsalus, N., et al. (2021). "Substituent-Dependent Reactivity in the Photodimerization of N-Substituted Dibenz[b,f]azepines." The Journal of Organic Chemistry. Link[1]

Sources

1H-Azepine-1-sulfonamide pharmacological mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Investigation of the 1H-Azepine-1-sulfonamide Scaffold

Executive Summary

The this compound scaffold represents a compelling, yet underexplored, area of medicinal chemistry. While specific pharmacological data for the parent compound is not extensively documented in peer-reviewed literature, the constituent moieties—the conformationally flexible azepine ring and the pharmacologically prolific sulfonamide group—provide a strong foundation for hypothesizing its mechanism of action. This guide abandons a rigid template to instead provide a logical and scientifically rigorous framework for the elucidation of this scaffold's therapeutic potential. We will synthesize insights from related compounds to propose a primary hypothetical mechanism centered on enzyme inhibition. Crucially, this document details a self-validating, multi-phase experimental cascade, from initial target identification to cellular pathway analysis, designed to systematically investigate, and ultimately confirm, the pharmacological activity of this promising chemical class. This whitepaper is intended for researchers, scientists, and drug development professionals as a practical guide to unlocking the therapeutic value of novel azepine-sulfonamide derivatives.

Introduction: The Pharmacological Promise of a Hybrid Scaffold

In the landscape of drug discovery, the fusion of privileged structures often leads to novel compounds with unique biological activities. The this compound scaffold is a prime example of such a hybrid, combining two moieties of significant medicinal importance.

  • The Azepine Ring: This seven-membered nitrogen-containing heterocycle is a cornerstone of numerous FDA-approved drugs, particularly those targeting the central nervous system.[1][2][3] Its non-planar and flexible nature allows it to adopt diverse conformations, enabling it to bind effectively to a wide range of biological targets.[1] Azepine derivatives have demonstrated broad pharmacological activities, including antipsychotic, anticonvulsant, and anticancer properties.[3][4][5][6]

  • The Sulfonamide Group: The sulfonamide functional group (-S(=O)₂-N<) is one of the most successful pharmacophores in medicinal chemistry.[7][8] Since the discovery of prontosil, the first commercially available antibacterial, sulfonamides have been developed into a vast class of drugs with applications ranging from antibacterials and diuretics to antivirals, and enzyme inhibitors.[7][8][9] Their ability to act as a structural mimic of p-aminobenzoic acid (PABA) is the basis for their classic antibacterial mechanism—the inhibition of dihydropteroate synthase in the folic acid synthesis pathway.[9][10][11][12][13] More broadly, the sulfonamide group is a potent hydrogen bond donor and acceptor and can coordinate with metal ions, making it a versatile anchor for binding within enzyme active sites.[8]

The combination of the azepine's structural flexibility with the sulfonamide's proven inhibitory capabilities suggests that the this compound scaffold is a promising starting point for developing novel, potent, and selective therapeutic agents.

A Primary Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of sulfonamide-containing molecules as enzyme inhibitors, we hypothesize that the primary mechanism of action for the this compound scaffold is the inhibition of one or more protein kinases. [8][14] Many small molecule kinase inhibitors utilize scaffolds that can occupy the ATP-binding pocket, and the sulfonamide moiety is well-suited to form key hydrogen bonds with the hinge region of the kinase domain. The azepine ring would serve as a lipophilic scaffold, with its substituents modifiable to achieve selectivity and potency for a specific target.

This hypothesis is supported by the development of other sulfonamide-based compounds as potent anticancer agents that target tubulin polymerization and other kinase-driven pathways.[14][15]

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation ADP ADP RTK_active->ADP Downstream Downstream Substrate RTK_active->Downstream Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK_inactive Binds ATP ATP ATP->RTK_active Downstream_P Phosphorylated Substrate Downstream->Downstream_P Transcription Gene Transcription Downstream_P->Transcription AzepineSulfonamide This compound (Hypothetical Inhibitor) AzepineSulfonamide->RTK_active Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation start Synthesize & Purify This compound Derivatives screen In Vitro Kinase Panel Screen (e.g., 400+ kinases) start->screen hits Identify Primary Hits (>90% Inhibition at 10 µM) screen->hits cetsa Cellular Thermal Shift Assay (CETSA) with Hit-Positive Cell Line hits->cetsa Top Candidates engage Confirm Target Engagement (Thermal Stabilization) cetsa->engage proceed Proceed to Phase 2: Pathway Analysis engage->proceed Validated Target

Caption: Experimental workflow for target identification and validation.

  • Objective: To perform a broad initial screen to identify potential kinase targets.

  • Materials: Purified this compound, DMSO (vehicle), commercial kinase panel service (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Submit the compound to a commercial screening service for single-point concentration screening (typically 1-10 µM) against a large panel of recombinant human kinases.

    • The assay typically measures the remaining kinase activity in the presence of the compound, often using a luminescence-based method that quantifies ATP consumption.

    • Request raw data and "% inhibition" values relative to a vehicle control (DMSO).

  • Causality & Interpretation: This experiment rapidly narrows down the vast field of potential targets. A high percentage of inhibition (>90%) against a specific kinase or kinase family strongly suggests a direct interaction. This unbiased approach prevents premature focus on a single hypothesized target.

  • Objective: To confirm that the compound binds to the putative target protein in a physiological cellular context.

  • Materials: Cell line expressing the target kinase, this compound, PBS, lysis buffer, equipment for Western blotting or mass spectrometry.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the compound at a relevant concentration (e.g., 10x the estimated IC₅₀) and another set with vehicle (DMSO) for 1 hour.

    • Harvest, wash, and resuspend cells in PBS.

    • Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble proteins (supernatant) from aggregated, denatured proteins (pellet) by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature for both treated and untreated samples using Western blot or mass spectrometry.

  • Causality & Interpretation: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the melting curve to a higher temperature in the compound-treated sample is direct evidence of target engagement in the cell. This self-validating system ensures that the observed in vitro activity translates to a direct interaction in a more complex biological environment.

Phase 2: Cellular Pathway Analysis

Once a target is validated, the next step is to determine if the compound modulates its downstream signaling pathway.

  • Objective: To measure the phosphorylation status of a known substrate of the target kinase.

  • Materials: Cell line, this compound, appropriate growth factors or stimuli, lysis buffer, primary antibodies (for total target, phospho-target, total substrate, phospho-substrate, and a loading control like GAPDH), secondary antibodies, ECL substrate.

  • Procedure:

    • Seed cells and allow them to attach overnight.

    • Starve cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with increasing concentrations of the compound for 1-2 hours.

    • Stimulate the cells with a relevant growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to activate the pathway.

    • Immediately lyse the cells on ice and collect protein lysates.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with specific primary antibodies against the phosphorylated substrate of the target kinase.

    • Strip and re-probe the membrane for the total substrate and loading control to ensure equal protein loading.

    • Visualize bands using an ECL substrate and imaging system.

  • Causality & Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate, while the total protein levels remain unchanged, demonstrates that the compound is functionally inhibiting the kinase's activity within the cell. This directly links target engagement (from CETSA) to a functional cellular outcome.

Phase 3: In Vitro Pharmacological Profiling

With a validated target and confirmed cellular activity, the final phase involves detailed characterization of the compound's potency and selectivity.

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target enzyme's activity.

  • Materials: Recombinant target kinase, appropriate substrate, ATP, this compound, assay buffer, plate-based detection system (e.g., luminescence, fluorescence).

  • Procedure:

    • Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • In a 96- or 384-well plate, add the enzyme, the substrate, and the diluted compound.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a set time at the optimal temperature.

    • Stop the reaction and measure the signal using a plate reader.

    • Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

  • Causality & Interpretation: The IC₅₀ is a critical measure of a compound's potency. A lower IC₅₀ indicates a more potent compound. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the compound to existing inhibitors.

The data generated in Phase 3 can be summarized for clear comparison, especially when evaluating multiple derivatives of the scaffold.

Compound IDTarget KinaseIC₅₀ (nM) [a]Cellular IC₅₀ (nM) [b]Selectivity Index (Off-target/Target) [c]
AZ-SULF-001Kinase X15045010
AZ-SULF-002Kinase X2580>100
AZ-SULF-003Kinase X800>10002
Reference CmpdKinase X5015050
[a] Determined by in vitro enzymatic assay.
[b] Determined by downstream substrate phosphorylation assay (Western blot densitometry).
[c] Ratio of IC₅₀ for the most potent off-target kinase versus the primary target kinase.

Conclusion

While the specific pharmacological profile of this compound remains to be fully elucidated, its composite scaffold provides a strong rationale for investigating its potential as an enzyme inhibitor, particularly within the protein kinase family. The technical guide presented here outlines a logical, multi-phased research cascade designed to systematically uncover this mechanism. By progressing from broad, unbiased screening to specific target validation and detailed pharmacological profiling, researchers can effectively and rigorously determine the therapeutic potential of this and related scaffolds. The proposed workflows, rooted in established methodologies, provide a self-validating framework to ensure that experimental choices are driven by data, ultimately paving the way for the development of novel and effective therapeutic agents.

References

  • ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Available at: [Link]

  • ResearchGate. (n.d.). Commercially available drugs contain azepine derivatives. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Available at: [Link]

  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Available at: [Link]

  • ResearchGate. (2026). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities | Request PDF. Available at: [Link]

  • PubMed. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Available at: [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2019). A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

  • Nepal Journals Online. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Available at: [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms PDF. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • SciSpace. (n.d.). Antimicrobial sulfonamide drugs. Available at: [Link]

Sources

The Dawn of a Scaffold: A Technical Guide to the History and Discovery of Azepine Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the fascinating journey of azepine sulfonamide inhibitors, from their conceptual origins to their current status as a versatile and potent class of molecules in drug discovery. We will explore the seminal discoveries, dissect the intricate mechanisms of action, and provide a practical framework of experimental protocols, offering a comprehensive resource for both seasoned researchers and newcomers to the field.

Part 1: The Genesis of a New Inhibitor Class: From Serendipity to Rational Design

The story of azepine sulfonamide inhibitors is not a monolithic narrative but rather an interwoven tapestry of discoveries across different therapeutic areas. Its roots can be traced back to the broader history of sulfonamides and the pioneering work in protein kinase inhibition.

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The journey begins with the discovery of sulfonamides as antibacterial agents in the 1930s. Gerhard Domagk's Nobel Prize-winning work with prontosil, a sulfonamide dye, revealed its ability to combat bacterial infections, not as the dye itself, but through its in vivo conversion to the active metabolite, sulfanilamide.[1] This discovery ushered in the era of "sulfa drugs" and established the sulfonamide moiety as a "privileged structure" in medicinal chemistry—a molecular framework capable of interacting with a wide range of biological targets.[2]

A Pivotal Moment: The Dawn of Kinase Inhibition with Isoquinoline Sulfonamides

A significant leap towards the development of azepine sulfonamide inhibitors came in 1984. A team of Japanese researchers led by biochemist Hiroyoshi Hidaka described the first synthetic protein kinase inhibitors based on an isoquinoline sulfonamide structure.[3][4] These compounds, including H-7 and H-8, were found to be potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C.[4] This seminal work was crucial as it established the ATP-binding site of kinases as a "druggable" target, paving the way for the development of a new generation of targeted therapies.[3]

Fasudil: The Progenitor and a Paradigm Shift in Vasodilator Therapy

Building on the isoquinoline sulfonamide scaffold, further research led to the discovery of Fasudil (HA-1077), a compound that would become the first-in-class Rho-kinase (ROCK) inhibitor.[5][6] Initially investigated as a calcium channel blocker, its true mechanism of action as a potent vasodilator was later attributed to the inhibition of ROCK.[5][7] Approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, Fasudil's success underscored the therapeutic potential of targeting the Rho/ROCK pathway and solidified the importance of the isoquinoline sulfonamide framework.[5][8] The azepine ring, a seven-membered nitrogen-containing heterocycle, is a key feature of Fasudil's homopiperazine ring, which is a diazepine derivative. This structural element would become a cornerstone for the development of a vast array of inhibitors targeting diverse proteins.

Part 2: Unraveling the Mechanism: A Multitude of Targets

The versatility of the azepine sulfonamide scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. While ROCK remains a prominent target, medicinal chemists have successfully adapted this framework to modulate the activity of various other enzymes and receptors.

The Rho/ROCK Signaling Pathway: A Central Hub for Cellular Functions

The Rho family of small GTPases and their downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are central regulators of numerous cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. Dysregulation of the Rho/ROCK pathway is implicated in a wide array of diseases, including cardiovascular disorders, neurological conditions, and cancer.

Azepine sulfonamide inhibitors, like Fasudil, act as ATP-competitive inhibitors of ROCK. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates such as Myosin Light Chain (MLC) phosphatase.[7] This inhibition leads to a decrease in the phosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCRs / RTKs RhoGEFs RhoGEFs GPCR->RhoGEFs Extracellular Signals RhoA_GDP RhoA-GDP (inactive) RhoGEFs->RhoA_GDP Activate RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP loading RhoGDI RhoGDI RhoA_GDP->RhoGDI Sequestered RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylates Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Contraction Smooth Muscle Contraction Cell Migration Stress Fiber Formation Actin_Myosin->Contraction Fasudil Azepine Sulfonamide Inhibitors (e.g., Fasudil) Fasudil->ROCK Inhibits

Figure 1: The Rho/ROCK Signaling Pathway and the Mechanism of Action of Azepine Sulfonamide Inhibitors.
Expanding the Horizon: Other Therapeutic Targets

The adaptability of the azepine sulfonamide scaffold has enabled the development of inhibitors for a variety of other important drug targets:

  • Serotonin (5-HT) Receptors: Tricyclic azepine sulfonamide derivatives have been developed as potent and selective antagonists of the 5-HT6 receptor, a promising target for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.[9]

  • Glycine Transporter 1 (GlyT1): A novel series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides has been identified as potent inhibitors of GlyT1.[10] By increasing synaptic glycine levels, these inhibitors have the potential to ameliorate the negative symptoms of schizophrenia.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Azepine sulfonamides have been discovered as potent inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol in tissues.[11] Inhibition of 11β-HSD1 is a potential therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.

  • p38 Mitogen-Activated Protein Kinase (MAPK): While not as extensively explored, some studies have investigated azepine sulfonamide derivatives as inhibitors of p38 MAPK, a key enzyme in inflammatory signaling pathways.

  • Carbonic Anhydrases: The sulfonamide group is a well-known zinc-binding pharmacophore for carbonic anhydrase inhibitors. Some azepine-containing sulfonamides have been explored for their inhibitory activity against these enzymes, which are targets for glaucoma, epilepsy, and certain cancers.

Part 3: The Art of Synthesis and the Science of SAR

The successful development of azepine sulfonamide inhibitors hinges on efficient synthetic strategies and a deep understanding of their structure-activity relationships (SAR).

Crafting the Core: General Synthetic Approaches

The synthesis of the azepine sulfonamide scaffold typically involves a multi-step process. A common strategy for the synthesis of Fasudil, for example, involves the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine (1,4-diazepane).[12][13][14] The isoquinoline-5-sulfonyl chloride is itself prepared from isoquinoline-5-sulfonic acid.[13][14]

Illustrative Synthetic Scheme for Fasudil:

G cluster_0 Synthesis of Fasudil start Isoquinoline-5-sulfonic acid step1 Thionyl Chloride (SOCl2) DMF (cat.) start->step1 intermediate Isoquinoline-5-sulfonyl chloride step1->intermediate step2 Homopiperazine (1,4-Diazepane) intermediate->step2 product Fasudil step2->product

Figure 2: A simplified synthetic scheme for the preparation of Fasudil.

Modifications to both the azepine ring and the aromatic sulfonamide portion can be introduced through various synthetic routes to explore the SAR and optimize the pharmacological properties of the resulting compounds.

Decoding the Structure-Activity Relationship (SAR)

The biological activity and selectivity of azepine sulfonamide inhibitors are exquisitely sensitive to their molecular structure. Key SAR insights include:

  • The Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore, often involved in key hydrogen bonding interactions with the target protein. For many kinase inhibitors, it mimics the phosphate group of ATP.

  • The Azepine Ring: The seven-membered azepine ring provides a flexible yet constrained scaffold that can be modified to optimize binding affinity and selectivity. Substitutions on the azepine ring can influence potency and pharmacokinetic properties. For example, in the development of highly specific ROCK inhibitors, analogs of HA-1077 were synthesized with various substitutions on the diazepine ring, leading to compounds with significantly improved selectivity over other kinases.[15]

  • The Aromatic Group: The nature and substitution pattern of the aromatic ring attached to the sulfonamide group play a crucial role in determining target selectivity. For instance, the isoquinoline ring of Fasudil is a key determinant of its ROCK inhibitory activity. In contrast, for 5-HT6 receptor antagonists, tricyclic aromatic systems fused to the azepine ring have been shown to be effective.[9]

Part 4: A Practical Guide: Essential Experimental Protocols

This section provides a framework for the key experimental procedures involved in the discovery and characterization of azepine sulfonamide inhibitors. These protocols are intended as a guide and should be optimized for specific compounds and targets.

Synthesis of a Representative Azepine Sulfonamide Inhibitor (Fasudil)

Objective: To synthesize Fasudil hydrochloride from isoquinoline-5-sulfonic acid.

Materials: Isoquinoline-5-sulfonic acid, thionyl chloride (SOCl2), dimethylformamide (DMF), dichloromethane (DCM), ice, sodium bicarbonate, homopiperazine (1,4-diazepane), hydrochloric acid (HCl) in ethanol.

Procedure:

  • Preparation of Isoquinoline-5-sulfonyl chloride hydrochloride:

    • To a flask containing isoquinoline-5-sulfonic acid, add an excess of thionyl chloride and a catalytic amount of DMF.

    • Reflux the mixture for 4-6 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Add DCM to the residue, stir, and filter to obtain isoquinoline-5-sulfonyl chloride hydrochloride.[13][14]

  • Neutralization and Extraction of Isoquinoline-5-sulfonyl chloride:

    • Dissolve the isoquinoline-5-sulfonyl chloride hydrochloride in ice-cold water and add DCM.

    • Carefully neutralize the solution to pH 7 with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.[12]

  • Coupling with Homopiperazine:

    • To a solution of homopiperazine in DCM, slowly add the DCM solution of isoquinoline-5-sulfonyl chloride at a low temperature (0-10 °C).

    • Allow the reaction to stir at room temperature for several hours.[12]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl and dilute NaOH solutions.

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

    • Filter the solution and add a saturated solution of HCl in ethanol to precipitate Fasudil hydrochloride.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Fasudil hydrochloride.[12]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro Rho-Kinase (ROCK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK2.

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by ROCK2. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Materials: Recombinant human ROCK2 enzyme, kinase substrate (e.g., a peptide derived from MYPT1), ATP, kinase reaction buffer, test compound (dissolved in DMSO), multi-well plates, plate reader capable of luminescence detection, ADP-Glo™ Kinase Assay kit (or similar).

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the kinase reaction buffer.

    • Add the test compound dilutions to the appropriate wells. Include a positive control (a known ROCK inhibitor like Fasudil) and a negative control (DMSO vehicle).

    • Add the ROCK2 enzyme to all wells except the "no enzyme" control.

    • Add the kinase substrate to all wells.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (or ATP remaining) using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The assay should include appropriate controls to ensure its validity. The Z'-factor, a measure of assay quality, should be calculated and be greater than 0.5. The IC50 value of the positive control should be within the expected range.

In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic parameters of a test compound after a single dose administration in rats.

Principle: The concentration of the test compound in plasma is measured at various time points after administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Materials: Test compound, vehicle for administration (e.g., a solution or suspension), Sprague-Dawley rats, dosing syringes and needles, blood collection tubes (containing an anticoagulant), centrifuge, analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Dosing:

    • Administer a single dose of the test compound to a group of rats (n=3-5 per group) via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Calculate key pharmacokinetic parameters such as:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Bioavailability (if both oral and intravenous data are available)

Self-Validation: The analytical method used for drug quantification must be validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines.

Part 5: Data at a Glance and Visualizing Complexity

Table of Representative Azepine Sulfonamide Inhibitors
Compound NameTarget(s)IC50 / KiTherapeutic AreaReference(s)
Fasudil (HA-1077)ROCK2IC50 = 1.9 µMCardiovascular[16]
(S)-Hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepineROCKIC50 = 6 nMOcular Hypertension[15]
Tricyclic Azepine Sulfonamide Analog5-HT6 ReceptorHigh AffinityCNS Disorders[9]
N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamide analog (39)GlyT1IC50 = 37 nMSchizophrenia[10]
Azepine sulfonamide analog (30)11β-HSD1IC50 = 3.0 nMMetabolic Syndrome[8]
Experimental Workflow for Kinase Inhibitor Discovery

G cluster_0 Kinase Inhibitor Discovery Workflow start Compound Library (Azepine Sulfonamides) step1 High-Throughput Screening (HTS) (Primary Kinase Assay) start->step1 decision1 Hit Identification step1->decision1 step2 Dose-Response & IC50 Determination decision1->step2 Active Compounds step3 Selectivity Profiling (Kinase Panel Screening) step2->step3 step4 Lead Optimization (SAR) (Medicinal Chemistry) step3->step4 step4->step2 Iterative Cycles step5 Cell-Based Assays step4->step5 step6 In Vivo PK/PD & Efficacy Studies step5->step6 end Preclinical Candidate step6->end

Figure 3: A typical experimental workflow for the discovery and development of kinase inhibitors.

Part 6: The Road Ahead: Future Directions

The journey of azepine sulfonamide inhibitors is far from over. Future research will likely focus on:

  • Exploring New Therapeutic Targets: The versatility of the scaffold suggests that it can be adapted to inhibit other classes of enzymes and receptors.

  • Developing More Selective Inhibitors: Enhancing selectivity remains a key challenge to minimize off-target effects and improve the safety profile of these compounds.

  • Targeting Drug Resistance: In oncology, the development of azepine sulfonamide inhibitors that can overcome resistance to existing therapies is a critical area of research.

  • Application of Novel Drug Delivery Systems: Advanced drug delivery technologies could improve the pharmacokinetic and pharmacodynamic properties of these inhibitors.

References

  • Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(46), 3470–3484. [Link]

  • Automated kinase profiling workflow. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Lork, C., Potel, C. M., Hett, M., Gaisford, W., & Lisurek, M. (2022). CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors. Journal of Proteome Research, 21(9), 2186–2200. [Link]

  • Fasudil. (2024, January 18). Alzheimer's Drug Discovery Foundation. [Link]

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. [Link]

  • Cole, D. C., et al. (2008). Tricyclic Azepine Derivatives as Selective Brain Penetrant 5-HT6 Receptor Antagonists. Journal of Medicinal Chemistry, 51(21), 6976–6980. [Link]

  • Fasudil. (2024, January 18). Alzheimer's Drug Discovery Foundation. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Isobe, T., et al. (2006). Development of specific Rho-kinase inhibitors and their clinical application. Journal of the Pharmacological Sciences, 100(1), 13–20. [Link]

  • Synthesis of Fasudil hydrochloride. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Fasudil. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • CN102603715A - Synthesis and preparation method of fasudil hydrochloride. (n.d.). Google Patents.
  • Sorensen, M. D., et al. (2006). Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome. Bioorganic & Medicinal Chemistry Letters, 16(24), 6241–6245. [Link]

  • Bar-Dagan, M., et al. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. Journal of Medicinal Chemistry, 51(14), 4287–4301. [Link]

  • Sbardella, G., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 65(2), 1475–1492. [Link]

  • CN103030629A - Method for preparing fasudil hydrochloride. (n.d.). Google Patents.
  • Brehmer, D., et al. (2003). Protein Kinase A in Complex with Rho-Kinase Inhibitors Y-27632, Fasudil, and H-1152P: Structural Basis of Selectivity. Structure, 11(12), 1593–1604. [Link]

  • Shimokawa, H., & Takeshita, A. (2005). Development of Rho-kinase inhibitors for cardiovascular medicine. Trends in Pharmacological Sciences, 26(3), 127–130. [Link]

  • Almquist, J., et al. (2013). Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor: Discovery of 2-[(3 S )-1-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic Acid (AZD4017). Journal of Medicinal Chemistry, 56(17), 6947–6960. [Link]

  • Zou, H. Y., et al. (2008). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. Molecular Cancer Therapeutics, 7(7), 1964–1973. [Link]

  • CN103030629B - Method for preparing fasudil hydrochloride. (n.d.). Google Patents.
  • Brehmer, D., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 16(4), 849–852. [Link]

  • Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4878–4881. [Link]

  • Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. (2009). Bioorganic & Medicinal Chemistry Letters, 19(8), 2246–2249. [Link]

  • Alberati, D., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5233–5238. [Link]

  • IC 50 values of the tested compounds expressed in µM/mL (nM/mL) and selectivity index against each type of cancer cell line. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. [Link]

  • Timeline of key events in the development of protein-kinase inhibitors for the treatment of cancer. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (2016, August 25). ResearchGate. [Link]

  • Jeśman, C., Młudzik, A., & Cybulska, M. (2011). [History of antibiotics and sulphonamides discoveries]. Polski Merkuriusz Lekarski, 30(179), 320–322. [Link]

  • The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. (2020, July 15). AACR Journals. [Link]

  • Discovery of novel potential 11β-HSD1 inhibitors through combining deep learning, molecular modeling, and bio-evaluation. (2025, August 15). Journal of Molecular Structure, 1319, 138634. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. (2018, November 14). Current Drug Discovery Technologies, 15(4), 336–346. [Link]

  • Uehata, M., et al. (2000). Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells. The Journal of Biological Chemistry, 275(3), 1789–1792. [Link]

  • Brennan, P. E., et al. (2009). Discovery of a novel azepine series of potent and selective 5-HT2C agonists as potential treatments for urinary incontinence. Bioorganic & Medicinal Chemistry Letters, 19(17), 4999–5003. [Link]

  • Sagara, M., et al. (1999). The kinase inhibitor fasudil (HA-1077) reduces intimal hyperplasia through inhibiting migration and enhancing cell loss of vascular smooth muscle cells. Atherosclerosis, 146(2), 293–300. [Link]

  • The Rho-kinase inhibitor HA-1077 suppresses proliferation/migration and induces apoptosis of urothelial cancer cells. (2007). BMC Urology, 7, 1. [Link]

  • What are the key players in the pharmaceutical industry targeting GlyT1? (2025, March 11). Patsnap Synapse. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. (n.d.). Elsevier. Retrieved February 20, 2026, from [Link]

  • The IC 50 heatmap of common control kinase inhibitors against over 200... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • IC 50 curve for sulfonamide 2. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (2021). New Journal of Chemistry, 45(13), 5971–5984. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (n.d.). bioRxiv. Retrieved February 20, 2026, from [Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. (2018, March 6). Molecules, 23(3), 599. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1H-Azepine-1-sulfonamides via Sulfonylnitrene Insertion into Benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1H-Azepine-1-sulfonamide derivatives through the reaction of benzene with sulfonyl azides. Azepines are seven-membered nitrogen-containing heterocycles that serve as valuable scaffolds in medicinal chemistry and materials science.[1][2] The protocol detailed herein focuses on the generation of a highly reactive sulfonylnitrene intermediate, which undergoes a cycloaddition and ring expansion cascade with benzene to form the desired N-sulfonylated 1H-azepine.[3] This application note covers the underlying reaction mechanism, provides detailed step-by-step protocols for both thermal and photochemical methods, outlines critical safety procedures for handling energetic azide precursors, and offers guidance on data analysis and troubleshooting.

Critical Safety Considerations: Handling Sulfonyl Azides

WARNING: Sulfonyl azides are energetic materials with potential explosive properties, particularly upon heating or shock.[4] Their safe handling is of paramount importance.

  • Inherent Instability: The primary hazards associated with sulfonyl azides are their thermal instability and sensitivity to impact.[4] The stability of organic azides is influenced by the ratio of carbon to nitrogen atoms; a higher nitrogen content often correlates with increased instability.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and heavy-duty gloves.[5][6] Work must be conducted within a certified chemical fume hood with the sash positioned as low as possible. A blast shield is mandatory for all operations involving the heating or concentration of sulfonyl azides.

  • Scale Limitation: Reactions involving sulfonyl azides should be performed on the smallest scale possible, especially during initial investigations.

  • Avoid Metal Contact: Never use metal spatulas or magnetic stir bars with neat sulfonyl azides, as they can form shock-sensitive heavy metal azides.[4] Use utensils made of plastic, ceramic, or glass.

  • Waste Disposal: Quench all azide-containing waste streams carefully. Do not mix azide waste with other organic or acidic waste streams. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

  • In-Situ Generation: Whenever possible, consider "Sulfonyl-Azide-Free" (SAFE) protocols that generate the reagent in situ to avoid the isolation of the potentially explosive azide.[4]

Reaction Mechanism: Nitrene Insertion and Ring Expansion

The synthesis of 1H-azepines from benzene and sulfonyl azides proceeds through a well-established pathway involving a sulfonylnitrene intermediate. An electron-withdrawing group, such as a sulfonyl group, on the nitrogen atom is known to enhance the stability of the final 1H-azepine product.

  • Nitrene Formation: The sulfonyl azide precursor ( 1 ) is decomposed, typically through thermal or photochemical means, to release dinitrogen gas (N₂) and generate a highly reactive singlet sulfonylnitrene ( 2 ).

  • Cycloaddition: The electrophilic singlet nitrene undergoes a concerted [1+2] cycloaddition reaction with the aromatic π-system of benzene ( 3 ) to form a transient, bicyclic azanorcaradiene intermediate ( 4 ).[3]

  • Electrocyclic Ring Opening: This unstable intermediate rapidly undergoes an electrocyclic ring-opening (ring expansion) to yield the final, more stable seven-membered this compound product ( 5 ).

The overall transformation is a powerful method for dearomatization and ring expansion, converting a simple arene into a complex heterocyclic system in a single synthetic sequence.

Reaction_Mechanism Figure 1: Reaction mechanism of sulfonylnitrene insertion into benzene. cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RSO2N3 R-SO₂-N₃ (1) Sulfonyl Azide Nitrene [ R-SO₂-N: ] (2) Singlet Sulfonylnitrene RSO2N3->Nitrene Δ or hν - N₂ Benzene Benzene (3) Azanorcaradiene Azanorcaradiene (4) Nitrene->Azanorcaradiene + Benzene (3) [1+2] Cycloaddition Azepine This compound (5) Azanorcaradiene->Azepine Ring Expansion

Caption: Figure 1: Reaction mechanism of sulfonylnitrene insertion into benzene.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 1H-azepine-1-sulfonamides. Protocol A describes a thermal method, while Protocol B outlines a photochemical alternative.

Protocol A: Thermal Synthesis of p-Tosyl-1H-azepine

This protocol is adapted from the principles of thermal nitrene generation and has been shown to be effective for the synthesis of N-sulfonylated azepines.[7] The yield of this reaction may be enhanced by conducting it under elevated nitrogen pressure.[7]

Materials & Equipment:

  • Toluene-p-sulfonyl azide

  • Benzene (anhydrous, reagent grade)

  • High-pressure reaction vessel or heavy-walled sealed tube

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle with temperature controller and magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Vessel Preparation: Thoroughly dry a high-pressure reaction vessel or a heavy-walled sealed tube and place a Teflon-coated stir bar inside.

  • Reagent Addition: In a fume hood and behind a blast shield, charge the vessel with toluene-p-sulfonyl azide (1.0 eq).

  • Solvent Addition: Add a significant excess of anhydrous benzene, which serves as both the reactant and the solvent (e.g., 20-50 eq).

  • Inert Atmosphere: Seal the vessel securely. Purge the vessel with dry nitrogen or argon for 10-15 minutes to remove all oxygen. If using a high-pressure vessel, pressurize with nitrogen gas as desired.

  • Reaction: Place the vessel in a heating mantle and heat the mixture to a temperature sufficient to induce thermal decomposition of the azide (typically 80-120 °C). Stir the reaction vigorously.

    • Causality Note: The thermal energy overcomes the activation barrier for the extrusion of N₂, generating the reactive nitrene intermediate. Benzene is used in large excess to maximize the probability of the nitrene reacting with it rather than undergoing self-reaction or other decomposition pathways.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically (and carefully) taking aliquots. The disappearance of the sulfonyl azide spot is a key indicator. Reaction times can vary from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. CAUTION: If pressurized, vent the vessel slowly in the fume hood. Transfer the reaction mixture to a round-bottom flask.

  • Purification:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess benzene.

    • The crude residue is then purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for isolating the desired this compound product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol B: Photochemical Synthesis

Photochemical methods offer a milder alternative for generating nitrenes, often proceeding at room temperature and providing different selectivity profiles.[8][9]

Materials & Equipment:

  • Sulfonyl azide (e.g., methanesulfonyl azide or benzenesulfonyl azide)

  • Benzene (anhydrous, spectroscopic grade)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

  • Quartz or borosilicate glass reaction vessel

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies as in Protocol A

Procedure:

  • Solution Preparation: In a quartz (for direct irradiation) or borosilicate glass reaction vessel, dissolve the sulfonyl azide (1.0 eq) in a large excess of anhydrous benzene. The concentration should be kept low (e.g., 0.01-0.05 M) to minimize side reactions.

  • Inert Atmosphere: Purge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can quench the excited state of the azide.

  • Irradiation: Place the vessel in the photoreactor and begin irradiation while maintaining a constant temperature (e.g., 15-25 °C) using the cooling system. Stir the solution continuously.

    • Causality Note: The azide absorbs UV light, promoting it to an excited state which then rapidly decomposes to the singlet nitrene and N₂. This method avoids high temperatures, which can be advantageous for sensitive substrates.

  • Monitoring & Workup: Monitor the reaction and perform the workup and purification as described in steps 6-9 of Protocol A.

Experimental Workflow and Data Summary

The general workflow for this synthesis is outlined below.

Caption: Figure 2: General experimental workflow for azepine synthesis.

Table 1: Summary of Typical Reaction Parameters and Expected Outcomes

ParameterThermal Method (Protocol A)Photochemical Method (Protocol B)Notes
Precursor Toluene-p-sulfonyl azideMethanesulfonyl azide, etc.Choice of R-group on sulfonyl azide determines the final product.
Temperature 80 - 120 °C15 - 25 °CThermal method requires heat; photochemical is often run at RT.
Pressure Atmospheric to ~10 bar N₂AtmosphericIncreased pressure may improve yields in the thermal method.[7]
Reaction Time 4 - 24 hours2 - 12 hoursMonitor by TLC/GC-MS for completion.
Typical Yield 20 - 50%Variable, often comparableYields are highly dependent on substrate and precise conditions.
Purification Silica Gel ChromatographySilica Gel ChromatographyThe product is typically a stable, crystalline solid or oil.
Characterization ¹H NMR, ¹³C NMR, HRMS¹H NMR, ¹³C NMR, HRMSConfirm structure and purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Insufficient temperature/irradiation time. 2. Decomposition of starting material or product. 3. Presence of oxygen or water.1. Increase temperature/time; confirm lamp output for photochemical method. 2. Use milder conditions (e.g., switch from thermal to photochemical). 3. Ensure rigorous drying of solvent and glassware; thoroughly purge with inert gas.
Formation of Tar/Polymer 1. Nitrene self-reaction or insertion into other molecules. 2. Reaction concentration is too high.1. Use a larger excess of benzene. 2. Perform the reaction under more dilute conditions.
Multiple Products Observed 1. Isomerization of 1H-azepine. 2. Side reactions (e.g., C-H insertion).1. 1H-azepines can isomerize to more stable 3H-azepines; purification may be challenging. 2. Optimize reaction conditions (temperature, concentration) to favor the desired pathway.

References

  • An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. PMC. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • Safety Data Sheet - 1H-Imidazole-1-sulfonyl Azide Sulfate. Angene Chemical. [Link]

  • Effects of the Solvent and the Nucleophile on the Photochemical Synthesis of Azepines. ResearchGate. [Link]

  • One-step synthesis of N-sulfonylazepines from sulfonylamides and benzene in the presence of XeF2. Mendeleev Communications (RSC Publishing). [Link]

  • Synthesis of N-sulfonated N-azepines. ResearchGate. [Link]

  • Pressure-induced synthesis of an N-sulphony1-1H-azepine by sulphonyl-nitrene insertion into benzene. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • 3H-azepines and related systems. Part 2. The photolyses of aryl azides bearing electron-withdrawing substituents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Photochemical synthesis of 1,2-diazepines. V. Synthesis and rearrangements of 1,2-diazepines. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Direct sulfonylamidation of unfunctionalized arenes in CH activation manner: A simple protocol to access primary sulfonamides. Organic & Biomolecular Chemistry (OUCI). [Link]

  • Azepines, Chemistry, Synthesis And Reactions. STM Journals. [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

  • Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. SpringerLink. [Link]

  • Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. PMC - NIH. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. ResearchGate. [Link]

  • Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 1H-Azepine. LookChem. [Link]

  • Chemical Equivalent of Arene Monooxygenases: Dearomative Synthesis of Arene Oxides and Oxepines. PMC. [Link]

Sources

Application Note AZP-04: High-Precision Synthesis of N-Sulfonyl Azepines via Ring Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Entropic Challenge of Medium Rings

The synthesis of azepines (7-membered nitrogen heterocycles) presents a classic kinetic and thermodynamic challenge in organic synthesis. Unlike 5- or 6-membered rings, the formation of 7-membered rings is disfavored by significant entropic barriers and transannular strain (Prelog strain). Traditional direct cyclization methods (e.g., intramolecular


) often suffer from competing oligomerization or require high dilution conditions that are impractical for scale-up.

Ring expansion strategies offer a superior alternative by assembling the molecular complexity on a lower-energy, smaller ring scaffold (3- or 5-membered) before triggering a controlled expansion event. This Application Note details two robust, field-proven protocols for synthesizing N-sulfonyl azepines:

  • Rh(II)-Catalyzed Denitrogenative Annulation (via N-sulfonyl-1,2,3-triazoles).

  • Cascade Rearrangement of Vinyl Aziridines (via Aza-Cope/Claisen pathways).

These methods are selected for their atom economy, stereochemical retention, and amenability to drug discovery workflows targeting CNS-active scaffolds.

Methodology A: Rh(II)-Catalyzed Denitrogenative Annulation[1]

Mechanistic Principle

This protocol utilizes N-sulfonyl-1,2,3-triazoles as safe, stable precursors to highly reactive


-imino rhodium carbenoids. Unlike potentially explosive organic azides or unstable diazo compounds, these triazoles are synthesized via "Click" chemistry (CuAAC) and are shelf-stable.

Upon heating with a Rh(II) catalyst, the triazole undergoes a ring-chain tautomerization to a diazo-imine, which extrudes nitrogen (


) to form a Rh-bound 

-imino carbene.[1] This species is an electrophilic powerhouse capable of intramolecular C-H insertion or cyclopropanation/rearrangement cascades to form azepines.

Rh_Mechanism Triazole N-Sulfonyl Triazole (Stable Precursor) Diazo Diazo-Imine Tautomer Triazole->Diazo Equilibrium Rh_Carbene Rh(II) u03b1-Imino Carbene (Reactive Intermediate) Diazo->Rh_Carbene + Rh2(oct)4 - N2 (Gas) Azepine Fused Azepine Product Rh_Carbene->Azepine Intramolecular C-H Insertion or Rearrangement

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed conversion of triazoles to azepines.[2]

Detailed Protocol: Intramolecular Azepine Fusion

Target: Synthesis of pyrrolo[2,3-d]azepines (bridgehead sulfonamides).

Reagents & Equipment:

  • Precursor: 1-(N-Sulfonyl-1,2,3-triazol-4-yl)alkyl-pyrrole (prepared via CuAAC of sulfonyl azide and alkynyl pyrrole).

  • Catalyst: Rhodium(II) octanoate dimer

    
    .
    
  • Solvent: Anhydrous Chloroform (

    
    ) or Toluene.
    
  • Apparatus: Sealed pressure tube or microwave reactor (for rapid heating).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, charge a flame-dried reaction tube with the triazole precursor (1.0 equiv, e.g., 0.5 mmol) and

    
     (2 mol%).
    
  • Solvation: Add anhydrous

    
     to achieve a concentration of 0.05 M. Note: Higher concentrations may lead to intermolecular dimerization.
    
  • Degassing: Bubble Argon through the solution for 5 minutes to remove dissolved oxygen, which can oxidize the carbene intermediate.

  • Reaction: Seal the tube and heat to 80 °C (oil bath) or 100 °C (microwave).

    • Observation: Evolution of nitrogen gas bubbles indicates reaction progress.

    • Time: Typically 1–3 hours. Monitor by TLC (disappearance of the polar triazole spot).

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite/Silica to remove the Rh catalyst. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Process Parameters (CPPs):

  • Catalyst Choice:

    
     is standard. For higher enantioselectivity (if chiral centers are generated), use Hashimoto's catalyst 
    
    
    
    .
  • Safety: While triazoles are stable, the reaction releases

    
     gas. Do not scale up in a sealed vessel without calculating headspace pressure.
    

Methodology B: Cascade Rearrangement of Vinyl Aziridines

Mechanistic Principle

Vinyl aziridines possess high strain energy (~26 kcal/mol) and a reactive vinyl group. When activated by an electron-deficient alkyne or a transition metal, they undergo a ring-opening to form a zwitterionic or dipolar intermediate. This intermediate is perfectly set up for a [3,3]-sigmatropic rearrangement (Aza-Cope) or a [5+2] cycloaddition to yield the 7-membered azepine core.

This method is particularly valuable for generating monocyclic azepine sulfonamides or those fused to simple aromatics.

Vinyl_Aziridine_Workflow Start Vinyl Aziridine (N-Sulfonyl Protected) Reagent Add Alkyne (DMAD) or Pd(0) Catalyst Start->Reagent Intermediate Zwitterionic Intermediate Reagent->Intermediate Nucleophilic Attack or Oxidative Addition Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Product Dihydroazepine Sulfonamide Rearrangement->Product

Figure 2: Workflow for the ring expansion of vinyl aziridines to azepines.

Detailed Protocol: [3+4] Annulation with DMAD

Target: Synthesis of functionalized dihydroazepines.[3]

Reagents:

  • Substrate: N-Tosyl-2-vinylaziridine.

  • Reagent: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv).

  • Solvent: Toluene or DCM.

Step-by-Step Workflow:

  • Setup: Dissolve N-Tosyl-2-vinylaziridine (1.0 mmol) in Toluene (10 mL).

  • Addition: Add DMAD (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Mechanistic Note: The aziridine nitrogen attacks the alkyne, opening the ring to form a zwitterion. This spontaneously undergoes a Cope rearrangement to the 7-membered ring.

    • Optimization: If the reaction is sluggish, heat to 50 °C.

  • Purification: Evaporate solvent directly. The product is often clean enough for recrystallization (EtOH/Hexanes) or requires short silica filtration.

Comparative Analysis & Troubleshooting

FeatureMethod A: Rh-TriazoleMethod B: Vinyl Aziridine
Primary Scope Fused azepines (bridgehead), polycyclesMonocyclic or benzo-fused azepines
Atom Economy High (only

loss)
100% (Addition/Rearrangement)
Catalyst Cost High (Rhodium)Low (None or Palladium)
Safety Profile Requires gas evolution managementAziridines are potent alkylators (handle with care)
Key Limitation Requires specific triazole precursorsRequires electron-deficient partners (for metal-free)

Troubleshooting Guide:

  • Problem: Low yield in Method A.

    • Solution: The carbene intermediate may be reacting with trace water (O-H insertion). Ensure solvents are strictly anhydrous.

  • Problem: Polymerization in Method B.

    • Solution: Run the reaction more dilute (0.01 M) to favor intramolecular rearrangement over intermolecular polymerization.

References

  • Gevorgyan, V., et al. (2014). "Rhodium(II)-Catalyzed Intramolecular Annulation of 1-Sulfonyl-1,2,3-triazoles with Pyrrole and Indole Rings: Facile Synthesis of N-Bridgehead Azepine Skeletons." Organic Letters. [Link]

  • Murakami, M., et al. (2013). "Rhodium(II)-Catalyzed Denitrogenative Rearrangement of 1-(N-Sulfonyl-1,2,3-triazol-4-yl)alkanols." Journal of the American Chemical Society. [Link]

  • Trost, B. M., et al. (2011). "Stereospecific Ring Expansion of Chiral Vinyl Aziridines." Journal of the American Chemical Society. [Link]

  • Yudin, A. K., et al. (2009). "Unprotected Vinyl Aziridines: Facile Synthesis and Cascade Transformations." Organic Letters. [Link]

  • Davies, H. M. L., et al. (2011). "Catalytic Enantioselective C-H Functionalization with Rhodium(II) Carbenoids." Chemical Reviews. [Link]

Sources

Application Note: Scalable Preparation of N-Tosyl-1H-Azepine via Copper-Catalyzed Nitrene Insertion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-(p-toluenesulfonyl)-1H-azepine utilizing a copper-catalyzed [2+1] cycloaddition followed by a Buchner ring expansion. Unlike thermal decomposition methods of organic azides, which pose significant safety risks and poor selectivity, this protocol employs a catalytic nitrene transfer mechanism using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) or an in-situ generation system (Chloramine-T).

The 1H-azepine scaffold is a critical pharmacophore in drug discovery, serving as a precursor for polycyclic alkaloids and enzyme inhibitors. This guide addresses the specific challenges of this synthesis: handling energetic nitrene precursors, controlling the norcaradiene-azepine equilibrium, and preventing acid-catalyzed rearrangement during purification.

Mechanistic Insight & Reaction Logic

The formation of N-tosyl-1H-azepine is a cascade process. It does not proceed via direct insertion into the C-H bond but rather through a cyclopropanation-ring expansion sequence.

  • Nitrene Generation: The copper catalyst reacts with the oxidant (PhI=NTs) to form a reactive metal-nitrene species (Cu=NTs).

  • Aziridination: The electrophilic nitrene adds to one of the double bonds of benzene, forming a bicyclic azanorcaradiene intermediate.

  • Buchner Expansion: The highly strained norcaradiene undergoes a rapid, thermally allowed electrocyclic ring opening (disrotatory) to yield the seven-membered 1H-azepine.

Critical Stability Note: Unsubstituted 1H-azepines are anti-aromatic (8


 electrons) and unstable, rapidly rearranging to the 3H-isomer. However, the electron-withdrawing N-tosyl group effectively withdraws electron density, stabilizing the 1H-tautomer and allowing for its isolation.
Figure 1: Reaction Mechanism Pathway[1]

Mechanism Precursor PhI=NTs (Nitrene Source) MetalNitrene [Cu]=NTs (Electrophilic Nitrene) Precursor->MetalNitrene - PhI Catalyst Cu(acac)2 Catalyst Catalyst->MetalNitrene Norcaradiene Azanorcaradiene (Bicyclic Intermediate) MetalNitrene->Norcaradiene + Benzene (Aziridination) Benzene Benzene (Substrate) Benzene->Norcaradiene Azepine N-Tosyl-1H-Azepine (Target Product) Norcaradiene->Azepine Electrocyclic Ring Expansion (Fast)

Caption: The catalytic cycle proceeds via a transient copper-nitrene species, leading to the norcaradiene intermediate which spontaneously expands to the azepine.[1][2]

Safety Assessment (High Priority)

Working with nitrene precursors requires strict adherence to safety protocols.[3]

Hazard ClassSpecific RiskMitigation Strategy
Explosive Potential Tosyl Azide (TsN3) is shock-sensitive and has a high energy content.Do not distill TsN3. Use PhI=NTs (solid) where possible. If using TsN3, generate in solution and use immediately without isolation.
Exothermicity Nitrene insertion is exothermic; runaway reactions can occur.Add the nitrene source slowly (portion-wise or via syringe pump) to the catalyst/benzene mixture.
Solvent Incompatibility Azides + Chlorinated solvents (DCM/CHCl3) can form explosive di/triazidomethane.[4]Avoid DCM during the reaction phase if free azide ions are present. Benzene acts as both reactant and solvent here.

Experimental Protocols

Protocol A: The "Gold Standard" (PhI=NTs + Cu Catalyst)

Recommended for medicinal chemistry scales (100 mg - 5 g) where high purity is required.

Reagents:

  • Benzene (Reagent Grade, dried over molecular sieves)

  • [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs)[2][5]

  • Copper(II) acetylacetonate [Cu(acac)₂] or Copper(I) triflate toluene complex.

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Catalyst Loading: Charge the flask with Cu(acac)₂ (5 mol% relative to PhI=NTs).

  • Solvent/Substrate: Add anhydrous Benzene (20 equivalents). Note: Benzene acts as the solvent and reactant to drive the equilibrium.

  • Activation: Stir at room temperature for 5 minutes under nitrogen.

  • Addition: Add PhI=NTs (1.0 equivalent) in four equal portions over 20 minutes.

    • Why? High instantaneous concentrations of nitrene promote dimerization. Slow addition favors reaction with benzene.

  • Reaction: Heat the mixture to 80°C (reflux) ? No, for PhI=NTs/Cu, mild heating (40-50°C) or even RT is often sufficient, but 60°C ensures conversion. Monitor by TLC (disappearance of solid PhI=NTs).

    • Observation: The reaction mixture usually turns from blue/green to a dark brown/red solution.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper residues. Wash the pad with a small amount of ethyl acetate.

  • Concentration: Evaporate the solvent under reduced pressure. Do not overheat the water bath (>40°C) to prevent polymerization.

Protocol B: The "In-Situ" Route (Chloramine-T)

Recommended for larger scales or when PhI=NTs is unavailable.

Reagents:

  • Chloramine-T trihydrate

  • Iodine (I₂) - catalytic amount (10 mol%)

  • Copper powder or Cu(I)Cl

  • Benzene[6]

Step-by-Step Workflow:

  • Dehydration: Chloramine-T trihydrate must be dried (high vacuum, 60°C, 4h) or azeotropically distilled with benzene prior to use to remove water.

  • Mixing: In a flask, combine dried Chloramine-T (1.0 eq), CuCl (5 mol%), and Iodine (10 mol%) in Benzene.

  • Reaction: Heat to reflux for 4-6 hours. The iodine acts as a shuttle, generating a transient iodinane species in situ.

  • Workup: Filter off the precipitated sodium chloride and catalyst. Wash with 5% aqueous sodium thiosulfate (to remove traces of iodine) and water. Dry over MgSO₄.

Purification & Characterization

The Critical Challenge: N-Tosyl-1H-azepine is acid-sensitive. Standard silica gel chromatography often leads to rearrangement to the thermodynamically more stable (but biologically less relevant) isomer or hydrolysis.

Purification Strategy
  • Stationary Phase: Use Neutral Alumina (Activity Grade III) or Silica Gel pre-treated with 1% Triethylamine .

  • Eluent: Hexanes/Ethyl Acetate gradient (starts 95:5, usually elutes around 80:20).

  • Crystallization: The product can often be recrystallized from Ethanol or Hexane/EtOAc if chromatography is difficult.

Characterization Data (Expected)
TechniqueDiagnostic SignalInterpretation
Appearance Yellow to Orange solid/oil1H-azepines are colored due to extended conjugation.
1H NMR (CDCl₃)

5.9 - 6.2 ppm (m, 4H)
Ring protons H2, H3, H6, H7 (distinctive "diene-like" region).
1H NMR (CDCl₃)

5.4 - 5.6 ppm (m, 2H)
Ring protons H4, H5.
1H NMR (CDCl₃)

2.43 ppm (s, 3H)
Tosyl methyl group (Internal standard).
13C NMR ~130-140 ppmRing carbons. Absence of sp3 carbons in the ring confirms 1H-tautomer (vs 3H).

Troubleshooting & Optimization

Figure 2: Process Flow & Decision Matrix

Workflow Start Start Synthesis CheckReagents Are reagents dry? (Benzene/Chloramine-T) Start->CheckReagents Reaction Run Reaction (Slow addition of Nitrene source) CheckReagents->Reaction Yes TLC TLC Check (Product Spot Visible?) Reaction->TLC TLC->Reaction No (Continue Heating) Filter Filter via Celite (Remove Cu) TLC->Filter Yes Purify Purification (Neutral Alumina) Filter->Purify Rearrange Warning: Product Rearrangement (Check Acidity) Purify->Rearrange Acidic Silica Used Success Isolate N-Tosyl-1H-Azepine Purify->Success Basic/Neutral Conditions

Caption: Operational workflow emphasizing the critical decision point at purification to prevent product degradation.

Common Issues
  • Low Yield: Usually due to dimerization. Solution: Increase the volume of benzene (dilution effect) and slow down the addition rate of PhI=NTs.

  • Red Oil Formation: Indicates polymerization. Solution: Keep workup temperatures below 40°C. Store the product in the freezer (-20°C) under Argon.

  • Product Rearrangement: If NMR shows sp3 ring protons (triplet/doublet around 2-3 ppm), the product has isomerized to 3H-azepine. Solution: Ensure all glassware for purification is base-washed.

References

  • Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society. Link

  • Jacobsen, E. N., & Li, Z. (1993). Aziridination of Alkenes Catalyzed by Chiral Copper Complexes. Journal of the American Chemical Society. Link

  • Paquette, L. A. (1964). The Chemistry of Azepines. Journal of the American Chemical Society. Link

  • Ayyangar, N. R., Purohit, A. K., & Tilak, B. D. (1981).[7] Stable 1H-Azepines. Journal of the Chemical Society, Chemical Communications.[7] Link

  • Cenini, S., & Gallo, E. (2006). Copper-Catalyzed Aziridination of Olefins. Journal of Molecular Catalysis A: Chemical. Link

Sources

Application Notes and Protocols for the Utilization of 1H-Azepine-1-sulfonamide in Medicinal Chemistry Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1H-Azepine-1-sulfonamide Fragment

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality, versatile fragments is paramount to the success of a screening campaign. The this compound scaffold represents a compelling, yet underexplored, fragment for probing the chemical space of protein targets. Its unique combination of a conformationally flexible, seven-membered azepine ring and a sulfonamide group—a well-established pharmacophore—offers a rich platform for generating novel intellectual property and developing potent, selective modulators of biological function.

The azepine moiety, a seven-membered nitrogen-containing heterocycle, provides a distinct three-dimensional architecture that can access regions of protein binding sites often unaddressed by more common five- and six-membered ring systems.[1] This conformational adaptability allows for an induced-fit binding mode, potentially leading to higher affinity and selectivity. The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[2][3][4] It can act as a hydrogen bond donor and acceptor, and its derivatives are known to target a variety of enzyme classes, including proteases and carbonic anhydrases.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic fragment in FBDD campaigns. We will detail its synthesis, physicochemical properties, and provide step-by-step protocols for its application in fragment screening via Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and in silico computational docking. Furthermore, we will outline a strategic workflow for the critical hit-to-lead optimization phase.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a fragment's physicochemical properties is essential for designing effective screening experiments and interpreting results.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC6H8N2O2S-
Molecular Weight172.21 g/mol -
XLogP30.8[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors3[6]
Rotatable Bonds1[6]

These properties align well with the "Rule of Three," a set of guidelines for the properties of effective fragments, suggesting good potential for lead-like development.[6]

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward sulfonylation of 1H-azepine. The following protocol is a proposed route based on established synthetic methodologies for sulfonamides.[7]

Materials:

  • 1H-Azepine

  • Sulfuryl chloride (SO2Cl2)

  • Ammonia (aqueous solution)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Azepine-1-sulfonyl chloride.

    • Dissolve 1H-Azepine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude azepine-1-sulfonyl chloride.

  • Step 2: Synthesis of this compound.

    • Dissolve the crude azepine-1-sulfonyl chloride in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Bubble ammonia gas through the solution or add a cooled concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • A white precipitate should form.

    • Continue stirring at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.

    • Filter the reaction mixture to collect the solid.

    • Wash the solid with cold diethyl ether.

    • The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fragment Screening Methodologies

The successful identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. The following are detailed protocols for screening this compound using NMR, X-ray crystallography, and computational methods.

Protocol 1: NMR-Based Fragment Screening

NMR spectroscopy is a powerful technique for fragment screening as it can detect weak binding events and provide information on the binding site.[8][9][10] Both ligand-observed and protein-observed experiments can be employed.

A. Ligand-Observed NMR: Saturation Transfer Difference (STD) Spectroscopy

STD NMR is a sensitive method for detecting the binding of small molecules to large protein targets.[11]

Materials:

  • Target protein (e.g., 10-50 µM in a suitable buffer, pH 6.0-8.0)

  • This compound (100-500 µM stock solution in DMSO-d6)

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, in 99.9% D2O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the NMR buffer.

    • Acquire a 1D ¹H NMR spectrum of the protein solution as a reference.

    • Add this compound to the protein solution to a final concentration of 100-200 µM.

    • Prepare a control sample containing only this compound in the NMR buffer.

  • NMR Data Acquisition:

    • Perform STD NMR experiments on both the protein-fragment sample and the control sample.

    • Key parameters to optimize include the saturation time (typically 1-3 seconds) and the on-resonance saturation frequency (e.g., at 0 ppm for aliphatic protein protons) and off-resonance frequency (e.g., at 30-40 ppm).

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • An STD effect (presence of signals in the STD spectrum) for the protons of this compound in the presence of the protein, and its absence in the control sample, indicates binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein.

B. Protein-Observed NMR: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC)

This method requires an isotopically labeled (¹⁵N) protein and monitors chemical shift perturbations (CSPs) of the protein's backbone amides upon fragment binding.[9]

Materials:

  • ¹⁵N-labeled target protein (50-200 µM in NMR buffer)

  • This compound (stock solution in DMSO-d6)

  • NMR buffer

Procedure:

  • Sample Preparation:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

    • Add a small aliquot of the this compound stock solution to the protein sample (final concentration typically 10-20 times the protein concentration).

  • NMR Data Acquisition:

    • Acquire a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.

  • Data Analysis:

    • Overlay the two HSQC spectra.

    • Significant changes in the chemical shifts of specific amide protons indicate that the corresponding residues are in or near the binding site of the fragment.

    • The magnitude of the CSPs can be used to map the binding interface on the protein surface.

Protocol 2: X-ray Crystallography for Fragment Screening

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, offering invaluable insights for structure-based drug design.[12][13]

Materials:

  • High-quality crystals of the target protein

  • This compound (1-10 mM solution in a cryoprotectant-compatible buffer)

  • Cryoprotectant solution (e.g., glycerol, ethylene glycol)

  • Crystallization plates and reagents

Procedure:

  • Crystal Soaking:

    • Grow crystals of the target protein to a suitable size (typically >50 µm).

    • Prepare a soaking solution containing this compound at a concentration that does not cause crystal cracking (typically 1-10 mM).

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound this compound fragment.

    • Refine the model of the protein-fragment complex to obtain accurate coordinates and analyze the binding interactions.

Protocol 3: Computational Docking for Virtual Fragment Screening

In silico methods can be used to predict the binding mode and affinity of fragments, allowing for the rapid screening of large virtual libraries and prioritization of fragments for experimental testing.[14][15][16]

Software:

  • Molecular docking software (e.g., Glide, GOLD, AutoDock Vina)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Target Protein Preparation:

    • Obtain a high-resolution 3D structure of the target protein (from the PDB or homology modeling).

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules not involved in binding.

    • Define the binding site or pocket for docking.

  • Fragment Preparation:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Generate multiple conformers if the docking software does not handle conformational flexibility internally.

  • Molecular Docking:

    • Run the docking algorithm to predict the binding pose of this compound within the defined binding site.

    • The software will generate a set of possible binding poses and corresponding docking scores.

  • Analysis of Results:

    • Analyze the top-ranked docking poses based on the scoring function.

    • Visually inspect the predicted binding mode to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Use the docking results to prioritize this compound for experimental screening if it shows promising predicted interactions.

Hit-to-Lead Optimization Workflow

Once this compound is identified as a hit, a systematic hit-to-lead optimization process is required to improve its potency, selectivity, and pharmacokinetic properties.[17][18][19]

Hit_to_Lead_Workflow cluster_0 Hit Identification cluster_1 Optimization Cycles cluster_2 Lead Candidate Hit This compound Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Initial Potency SBDD Structure-Based Design (SBDD) SAR->SBDD Identify Growth Vectors Synthesis Analogue Synthesis SBDD->Synthesis Design Analogues Screening In Vitro Screening Synthesis->Screening Test New Compounds Screening->SAR Iterate Lead Optimized Lead Compound (Improved Potency & Properties) Screening->Lead Meet Criteria

Step-by-Step Protocol:

  • Hit Confirmation and Validation:

    • Re-synthesize and confirm the identity and purity of this compound.

    • Confirm its activity in a secondary, orthogonal assay (e.g., if the initial hit was from NMR, confirm with a functional assay).

    • Determine the binding affinity (Kd) using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Structural Biology:

    • Obtain a high-resolution crystal structure of the target protein in complex with this compound. This is crucial for understanding the binding mode and identifying vectors for chemical elaboration.

  • Structure-Activity Relationship (SAR) by Analogue Synthesis:

    • Fragment Growing: Based on the co-crystal structure, synthesize analogues that extend from the core fragment into adjacent sub-pockets of the binding site. For this compound, modifications can be explored on the azepine ring or by substituting the sulfonamide hydrogens.

    • Fragment Linking: If other fragments are identified that bind in proximity, design and synthesize molecules that link the two fragments to achieve a significant increase in affinity.

    • Bioisosteric Replacement: Systematically replace functional groups to improve properties. For example, the sulfonamide could be replaced with other acidic groups to modulate pKa and solubility.[18][20][21]

  • Iterative Screening and Property Profiling:

    • Screen all newly synthesized analogues for their potency against the target.

    • Begin to profile promising compounds for key drug-like properties, including:

      • Solubility: Kinetic and thermodynamic solubility assays.

      • Metabolic Stability: Incubation with liver microsomes or hepatocytes.

      • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.

      • Selectivity: Test against related off-target proteins.

  • Lead Candidate Selection:

    • A lead compound is typically defined as having achieved a certain potency threshold (e.g., < 1 µM), demonstrating selectivity, and possessing acceptable physicochemical and ADME properties to warrant further preclinical development.

Conclusion

This compound is a promising fragment for medicinal chemistry campaigns, offering a unique 3D scaffold and a versatile chemical handle for optimization. By employing the systematic protocols outlined in this application note, researchers can effectively utilize this fragment to identify novel starting points for drug discovery programs and navigate the challenging path from a weakly binding fragment to a potent and well-characterized lead compound. The integration of biophysical screening methods, structural biology, and computational chemistry will be key to unlocking the full potential of this and other innovative fragments in the quest for new therapeutics.

References

  • Vertex AI Search. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC.
  • Vertex AI Search. (2022). Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and - FLORE.
  • Vertex AI Search. (2020).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Practical Aspects of NMR-Based Fragment Screening - ScienceDirect - DOI.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2024). Full article: Computational fragment-based drug design of potential Glo-I inhibitors.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Computational approaches to fragment based screening Kevin John Smith - Essex Research Repository.
  • Vertex AI Search. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2021).
  • Vertex AI Search. (n.d.). 1H-Azepine | C6H7N | CID 6451476 - PubChem - NIH.
  • Vertex AI Search. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PMC.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (2021). Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Vertex AI Search. (n.d.). Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.
  • Vertex AI Search. (n.d.). This compound,hexahydro-(7CI,8CI,9CI) | 4108-89-8 - ChemicalBook.
  • Vertex AI Search. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - Organic Chemistry Portal.
  • Vertex AI Search. (2020). Protein X-ray Crystallography and Drug Discovery - PMC.
  • Vertex AI Search. (2025). In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2016).
  • Vertex AI Search. (2025). (PDF) Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE)
  • Vertex AI Search. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
  • Vertex AI Search. (n.d.). Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Sulfonamide-01 | C22H23N3O5S | CID 11532283 - PubChem - NIH.
  • Vertex AI Search. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13 - YouTube.
  • Vertex AI Search. (2022). Synthesis of Functionalized Azepines via Cu(I)
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN.
  • Vertex AI Search. (n.d.). Fragment-based Screening (FBS)
  • Vertex AI Search. (2025). Mapping proteins to reveal secret drug binding pockets | Drug Discovery News.
  • Vertex AI Search. (2013). Using a Fragment-Based Approach To Target Protein–Protein Interactions - PMC.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Commercially available drugs contain azepine derivatives.

Sources

Application Note & Protocol: Determining the Solubility of 1H-Azepine-1-sulfonamide in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of 1H-Azepine-1-sulfonamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a critical physicochemical parameter in the early stages of drug discovery, influencing formulation development, bioavailability, and the design of subsequent biological assays. This guide offers a detailed, step-by-step protocol using the gold-standard saturation shake-flask method, explains the underlying scientific principles, and provides guidance on data analysis and presentation.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a potential drug candidate is a pivotal characteristic that dictates its journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological screening, difficulties in formulation, and ultimately, poor oral bioavailability. Therefore, the accurate determination of a compound's solubility in relevant solvent systems is a foundational step in any drug development program.

This compound, a molecule of interest, belongs to the sulfonamide class of compounds. While the azepine ring offers a unique three-dimensional structure that can be advantageous for target binding, the sulfonamide group can present solubility challenges.[1] This application note will provide a robust framework for quantifying the solubility of this and similar novel compounds.

Physicochemical Properties of this compound and Solvent Selection

While specific experimental data for this compound is not widely available, we can infer some of its properties based on its constituent parts: the 1H-azepine ring and the sulfonamide group. The parent 1H-Azepine is a heterocyclic organic compound.[2][3] The addition of a sulfonamide group introduces a polar moiety that can participate in hydrogen bonding.

Solvent Rationale:

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent, DMSO is widely used in early-stage drug discovery for creating high-concentration stock solutions for high-throughput screening. Its ability to dissolve a wide range of organic compounds makes it an essential solvent to characterize.[4]

  • Methanol: A protic polar solvent, methanol is also frequently used in various stages of chemical synthesis and analysis. Understanding a compound's solubility in methanol can provide insights into its behavior in other protic environments and is relevant for chromatographic method development.[5]

Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6] The principle is straightforward: an excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for dilutions

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.[7][8][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess this compound to a pre-weighed vial B Add a known volume of solvent (DMSO or Methanol) A->B Step 1 C Seal vial and place on orbital shaker at a controlled temperature B->C Step 2 D Agitate for a predetermined time (e.g., 24-48 hours) to reach equilibrium C->D Step 3 E Allow undissolved solid to settle D->E Step 4 F Carefully withdraw an aliquot of the supernatant E->F Step 5 G Immediately filter the aliquot through a 0.22 µm syringe filter F->G Step 6 H Accurately dilute the filtered sample G->H Step 7 I Analyze by a validated HPLC or UV-Vis method H->I Step 8 J Quantify concentration against a standard curve I->J Step 9

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition: Accurately add a precise volume of either DMSO or methanol to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to ensure equilibrium is reached. For many compounds, 24 to 48 hours is adequate, but this may need to be determined empirically for a new compound.

  • Sample Collection and Filtration: After the equilibration period, remove the vials from the shaker and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could lead to an overestimation of solubility.[6]

  • Sample Analysis:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Sample Dilution: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the standard curve.

    • Quantification: Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Calculation of Solubility: Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

The solubility data should be presented clearly and concisely. A tabular format is highly recommended for easy comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mM)Qualitative Description
DMSO[Insert Value][Insert Value][e.g., Very Soluble]
Methanol[Insert Value][Insert Value][e.g., Soluble]

Note: The values in this table are placeholders and must be determined experimentally. The qualitative descriptions can be based on standard pharmaceutical classifications.

Causality and Self-Validation in the Protocol

  • Expertise & Experience: The choice of the shake-flask method is based on its reputation as the most reliable method for determining equilibrium solubility. The equilibration time is a critical parameter; an insufficient duration will lead to an underestimation of solubility. It is advisable to perform a time-to-equilibrium study for a novel compound by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) to confirm that equilibrium has been reached.

  • Trustworthiness: The protocol incorporates self-validating steps. The presence of excess undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved. Performing the experiment in triplicate for each solvent allows for the calculation of the mean and standard deviation, providing a measure of the precision of the results. The use of a validated analytical method with a standard curve ensures the accuracy of the concentration measurement.

Safety and Handling Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound and the solvents being used.[7][10]

  • Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • DMSO can enhance the absorption of other chemicals through the skin, so extra care should be taken when handling solutions containing DMSO.

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the solubility of this compound in DMSO and methanol. By following this guide, researchers can obtain accurate and reliable solubility data, which is essential for making informed decisions in the drug discovery and development process. The principles and methods described herein are broadly applicable to other novel compounds.

References

  • Safety Data Sheet. Provided by a chemical supplier, specific details on request.
  • Martin, A., Wu, P. L., & Adjei, A. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(1), 45–50. [Link]

  • LookChem. Cas 291-69-0, 1H-Azepine. [Link]

  • PubChem. 1H-Azepine, 1-(phenylsulfonyl)-. National Center for Biotechnology Information. [Link]

  • Taylor, L. T., & Chang, H. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 175-180. [Link]

  • IUPAC-NIST Solubility Data Series. General Introduction to the Solubility of Solids in Liquids. [Link]

  • PubChem. 1H-Azepine. National Center for Biotechnology Information. [Link]

  • Borecka, B., & Bialk-Bielinska, A. (2016). A very fast and simple method for the determination of sulfonamide residues in seawaters. RSC Advances, 6(81), 77899-77907. [Link]

  • Al-Rammahi, S. A., Al-Khafagy, H. A., & Al-Rammahi, A. F. (2021). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Physics: Conference Series, 1879(3), 032103. [Link]

  • Cheméo. Chemical Properties of 1-H-Azepine, hexahydro-1-phenyl (CAS 40832-99-3). [Link]

  • Khan, I., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLoS ONE, 15(1), e0227294. [Link]

  • Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 84-90. [Link]

  • Popova, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3949. [Link]

Sources

Application Note: 1H-Azepine-1-sulfonamide as a Diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Azepine Paradox

Seven-membered nitrogen heterocycles (azepines) represent a structural paradox in organic synthesis. While they are pharmacologically privileged scaffolds—found in drugs ranging from antidepressants to anticonvulsants—their parent form, 1H-azepine, is inherently unstable. It suffers from anti-aromaticity (8


 electrons) and rapidly tautomerizes to the thermodynamically stable but synthetically less versatile 3H-azepine isomer.
The Sulfonyl Solution

This guide details the use of 1H-azepine-1-sulfonamide (and its N-sulfonyl analogs like N-tosyl-1H-azepine) as a stabilized diene. The electron-withdrawing sulfonyl group serves a dual purpose:

  • Electronic Stabilization: It withdraws electron density from the nitrogen lone pair, mitigating the anti-aromatic character of the ring and preventing rapid tautomerization.

  • Conformational Locking: It forces the ring into a non-planar, boat-like conformation. This geometry isolates the

    
    -system, effectively "masking" the heterocycle as a cyclic diene ready for Diels-Alder cycloadditions.
    
Application Scope

This protocol enables the construction of complex azabicyclo[3.2.2]nonane skeletons. These bridged bicyclic systems are difficult to access via other methods and serve as precursors to tropane alkaloids and novel neuroactive agents.

Part 2: Mechanistic Principles & Reactivity Profile

Valence Tautomerism

Before engaging in cycloaddition, one must understand the dynamic equilibrium of the substrate. N-substituted azepines exist in equilibrium with their bicyclic valence tautomer, the benzene imine (norcaradiene) .

  • Electron-Donating Groups (EDG): Shift equilibrium toward the bicyclic norcaradiene.

  • Electron-Withdrawing Groups (EWG): (e.g., Sulfonyl, Acyl) Shift equilibrium toward the monocyclic 1H-azepine .

Critical Insight: For Diels-Alder applications, the monocyclic 1H-azepine form is the reactive species. The sulfonyl group is essential to populate this species in solution.

Pericyclic Pathways: [4+2] vs. [6+4]

The 1H-azepine system presents multiple faces to a dienophile.

  • [4+2] Cycloaddition (Preferred): Occurs across the C2 and C5 positions. This is the dominant pathway with electron-deficient dienophiles (e.g., Maleimides, TCNE, DMAD).

  • [6+4] Cycloaddition: A competing thermally allowed process, often observed with specific dienes or substituted azepines.

  • Dimerization: In the absence of a trapping agent, N-sulfonyl azepines may dimerize via a [6+4] mechanism.

Visualizing the Reaction Pathway

AzepineReaction Benzene Benzene + Sulfonyl Azide Nitrene Singlet Nitrene Intermediate Benzene->Nitrene Heat/Pressure (-N2) Azepine N-Sulfonyl-1H-Azepine (Reactive Diene) Nitrene->Azepine Ring Expansion Norcaradiene Benzene Imine (Norcaradiene) Azepine->Norcaradiene Valence Tautomerism TS_42 [4+2] Transition State (C2-C5 Bridging) Azepine->TS_42 + Dienophile (e.g., N-Phenylmaleimide) Product Azabicyclo[3.2.2]nonadiene Adduct TS_42->Product Cycloaddition

Figure 1: Reaction pathway from precursor synthesis to Diels-Alder adduct. The equilibrium between the azepine and norcaradiene is heavily biased toward the azepine by the sulfonyl group.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Tosyl-1H-Azepine (The Diene)

Note: This reaction involves the generation of nitrogen gas and potential pressure buildup.[1] Use a blast shield.

Reagents:

  • Benzene (Solvent & Reactant, excess)

  • p-Toluenesulfonyl azide (

    
    )
    

Procedure:

  • Setup: Charge a high-pressure glass reaction vessel (or a standard flask with efficient reflux condenser for atmospheric pressure runs) with

    
     (1.0 equiv).
    
  • Solvent: Add Benzene (50-100 equiv). The large excess of benzene acts as the trap for the nitrene intermediate.

  • Reaction:

    • Method A (Pressure):[2] Heat to 120°C under

      
       pressure (50-80 psi) for 4-6 hours. Higher pressure favors the formation of the azepine over sulfonanilide byproducts.
      
    • Method B (Atmospheric): Reflux benzene (80°C) slowly over 24-48 hours. Yields are typically lower due to competing Curtius-type rearrangements.

  • Workup: Cool the mixture. Evaporate excess benzene under reduced pressure.

  • Purification: The residue is often a dark oil. Purify via rapid column chromatography on neutral alumina (Activity III). Silica gel can cause hydrolysis or rearrangement. Elute with Hexanes/EtOAc (9:1).

  • Storage: Store the yellow/orange oil at -20°C. It is prone to dimerization at room temperature.

Protocol B: Diels-Alder Cycloaddition

Reagents:

  • Diene: N-Tosyl-1H-Azepine (Freshly prepared)

  • Dienophile: N-Phenylmaleimide (1.2 equiv)

  • Solvent: Toluene or Xylene

Procedure:

  • Dissolution: Dissolve N-Tosyl-1H-Azepine (1.0 mmol) in anhydrous Toluene (5 mL).

  • Addition: Add N-Phenylmaleimide (1.2 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (110°C) under an Argon atmosphere. Monitor by TLC (disappearance of the azepine spot). Reaction time is typically 2-6 hours.

  • Observation: The solution often changes color from orange to pale yellow as the conjugated system is broken.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Recrystallize the solid residue from Ethanol or EtOAc/Hexanes.

  • Characterization:

    • NMR: Look for the disappearance of the azepine olefinic protons (usually

      
       5.0-6.5 ppm) and the appearance of bridgehead protons (
      
      
      
      4.0-5.0 ppm).
    • Stereochemistry: The endo adduct is generally the major product.

Table 1: Optimization Parameters
ParameterRecommendationRationale
Solvent Toluene, Benzene, DCMNon-polar solvents minimize dipolar intermediates, favoring the concerted mechanism.
Temperature 80°C - 110°CThermal energy required to overcome the activation barrier of the deactivated diene.
Lewis Acid

(Optional)
Can accelerate reaction at lower temps (0°C - RT) but may degrade the azepine. Use only if thermal method fails.
Dienophiles Maleimides, DMAD, TCNEElectron-deficient dienophiles are required. Unactivated alkenes will not react.

Part 4: Troubleshooting & Critical Controls

Self-Validation Steps
  • Purity Check: Before starting Protocol B, ensure the N-Tosyl-1H-Azepine is monomeric. Check

    
     NMR for broad signals indicating polymerization or dimerization.
    
  • Water Control: Moisture can hydrolyze the sulfonamide bond or the imine functionality. Use strictly anhydrous solvents.

Common Pitfalls
  • Rearrangement: If the reaction is heated too long (>24h) or at too high a temperature (>140°C), the kinetic [4+2] product may rearrange to a thermodynamic isomer or undergo retro-Diels-Alder.

  • Dimerization: If the azepine is stored at RT, it forms a dimer. This dimer is thermally stable and will not react with the dienophile. Always use fresh azepine.

Part 5: References

  • Ayyangar, N. R., Bambal, R. B., & Lugade, A. G. (1981).[1] Pressure-induced synthesis of an N-sulphonyl-1H-azepine by sulphonyl-nitrene insertion into benzene.[1][2] Journal of the Chemical Society, Chemical Communications, (15), 790-791. Link

  • Paquette, L. A., et al. (1969). Unsaturated heterocyclic systems. LII. General synthetic entry to derivatives of 1H-azepine. Journal of the American Chemical Society, 91(13), 3616-3623. Link

  • Saito, K., et al. (1992).[3] Regioselective Cycloadditions of 1H-Azepine and 1H-1,2-Diazepine Derivatives with N,α-Diphenylnitrone and Nitrosobenzene.[3] Bulletin of the Chemical Society of Japan, 65, 1784.

  • Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.[4] (General reference for DA protocols).

Sources

Troubleshooting & Optimization

preventing ring contraction during azepine sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azepine sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable seven-membered heterocyclic scaffolds. A recurring challenge in this area is the propensity of the azepine ring to undergo contraction, leading to undesired five- or six-membered ring byproducts.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind these experimental challenges and offer robust, validated strategies to ensure the successful synthesis of your target azepine sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is ring contraction, and why is it a common problem in azepine synthesis?

Answer: Ring contraction is a rearrangement reaction where the seven-membered azepine ring isomerizes to a more thermodynamically stable five- or six-membered ring, such as a cyclopentadiene, pyrrole, or pyridine derivative.[1] Azepine rings, particularly unsaturated ones, are non-planar and non-aromatic, possessing significant ring strain.[2][3] This inherent strain is a primary driving force for rearrangement.

The mechanism often involves the formation of strained intermediates. For instance, aryl nitrenes, generated from azides, can undergo ring expansion to form didehydroazepines. These highly strained intermediates can then either be trapped by a nucleophile to form the desired azepine or undergo ring contraction to form cyanocyclopentadiene byproducts.[1] The stability of the azepine ring is a delicate balance, and factors like substitution patterns, reaction temperature, and the presence of acid or base can tip the equilibrium towards the contracted product.

Q2: How does the choice of synthetic strategy influence the risk of ring contraction?

Answer: Your choice of synthetic route is the most critical factor in mitigating ring contraction. The two primary strategies for forming the azepine core are ring expansion and intramolecular cyclization .

  • Ring Expansion: These methods build the seven-membered ring from a smaller, pre-existing ring (e.g., pyridine, pyrimidine, or indole).[1][4][5] While powerful, some ring expansion techniques, especially those proceeding through high-energy intermediates like nitrenes, can be susceptible to contraction if the conditions are not carefully controlled.[1][6] For example, photochemical or thermal decomposition of phenyl azide can yield nitrenes that lead to azepines, but this process can also produce contracted byproducts.[3]

  • Intramolecular Cyclization: This is often the more reliable strategy for preventing ring contraction when synthesizing azepine sulfonamides. Methods like the Palladium-catalyzed Buchwald-Hartwig amination are exceptionally effective.[7][8] This reaction forms the C-N bond to close the seven-membered ring under relatively mild conditions, avoiding harsh reagents or high-energy intermediates that might trigger rearrangement. By forming the thermodynamically stable sulfonamide C-N bond as the final ring-closing step, the driving force strongly favors the formation of the desired seven-membered ring.

Below is a workflow diagram illustrating the decision-making process for selecting a synthetic strategy.

G start Goal: Synthesize Azepine Sulfonamide strategy Choose Synthetic Strategy start->strategy re Ring Expansion (e.g., from Pyridine, Azide) strategy->re Building from smaller rings ic Intramolecular Cyclization (e.g., Buchwald-Hartwig) strategy->ic Closing a pre-formed chain re_check Are high-energy intermediates involved? re->re_check ic_check Mild Conditions? (Pd-catalyzed, etc.) ic->ic_check re_yes High risk of ring contraction. Requires stringent optimization. re_check->re_yes Yes (e.g., Nitrenes) re_no Lower risk. Proceed with caution. re_check->re_no No end_point Proceed to Synthesis Optimization re_yes->end_point re_no->end_point ic_yes Recommended Strategy: Low risk of ring contraction. ic_check->ic_yes Yes ic_no Re-evaluate cyclization conditions for milder alternatives. ic_check->ic_no No ic_yes->end_point ic_no->end_point

Caption: Synthetic strategy selection workflow.
Q3: What is the mechanistic basis for ring contraction and how can it be avoided?

Answer: A plausible mechanism for ring contraction involves a transannular cyclization (an intramolecular reaction across the ring) to form a transient, strained bicyclic intermediate. This intermediate can then cleave to relieve strain, resulting in a thermodynamically more stable, smaller ring system. The presence of an electron-withdrawing sulfonamide group can influence the electron density of the ring, but the primary driver remains the relief of inherent ring strain.

The diagram below illustrates a generalized pathway for this undesirable rearrangement.

G cluster_0 Desired Pathway cluster_1 Undesired Pathway: Ring Contraction A Precursor B Azepine Sulfonamide (Target Product) A->B Intramolecular Cyclization C Azepine Intermediate (Strained) A->C Suboptimal Conditions D Bicyclic Intermediate (Transient) C->D Transannular Attack E Ring-Contracted Product (e.g., Pyrrole Derivative) D->E Rearrangement/ Cleavage

Caption: Competing pathways in azepine synthesis.

To avoid this pathway, the key is to use reaction conditions that favor direct cyclization over the formation of intermediates that can lead to contraction. This is why methods like the Buchwald-Hartwig amination are so effective. The catalytic cycle of this reaction is designed to directly form the C-N bond, bypassing intermediates prone to rearrangement.[8]

Q4: How do I optimize a Buchwald-Hartwig reaction to prevent ring contraction?

Answer: Optimizing the Buchwald-Hartwig amination is crucial for success. The choice of catalyst, ligand, base, and solvent directly impacts yield and selectivity.

ParameterRecommendation & Rationale
Catalyst Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective precatalyst.[7] It serves as a reliable source of Pd(0), which is essential for initiating the catalytic cycle.
Ligand Bulky, electron-rich phosphine ligands are critical. DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) has been successfully used for synthesizing dibenzo[b,f]azepines.[7] Ligands like XPhos or BrettPhos are also excellent candidates as they promote the reductive elimination step that forms the desired C-N bond and can suppress side reactions.[9]
Base A non-nucleophilic, moderately strong base is preferred. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu) are standard choices.[1][7] Stronger bases can sometimes promote side reactions, while weaker bases may result in slow or incomplete conversion.
Solvent Anhydrous, non-polar aprotic solvents like toluene or dioxane are ideal.[7][9] It is critical to ensure the solvent is thoroughly deoxygenated to prevent catalyst degradation.
Temperature Reactions are typically run at elevated temperatures (e.g., 90-110 °C).[1] However, if ring contraction is observed, lowering the temperature and extending the reaction time may improve selectivity towards the desired azepine product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield of Azepine Product 1. Inactive Catalyst: The palladium catalyst may have been oxidized due to exposure to air. 2. Incorrect Stoichiometry: Improper ratio of precursor, base, or catalyst loading. 3. Hydrolyzed Precursor: The sulfonyl chloride or aryl halide precursor may have degraded due to moisture.[10]1. Ensure all reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or properly stored catalyst and ligands. 2. Carefully verify the molar equivalents. A typical catalyst loading is 1-5 mol%. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Major Product is a Contracted Ring (e.g., Pyrrole or Indole derivative) 1. Reaction Temperature is Too High: High thermal energy can provide the activation energy needed to overcome the barrier to rearrangement. 2. Suboptimal Ligand: The chosen phosphine ligand may not be sterically bulky enough to favor the desired reductive elimination over pathways leading to contraction. 3. Acidic/Basic Impurities: Trace acid or base can catalyze the rearrangement.1. Reduce the reaction temperature by 10-20 °C and monitor the reaction over a longer period. 2. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to identify one that improves selectivity.[1][9] 3. Ensure high purity of starting materials and solvents.
Complex Mixture of Products; Difficult Purification 1. Catalyst Decomposition: Leads to multiple side reactions. 2. Incomplete Reaction: Both starting material and product are present, along with byproducts. 3. Similar Polarity: The desired azepine and the contracted byproduct may have very similar polarities, making chromatographic separation difficult.[11]1. Deoxygenate the solvent thoroughly (e.g., by sparging with argon for 30 minutes) before adding the catalyst. 2. Increase reaction time or slightly increase catalyst loading. Monitor progress by TLC or LC-MS to determine the optimal reaction time. 3. If chromatography is ineffective, attempt recrystallization from a different solvent system (e.g., ethanol/water, isopropanol/heptane).[11]

Example Protocol: Synthesis of a Dibenzo[b,f]azepine Sulfonamide via Intramolecular Buchwald-Hartwig Amination

This protocol is a generalized example based on established literature procedures and serves as a robust starting point.[7]

Reaction Scheme: (Starting from a 2-amino-2'-bromostilbene derivative tethered to a sulfonamide)

  • Preparation:

    • To an oven-dried Schlenk flask, add the bromostilbene sulfonamide precursor (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and the phosphine ligand (e.g., DPEphos, 0.1 equiv).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv) to the flask under a positive flow of argon.

    • Add anhydrous, deoxygenated toluene via syringe. The final concentration should be approximately 0.1 M.

  • Reaction:

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to 110 °C in an oil bath and maintain for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure azepine sulfonamide.

References

  • Fan, W., Xiang, S., Li, Y., & Guo, S. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters. Available at: [Link]

  • Aziz, A., Shaheen, M., & Channar, P. A. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules. Available at: [Link]

  • Channar, P. A., et al. (2022). Synthetic potential of ring expansions of 5-membered carbo- & heterocycles: A review. Journal of the Indian Chemical Society. Available at: [Link]

  • Van der Watt, M., & van Otterlo, W. A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. RSC Medicinal Chemistry. Available at: [Link]

  • Aziz, A., Shaheen, M., & Channar, P. A. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Methods for Azepine Ring Formation. Available at: [Link]

  • Dandepally, S. R., & Williams, A. L. (2014). An amine template strategy to construct successive C–C bonds: Synthesis of benzo[h]quinolines by a deaminative ring contraction cascade. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. Available at: [Link]

  • Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. Available at: [Link]

  • Waly, M. A. (2007). Carbonyl-Enamine a New Mode for Azepine Ring Closure. Acta Chimica Slovenica. Available at: [Link]

  • Krasavin, M., et al. (2018). Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic[7][12]oxazepine-based carbonic anhydrase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • ASBASJSM College of Pharmacy. (n.d.). BP401T - COP Bela. Available at: [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]

  • STM Journals. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Minerals, Metallurgy and Materials. Available at: [Link]

  • Google Patents. (1996). WO1996015112A1 - Azepine synthesis via a diels-alder reaction.
  • PubMed. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azepine synthesis. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

  • ResearchGate. (2023). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1968). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Available at: [Link]

  • University of York. (n.d.). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. Available at: [Link]

  • PubMed. (2023). Ring Expansion Strategies for the Synthesis of Medium Sized Ring and Macrocyclic Sulfonamides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Available at: [Link]

  • Diva Portal. (2025). Benzylhydroxamic Acids as IRAP Inhibitors: Sulfonamide Variations. Available at: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

Sources

Technical Support Center: Stabilization and Handling of 1H-Azepine Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 1H-azepine tautomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the unique challenges associated with stabilizing these fascinating seven-membered heterocycles. Our focus is on the strategic use of electron-withdrawing groups (EWGs) to tame their inherent instability.

Conceptual Overview: The Challenge of 1H-Azepines

1H-Azepine is the fully unsaturated, seven-membered heterocycle containing a single nitrogen atom. As a cyclic, planar system with 8 π-electrons, it is formally anti-aromatic, a status that imparts significant electronic instability.[1][2] To alleviate this, the parent 1H-azepine molecule contorts into a non-planar boat conformation and exhibits high reactivity, readily isomerizing to its more stable tautomers (primarily 3H-azepine) or undergoing dimerization.[1][3][4][5] It is an exceptionally unstable red oil, even at –78°C.[4]

The key to isolating and utilizing this scaffold lies in mitigating its anti-aromatic character. Attaching a potent electron-withdrawing group (EWG) to the nitrogen atom is the most effective strategy. By delocalizing the nitrogen's lone pair of electrons away from the ring and into the substituent, the destabilizing 8 π-electron system is disrupted, leading to a dramatic increase in stability.[2][4][6] This guide will help you navigate the practical aspects of this approach.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Fundamental Principles

Q1: Why exactly are parent 1H-azepines so unstable?

A1: The instability of 1H-azepines stems from two primary factors:

  • Antiaromaticity: A planar 1H-azepine would possess 8 π-electrons, conforming to the 4n rule for anti-aromaticity, which is an electronically destabilized state.[2] To avoid this, the ring adopts a non-planar boat-like conformation, but the electronic penalty is not entirely removed.[3][4]

  • Tautomeric Isomerization: 1H-azepine is only one of four possible tautomers. It readily and often irreversibly isomerizes to the thermodynamically more stable 3H-azepine under very mild conditions, frequently catalyzed by trace amounts of acid or base.[4] The established stability order is generally 3H > 4H > 2H > 1H.[6] In the other tautomers, the nitrogen lone pair is not part of the conjugated π-system, thus removing the anti-aromatic character.[2]

Q2: How do electron-withdrawing groups (EWGs) at the N-1 position confer stability?

A2: Electron-withdrawing groups (such as ethoxycarbonyl, acetyl, or arylsulfonyl groups) stabilize the 1H-azepine ring by pulling electron density from the nitrogen atom.[4] This has a crucial dual effect:

  • It decreases the participation of the nitrogen lone pair in the ring's π-system, thereby reducing the anti-aromatic character.

  • It promotes conjugation of the nitrogen lone pair with the EWG itself, creating a competing and more favorable resonance structure that localizes the electrons away from the ring.[3]

This is why the first stable, isolable 1H-azepines were N-ethoxycarbonyl and N-arylsulfonyl derivatives.[4]

cluster_0 Unstable 1H-Azepine cluster_1 Stabilized N-EWG-1H-Azepine Unstable Nitrogen lone pair participates in 8π system Decomposition Isomerization to 3H-Azepine or Dimerization Unstable->Decomposition High Reactivity Nitrogen Nitrogen Atom EWG Electron-Withdrawing Group (e.g., -CO2Et) EWG->Nitrogen pulls e- density Stable Lone pair delocalized into EWG Nitrogen->Stable Result Reduced Antiaromaticity & Increased Stability Stable->Result

Stabilization mechanism of 1H-azepines via N-substitution.
Section 2: Synthesis and Reaction Troubleshooting

Q3: My nitrene insertion reaction into benzene to form the N-substituted 1H-azepine gives a very low yield. What are the common pitfalls?

A3: This is a frequent issue. The generation of a nitrene (e.g., from ethyl azidoformate via thermolysis or photolysis) and its subsequent reaction with an aromatic ring is sensitive to several parameters:

  • Solvent Choice: The reaction should be run in the aromatic substrate itself (e.g., neat benzene) or a high concentration to favor the intermolecular insertion over side reactions of the nitrene.

  • Temperature Control: For thermolysis, if the temperature is too high, you risk decomposition of the starting materials and the product. If it's too low, the rate of nitrene formation will be insufficient. A careful optimization is required. For photolysis, ensure the wavelength used is appropriate for the azide precursor and that the reaction is adequately cooled.

  • Purity of Benzene: Ensure your benzene is dry and free of nucleophilic impurities that could trap the electrophilic nitrene.

  • Nitrene Precursor Quality: Ethyl azidoformate and other precursors can degrade over time. Use a freshly prepared or purified source for best results.

Q4: I've successfully synthesized my target compound, but it rapidly turns from yellow to a dark red or brown and shows decomposition on my TLC plate. What's happening?

A4: This suggests decomposition, likely through dimerization or isomerization.

  • Color Change: The color of 1H-azepines is directly related to the extent of conjugation.[3] A shift to a deeper color (a red shift) can indicate a change in conformation or the formation of highly conjugated decomposition products.

  • Dimerization: 1H-azepines are known to undergo (6+4)π exo-cycloaddition to form dimers.[1] This is often accelerated by heat, light, and concentration. Try to work with dilute solutions and at lower temperatures whenever possible.

  • Isomerization: As mentioned, isomerization to the 3H-tautomer is a major stability issue. This is often catalyzed by acidic or basic residues. Ensure all glassware is clean and that solvents are neutral.

Q5: How can I safely purify my N-EWG-1H-azepine using column chromatography without causing decomposition?

A5: This is a critical step where many experiments fail. The choice of stationary phase is paramount.

  • Avoid Standard Silica Gel: Standard silica gel is acidic and can catalyze the isomerization of your 1H-azepine to the more stable 3H-tautomer.[4]

  • Use Neutral Alumina: Deactivated, neutral alumina (Brockmann Grade III or IV) is the recommended stationary phase.

  • Treated Silica: If you must use silica, it can be pre-treated by washing it with a solvent mixture containing a small amount of a neutral or slightly basic amine, like triethylamine (~1%), followed by flushing with your eluent system to remove the excess amine.

  • General Precautions: Run the column quickly, keep it cool if possible (e.g., in a cold room), and immediately remove the solvent from the collected fractions under reduced pressure at low temperature (e.g., <30°C).

Section 3: Characterization and Analysis

Q6: The 1H NMR spectrum of my product is complex. How can I definitively confirm the 1H-azepine structure and rule out the 3H-tautomer?

A6: The NMR spectra are indeed the most powerful tools for this.

  • Look for Olefinic Protons: A 1H-substituted 1H-azepine will show signals only in the olefinic region for the ring protons.

  • Absence of Methylene Protons: The key diagnostic feature is the absence of any sp3-hybridized CH2 (methylene) or CH (methine) protons.[7] The 3H-azepine tautomer will possess a characteristic signal for the C3-methylene protons, typically appearing as an aliphatic signal upfield.

  • Symmetry: Observe the symmetry of the molecule. An N-substituted 1H-azepine has a C2 axis of symmetry if not further substituted on the ring, which will simplify the spectrum.

  • 2D NMR: If the 1H spectrum is ambiguous, COSY and HSQC experiments will be definitive in establishing the connectivity of the protons and carbons, confirming the all-olefinic nature of the ring.

Q7: Can I use UV-Vis spectroscopy to get an idea of my compound's stability?

A7: Yes, UV-Vis spectroscopy is an excellent tool for assessing the electronic structure. 1-acyl and 1-sulfonyl-1H-azepines typically display a weak, long-wavelength absorption band between 285-330 nm.[4] This band is responsible for their characteristic yellow-orange color and is attributed to the interaction of the nitrogen lone pair with the triene system.[4] You can monitor the intensity of this band over time. A decrease in its intensity, or the appearance of new bands, can be a quantitative measure of decomposition or isomerization.

Quantitative Data Summary

The choice of the electron-withdrawing group has a significant impact on the stability and properties of the resulting 1H-azepine.

N-Substituent (EWG)General StabilityTypical ColorKey UV-Vis λmax (nm)Reference
-CO2Et (Ethoxycarbonyl)Good, isolableYellow oil/solid~290-330[4]
-SO2Ar (Arylsulfonyl)Good, isolableYellowish solid~285-330[4]
-COCH3 (Acetyl)Moderate, can be isolatedYellow solidVaries[7]
-H (Unsubstituted)Extremely UnstableRed oilNot applicable[4]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Ethoxycarbonyl-1H-azepine

This protocol is a classic example of stabilizing the 1H-azepine ring system via nitrene insertion into benzene.

Materials:

  • Benzene (high purity, dry)

  • Ethyl azidoformate (N3CO2Et)

  • Reaction vessel suitable for thermolysis or photolysis (e.g., sealed tube or quartz vessel)

  • Rotary evaporator

  • Neutral alumina for chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl azidoformate (1.0 eq) in a minimal amount of dry benzene. Add a large excess of benzene (e.g., 20-50 eq), which acts as both the solvent and the reactant.

  • Nitrene Generation (Thermolysis): Carefully heat the mixture in a sealed tube or under reflux (ensure proper pressure venting) at 80-120°C. The reaction progress can be monitored by the cessation of N2 gas evolution or by TLC/GC-MS analysis of aliquots. Caution: Azide compounds are potentially explosive. Conduct the reaction behind a blast shield.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess benzene using a rotary evaporator at low temperature (<30°C). The crude product will be a dark yellow or orange oil.

  • Purification: Immediately purify the crude oil by flash chromatography using neutral alumina.

    • Prepare a slurry of neutral alumina in hexane and pack the column.

    • Load the crude product onto the column.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0% to 10% ethyl acetate).

    • Collect the yellow fractions corresponding to the product.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the resulting yellow oil by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure. The product should be stored under an inert atmosphere (N2 or Ar) at low temperature (≤ -20°C).

Sources

troubleshooting low yields in azepine ring-closing metathesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepine Ring-Closing Metathesis (RCM) Ticket ID: AZP-RCM-7 Status: Open Assigned Scientist: Senior Application Specialist (Catalysis Division)

Executive Summary: The "Medium Ring" Paradox

Welcome to the technical support center. You are likely here because your 7-membered azepine synthesis is failing despite the catalyst being active. You are encountering the "Medium Ring Challenge."

Unlike 5- or 6-membered rings (which form rapidly) or macrocycles (which have flexibility), 7- to 9-membered rings reside in a "disfavored valley." They suffer from significant enthalpic strain (transannular interactions) and entropic penalties (probability of chain ends meeting).

In azepine synthesis, conformation is the gatekeeper. If your precursor is not pre-organized, the catalyst will simply perform intermolecular oligomerization (ADMET) or die via isomerization.

Part 1: Diagnostic Triage

Before changing the catalyst, you must diagnose the failure mode. Use this logic flow to identify the bottleneck.

AzepineTroubleshooting Start Symptom: Low Azepine Yield CheckProduct Analyze Crude Mixture (NMR/LCMS) Start->CheckProduct Oligomers Result: Dimers/Polymers CheckProduct->Oligomers High MW Isomers Result: Ring Contracted/Shifted Olefins CheckProduct->Isomers Wrong Mass/Shift SM_Recovered Result: Unreacted Starting Material CheckProduct->SM_Recovered No Conv. Dilution Issue: Concentration too high Action: Dilute to < 5 mM Oligomers->Dilution IsomFix Issue: Ru-Hydride Isomerization Action: Add 1,4-Benzoquinone Isomers->IsomFix Rotamer Issue: Unfavorable Rotamer Action: Change N-Protecting Group SM_Recovered->Rotamer Catalyst Active? Chelation Issue: Non-productive Chelation Action: Add Lewis Acid (Ti(OiPr)4) SM_Recovered->Chelation Polar Groups?

Figure 1: Diagnostic logic for identifying RCM failure modes. Blue nodes indicate analysis steps; Red/Yellow/Grey indicate findings; Green/White indicate solutions.

Part 2: The Silent Killer – Conformational Control

The Problem: The nitrogen atom in your azepine precursor is likely an amide, carbamate, or sulfonamide. These bonds have high rotational barriers.

  • Trans-Rotamer (E): The alkene chains are pointed away from each other. RCM is geometrically impossible.

  • Cis-Rotamer (Z): The alkene chains are close. RCM proceeds.

If your protecting group (PG) favors the trans-rotamer, your effective molarity is near zero, regardless of how much catalyst you add.

The Solution: The "Turnstile" Effect You must force the population toward the cis-rotamer.

  • Bulky Protecting Groups: Replacing a simple Acetyl or Cbz with a Boc or Tosyl group often increases the steric bulk, forcing the alkyl chains closer to relieve strain (the Thorpe-Ingold effect analog on Nitrogen).

  • Ortho-Substitution: If your azepine is fused to an aromatic ring (benzoazepine), a substituent ortho to the nitrogen creates a "turnstile," mechanically locking the amide into the reactive conformation.

RotamerEffect Trans Trans-Rotamer (Major) Chains distant NO REACTION Cis Cis-Rotamer (Minor) Chains proximal RCM PROCEEDS Trans->Cis Slow Equilibrium Subst Add Bulky PG (Boc/Ts) or Ortho-Substituent Subst->Trans Destabilizes Subst->Cis Favors

Figure 2: The Rotamer Trap. Successful RCM requires shifting the equilibrium toward the reactive Cis-conformer.

Part 3: Catalyst Life Support & Additives

Even with the right conformation, the catalyst can die or cause side reactions.

Issue 1: Isomerization (The "Hydride" Problem)

Ruthenium catalysts can decompose into Ruthenium Hydride (Ru-H) species.[1][2] These hydrides act as isomerization catalysts, moving your double bond inside the ring or along the chain, resulting in a mixture of ring sizes or truncated products.

  • Fix: Add 1,4-Benzoquinone (10-20 mol%).

  • Mechanism: The quinone acts as an oxidant, scavenging Ru-H species and preventing them from catalyzing isomerization, without killing the active metathesis catalyst [1].

Issue 2: Non-Productive Chelation

If your substrate contains polar heteroatoms (ethers, esters, amines) near the alkene, they can coordinate to the Ruthenium, forming a stable, inactive chelate.

  • Fix: Add Ti(OiPr)4 (Titanium isopropoxide).

  • Mechanism: The Lewis Acid (Ti) binds to the polar groups on your substrate more strongly than the Ru does, "freeing" the catalyst to perform metathesis [2].

Table 1: Additive Selection Guide

SymptomDiagnosisRecommended AdditiveLoading
Double bond migration Ru-H Isomerization1,4-Benzoquinone10–20 mol%
Reaction stalls < 50% Catalyst ChelationTi(OiPr)40.3 – 1.0 equiv
Slow conversion Catalyst DecompositionChlorocatecholborane10 mol%

Part 4: Validated Experimental Protocols

Protocol A: High-Dilution Azepine RCM (Standard)

Use this for difficult 7-membered rings to suppress dimerization.

  • Solvent Prep: Degas Dichloromethane (DCM) or Toluene by sparging with Argon for 15 mins. (DCM is standard; Toluene allows higher temp).

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Dilution: Dissolve substrate to a concentration of 0.002 M (2 mM).

    • Note: 1 mmol substrate requires 500 mL solvent.

  • Additives: If using 1,4-benzoquinone, add it now (10 mol%).

  • Catalyst: Add Grubbs II or Hoveyda-Grubbs II (5 mol%) as a solid or solution.

  • Reflux: Heat to reflux (40°C for DCM, 80-110°C for Toluene).

    • Tip: If using Toluene, keep temp < 80°C initially to extend catalyst life.

  • Monitoring: Monitor by TLC/LCMS. If stalled after 4h, add a second portion of catalyst (2.5 mol%).

Protocol B: Ruthenium Removal (The "Workup")

Residual Ru causes isomerization during purification and toxicity issues.

Option 1: The Oxidative Wash (Fastest)

  • Concentrate reaction mixture.

  • Redissolve in Ethyl Acetate.

  • Add 3M aqueous HCl (or 15% H2O2 for robust substrates).

  • Stir vigorously for 30 mins. The organic layer will lighten; Ru precipitates or moves to aqueous.

  • Filter through a pad of Silica or Celite.

Option 2: Scavenger Resin (Cleanest)

  • Add SiliaMetS® Thiol or equivalent scavenger resin (4 equiv relative to catalyst).

  • Stir at RT for 4 hours.

  • Filter and concentrate.

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H. J. Am. Chem. Soc.[3]2005 , 127, 17160–17161.[3]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade. MDPI Molecules (Discusses Lewis Acid usage in medium rings).

  • Scalable Methods for the Removal of Ruthenium Impurities. Organic Process Research & Development.

  • Ring-closing metathesis of nitrogen-containing compounds. Deiters, A.; Martin, S. F. ( seminal work on alkaloid synthesis/azepines). Chem. Rev.2004, 104, 2199.

Sources

Technical Support Center: Separation of 1H-Azepine-1-sulfonamide Atropisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 1H-Azepine-1-sulfonamide atropisomers. This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the unique challenges posed by this class of molecules. Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical stereochemical feature in many modern pharmaceuticals, including those with an azepine-sulfonamide core.[1][2] The stability and interconversion of these isomers can profoundly impact a drug's efficacy, safety, and pharmacokinetic profile, making their separation and characterization a regulatory and scientific necessity.[3][4][5]

The restricted rotation in 1H-Azepine-1-sulfonamides often stems from steric hindrance around the Ar-N(SO2) bond, influenced by the conformation of the seven-membered azepine ring and substituents on adjacent aromatic rings.[6][7][8][9] The resulting rotational energy barrier (ΔG‡) dictates whether the atropisomers are stable enough to be isolated or if they rapidly interconvert.[5][10] This guide provides practical, field-tested advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions encountered during the analytical and preparative separation of these challenging molecules.

Troubleshooting Guide

This section addresses specific experimental problems with a focus on understanding the underlying causes and implementing effective solutions.

Issue 1: Poor or No Resolution of Atropisomers

Question: "I'm injecting my this compound sample, but I'm seeing only a single peak or a poorly resolved shoulder on my chiral column. What is happening and how can I fix it?"

Answer: This is the most common challenge and typically points to one of two primary causes: rapid on-column interconversion or a non-selective chromatographic system.

  • Primary Cause: Rapid Atropisomeric Interconversion The energy barrier to rotation for your specific compound may be too low under your current analytical conditions. If the atropisomers interconvert faster than the time it takes for the chiral stationary phase (CSP) to resolve them, you will observe a single, potentially broadened peak.[4][11] This phenomenon is highly temperature-dependent.[2][3][12]

    Solution: Implement Low-Temperature Chromatography By reducing the column temperature, you decrease the thermal energy available to the molecules, slowing the rate of rotation around the chiral axis. This can effectively "freeze" the atropisomers in their distinct conformations, allowing the CSP to resolve them.

    • Troubleshooting Steps:

      • Initial Test: Set your column thermostat to 10°C and re-run the analysis. If you start to see peak splitting or a significant change in peak shape, you are on the right track.

      • Temperature Scout: Perform a study by systematically lowering the temperature in 5°C increments (e.g., 10°C, 5°C, 0°C). Monitor the resolution (Rs) between the atropisomeric peaks.

      • Critical Control: For many atropisomers, separations are achieved at sub-ambient temperatures, often as low as 4-6°C.[3][4][12] Ensure your sample is also kept cold in the autosampler to prevent pre-injection racemization.

  • Secondary Cause: Suboptimal Chiral Stationary Phase (CSP) or Mobile Phase If temperature reduction does not yield a separation, the issue may lie with the fundamental selectivity of your method. The CSP may not possess the appropriate chiral recognition mechanism (e.g., steric interactions, hydrogen bonding, π-π interactions) for your molecule.

    Solution: Systematic Method Development

    • CSP Screening: Screen a diverse set of chiral stationary phases. Polysaccharide-based CSPs are a highly effective starting point for atropisomers. A recommended screening set is provided in Table 1.

    • Mobile Phase Optimization: The choice of solvent and additives is critical. For normal phase (NP) mode, vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage. For Supercritical Fluid Chromatography (SFC), optimize the co-solvent and additives. SFC is often superior for atropisomer separations due to its high efficiency and speed.[13][14][15]

Issue 2: Broad, Tailing, or "Peak-Plateau-Peak" Profiles

Question: "I can see two distinct peaks, but they are very broad, or I have a strange shape with a plateau between them. How can I improve my peak shape?"

Answer: This distinctive "peak-plateau-peak" profile is a classic indicator of on-column interconversion, where the separation and interconversion processes are occurring on a similar timescale.[4][11] Even if you don't see a full plateau, significant peak broadening can result from the same effect.

  • Primary Cause: On-Column Interconversion Kinetics The separation is occurring, but the isomers are interconverting as they travel through the column. The molecules that convert from the faster-eluting isomer to the slower one (and vice versa) elute between the two main peaks, creating the plateau.

    Solution: Adjust Kinetic Parameters (Temperature and Flow Rate)

    • Lower the Temperature: As with poor resolution, reducing the temperature is the most effective way to slow down the interconversion kinetics and sharpen the peaks.[4][12]

    • Increase the Flow Rate: A higher flow rate reduces the residence time of the analyte on the column, providing less opportunity for interconversion to occur. This is a trade-off, as it may also reduce resolution. Experiment with increasing the flow rate in small increments (e.g., from 1.0 mL/min to 1.2 mL/min, then 1.5 mL/min) to find an optimal balance.

  • Secondary Cause: Undesirable Secondary Interactions The sulfonamide moiety is polar and can exhibit strong, unwanted interactions with active sites (e.g., acidic silanols) on the silica support of the CSP, leading to peak tailing.

    Solution: Use Mobile Phase Additives

    • Normal Phase: Add a small amount of a competing agent. For acidic sulfonamides, a weak acid like trifluoroacetic acid (TFA, 0.1%) can help. For basic compounds, a weak base like diethylamine (DEA, 0.1%) can significantly improve peak shape.

    • SFC: Basic additives are commonly used with alcohol co-solvents to improve peak shape for a wide range of compounds.

Frequently Asked Questions (FAQs)

Q1: Which is better for separating this compound atropisomers: HPLC or SFC?

A: While both techniques can be successful, Supercritical Fluid Chromatography (SFC) often provides significant advantages. SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[15][16] This leads to:

  • Higher Efficiency & Speed: Separations are often much faster, with analysis times reduced by as much as 8-fold compared to HPLC.[13]

  • Greener Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally sustainable choice.[14][16]

  • Improved Resolution: The high efficiency can lead to sharper peaks and better resolution of closely eluting atropisomers.

For these reasons, SFC is highly recommended as the primary technique for screening and purifying this compound atropisomers.

Q2: My atropisomers seem to be interconverting in my prepared sample before I even inject it. How do I handle this?

A: This is a critical and often overlooked problem. If the rotational barrier is low enough, racemization can occur at room temperature in the sample vial. The solution is to maintain cold-chain integrity from sample preparation to injection.

  • Protocol for Thermally Labile Atropisomers:

    • Dissolution: Dissolve the sample in a pre-chilled solvent.

    • Storage: Store all samples, standards, and stock solutions at low temperatures, such as -70°C.[3][12]

    • Autosampler: Use a refrigerated autosampler set to its lowest stable temperature (typically 4-6°C) for the entire analytical sequence.[4] This minimizes degradation or interconversion in the vial while it awaits injection.

Q3: How do I choose the right chiral stationary phase (CSP)?

A: There is no single "best" column for all atropisomers. A screening approach is essential. However, based on extensive experience with axially chiral compounds, certain phases have a higher probability of success.

  • High-Success-Rate CSPs:

    • Polysaccharide-based: These are the most versatile and successful CSPs for a wide range of chiral molecules, including atropisomers.[13][17] Start with columns based on cellulose and amylose derivatives of tris(3,5-dimethylphenylcarbamate), tris(4-methylbenzoate), and others.

    • Pirkle-type: These phases, like the Whelk-O 1, are designed with π-acidic or π-basic groups and are excellent for molecules with aromatic rings, relying on π-π interactions for chiral recognition.[18]

    • Cyclodextrin-based: Derivatized β-cyclodextrin bonded phases have also proven effective for separating atropisomers by forming transient diastereomeric inclusion complexes.[3][12]

A summary of recommended starting columns is provided in the table below.

Table 1: Recommended Chiral Stationary Phases for Atropisomer Screening

CSP Name (Example) Selector Type Primary Recognition Mechanism Recommended Mode(s)
CHIRALCEL® OD / CHIRALPAK® AD Cellulose / Amylose tris(3,5-dimethylphenylcarbamate) Steric fit, H-bonding, π-π interactions NP, RP, SFC
CHIRALPAK® IA / IB / IC Immobilized Amylose / Cellulose Derivatives Steric fit, H-bonding, π-π interactions NP, RP, SFC
Whelk-O® 1 (R,R)- or (S,S)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene π-π interactions, H-bonding, dipole stacking NP, SFC

| CYCLOBOND™ I 2000 | Derivatized β-Cyclodextrin | Inclusion complexation, H-bonding | RP |

Q4: How can I definitively confirm that my separated peaks are indeed atropisomers?

A: This is a crucial validation step. Several methods can be used:

  • Peak Interconversion Study: Collect the two separated fractions. Separately heat each fraction in solution (e.g., 60-80°C) for a period of time. Upon re-injection into the same chiral method, each isolated peak should show the formation of the other, tending back towards the original racemic ratio. This is the definitive proof of interconverting atropisomers.

  • Circular Dichroism (CD) Spectroscopy: For enantiomeric atropisomers, the CD spectra will be perfect mirror images of each other.[6]

  • Nuclear Magnetic Resonance (NMR): While the NMR spectra of enantiomeric atropisomers are identical in an achiral solvent, 2D-NOESY or ROESY experiments on the isolated isomers can sometimes provide structural information about the different spatial arrangements of the atoms.

Experimental Protocols & Workflows

Workflow for Chiral Method Development

The logical progression for developing a robust separation method is illustrated below. The key is a systematic approach that first finds selectivity and then optimizes for efficiency and stability.

G Figure 1. Chiral Method Development Workflow cluster_0 Phase 1: Finding Selectivity cluster_1 Phase 2: Optimization & Robustness Start Define Analyte & Prepare Sample Screen_CSP Screen 3-4 Diverse CSPs (e.g., AD, OD, Whelk-O) Isocratic, 10-20% Co-solvent Start->Screen_CSP Decision_1 Resolution (Rs) > 1.0? Screen_CSP->Decision_1 Optimize_MP Mobile Phase Optimization (Vary Co-solvent Type & %) (Test Additives: Acid/Base) Optimize_MP->Screen_CSP Still No (Try New CSPs) Optimize_MP->Decision_1 Decision_1->Optimize_MP No Temp_Study Temperature Study (e.g., 25°C -> 10°C -> 5°C) Maximize Rs, Improve Peak Shape Decision_1->Temp_Study Yes Flow_Study Flow Rate Optimization (Balance Speed vs. Resolution) Temp_Study->Flow_Study Final_Method Final Validated Method Flow_Study->Final_Method

Caption: Figure 1. Chiral Method Development Workflow

Protocol: Determining the Rotational Energy Barrier (ΔG‡)

This off-column method allows for the experimental determination of the atropisomeric stability.

  • Isolation: Perform a preparative or semi-preparative separation to isolate one of the atropisomers in high enantiomeric purity (>95% ee).

  • Purity Check: Immediately analyze a small aliquot of the collected fraction to confirm its initial purity (ee₀) at a low temperature where it is stable.

  • Kinetic Runs:

    • Prepare several vials of the purified atropisomer dissolved in a suitable, inert solvent (e.g., ethanol, acetonitrile).

    • Place the vials in thermostatted heating blocks at several precise, elevated temperatures (e.g., 40°C, 50°C, 60°C).

  • Time-Point Analysis:

    • At defined time intervals (e.g., 0, 15, 30, 60, 120 min), remove one vial from each temperature block.

    • Immediately quench the racemization process by plunging the vial into an ice bath or dry ice/acetone bath.

    • Analyze the sample using the validated chiral method to determine the enantiomeric excess (eet) at that time point.

  • Data Analysis:

    • For each temperature, plot ln(eet / ee₀) versus time (in seconds). The slope of this line is equal to -k, where k is the rate constant for interconversion at that temperature.

    • Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡): ΔG‡ = -RT * ln(k * h / (kB * T)) Where R is the gas constant, T is the absolute temperature (K), h is Planck's constant, and kB is the Boltzmann constant. This value provides a quantitative measure of the atropisomer's stability.[7][8]

References

Sources

Technical Support Center: Purification of Unstable Azepine Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of unstable azepine sulfonamide intermediates. These molecules are notoriously challenging due to their inherent ring strain and the electron-withdrawing nature of the sulfonamide group, which can render them susceptible to degradation. This resource is designed to provide both mechanistic understanding and actionable protocols to help you navigate these challenges successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have before beginning the purification process.

Q1: Why are my azepine sulfonamide intermediates so unstable?

A: The instability of azepine sulfonamides often stems from a combination of factors. The seven-membered azepine ring possesses significant ring strain. The sulfonamide group, being strongly electron-withdrawing, can influence the electronic properties of the azepine ring, potentially making it more susceptible to nucleophilic attack or ring-opening reactions. Furthermore, the nitrogen atom in the sulfonamide linkage can be acidic, and under certain pH conditions, this can facilitate degradation pathways.[1][2]

Q2: What initial analytical methods should I use to assess the stability of my crude intermediate?

A: Before attempting any large-scale purification, it is crucial to understand the stability profile of your compound. High-Performance Liquid Chromatography (HPLC) is one of the most effective techniques for this purpose.[3] A preliminary stability study can be performed by dissolving a small amount of the crude material in your anticipated chromatography solvents and monitoring its purity by HPLC over time. Additionally, running a Thin Layer Chromatography (TLC) plate and letting it sit on the bench for 30-60 minutes can often provide a quick visual indication of decomposition (e.g., new spots appearing or the main spot streaking).

Q3: Should I prioritize chromatography or crystallization for purifying these unstable intermediates?

A: The choice depends on the specific properties of your intermediate and the impurities present.

  • Chromatography is excellent for separating compounds with different polarities. However, the extended contact time with a stationary phase like silica gel can be detrimental to unstable compounds.[4]

  • Crystallization is often the preferred method for unstable compounds if a suitable solvent system can be found.[5] It is a gentler process that can yield highly pure material. However, it may not be effective at removing impurities with very similar structures to your product.

A common strategy is to perform a rapid filtration through a plug of silica or alumina to remove baseline impurities and then proceed with crystallization.

Part 2: Troubleshooting Guide: Flash Chromatography

Flash chromatography is a primary tool for purification, but it presents significant risks for labile compounds.[4] This section troubleshoots common issues.

Issue 1: The product is degrading on the column.

Causality: Standard silica gel (SiO₂) is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the degradation of sensitive molecules like azepine sulfonamides, potentially through protonation and subsequent ring-opening or rearrangement. The longer the compound remains on the column, the greater the extent of degradation.

Solutions:

  • Deactivate the Stationary Phase: Neutralize the acidic silanol groups.

    • Protocol: Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexanes). Add 0.5-1% triethylamine (Et₃N) or pyridine by volume, mix thoroughly, and then pack the column. Equilibrate the column with your mobile phase containing the same percentage of the amine base. This is particularly useful for nitrogen-containing compounds.[6]

  • Switch to a Neutral Stationary Phase: Avoid the acidic environment altogether.

    • Recommendation: Alumina (Al₂O₃) is a common alternative. It is available in neutral, basic, and acidic forms; for most azepine sulfonamides, neutral or basic alumina is preferable.[7] Reversed-phase silica (e.g., C18) is another option for more polar compounds, using solvent systems like water/acetonitrile or water/methanol.[4][7]

  • Minimize Residence Time: Reduce the contact time between your compound and the stationary phase.

    • Protocol: Use a slightly more polar solvent system than what might be considered "ideal" (e.g., aim for an Rf of 0.4-0.5 instead of 0.3).[6] Increase the flow rate of the mobile phase (e.g., 2-3 inches/minute descent of the solvent front).[6] This will decrease resolution but can be crucial for preserving the integrity of the compound.

Workflow: Mitigating On-Column Degradation

Start Degradation Observed on Silica Gel Decision1 Is the compound basic? Start->Decision1 Action1 Deactivate Silica with Et3N (0.5-1%) Decision1->Action1 Yes Action2 Switch to Neutral or Basic Alumina Decision1->Action2 No/Unsure Decision2 Is degradation still observed? Action1->Decision2 Action2->Decision2 Action3 Increase Flow Rate & Eluent Polarity Decision2->Action3 Yes End Purified, Intact Product Decision2->End No Action4 Consider Reversed-Phase (C18) Chromatography Action3->Action4 Action4->End

Caption: Decision tree for troubleshooting on-column degradation.

Issue 2: Poor separation between the product and a key impurity.

Causality: Achieving good separation requires optimizing the selectivity between your target compound and impurities. This is a function of the stationary phase and the mobile phase composition.

Solutions:

  • Optimize the Solvent System: The choice of solvent is critical for selectivity.[4]

    • Protocol: Use TLC to screen a variety of solvent systems. Don't just vary the ratio of a single mixture (e.g., hexanes/ethyl acetate). Try different solvent classes. For example, if hexanes/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone.[6] A good target Rf value for difficult separations is between 0.15 and 0.3, with a difference in Rf (ΔRf) of at least 0.1 between the spots.[8]

  • Use a Shallow Gradient: A gradient elution can significantly improve the separation of compounds with close Rf values.[4]

    • Protocol: Start with a solvent system where your product has an Rf near 0. Then, slowly and linearly increase the percentage of the more polar solvent. This allows the less polar compounds to elute first, while sharpening the band of your target compound as it begins to move down the column.

  • Dry Loading: For compounds that are poorly soluble in the initial, non-polar mobile phase, dry loading can improve resolution by ensuring the sample is applied to the column in a very narrow band.[8]

    • Protocol: Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (or the stationary phase you are using) to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully load this powder onto the top of your packed column.[8]

Table 1: Common Solvent Systems for Flash Chromatography

PolarityPrimary SolventSecondary SolventTypical Use Case
Non-PolarHexanes / HeptaneEthyl Acetate (EtOAc)General purpose for a wide range of compounds.[6]
IntermediateDichloromethane (DCM)Methanol (MeOH)For more polar compounds that have low Rf in Hex/EtOAc.[6][8]
IntermediateTolueneAcetone / EtOAcOffers different selectivity compared to aliphatic/ester systems.
Polar (Reversed-Phase)Water (with 0.1% TFA or Formic Acid)Acetonitrile (ACN)For highly polar compounds on a C18 stationary phase.[7]

Part 3: Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique that relies on differences in solubility between the desired compound and impurities.[5]

Issue 1: The product oils out instead of crystallizing.

Causality: "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that a liquid-liquid phase separation occurs instead of the ordered process of crystal nucleation and growth. This is common when a solution is cooled too quickly or when an antisolvent is added too rapidly.

Solutions:

  • Slow Down the Process: The key to good crystallization is allowing the system to slowly reach a state of supersaturation.[9]

    • Cooling Crystallization: If cooling, slow the rate of cooling. Instead of an ice bath, allow the flask to cool to room temperature on the benchtop, and then transfer it to a refrigerator, and finally to a freezer.

    • Antisolvent Crystallization: Add the antisolvent dropwise and very slowly to the solution of your compound, ideally with vigorous stirring.[9] Look for the first sign of persistent cloudiness (the metastable limit), and then add the antisolvent even more slowly or stop addition for a period to allow nucleation to begin.

  • Use a More Viscous Solvent System: Sometimes, using a more viscous "good" solvent can slow down diffusion rates and prevent oiling out.

Issue 2: No crystals form, even after cooling.

Causality: Crystal formation requires two steps: nucleation (the initial formation of small, stable crystal aggregates) and growth.[10] A supersaturated solution may lack the kinetic trigger to begin nucleation.

Solutions:

  • Induce Nucleation by Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can initiate nucleation.[11] The high-frequency vibrations and microscopic glass fragments provide energy and surfaces for crystals to form.[11]

  • Add a Seed Crystal: If you have a small amount of pure material, adding a single tiny crystal (a "seed crystal") to the supersaturated solution provides a perfect template for crystal growth.[10][11]

  • Reduce the Volume of Solvent: It's possible the solution is not sufficiently supersaturated. Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[11]

Diagram: The Crystallization Process

cluster_0 Step 1: Achieve Supersaturation cluster_1 Step 2: Nucleation cluster_2 Step 3: Crystal Growth A Dissolve Compound in Minimum Hot Solvent B Slow Cooling OR Slow Antisolvent Addition A->B C Spontaneous Nucleation B->C D Induced Nucleation (Scratching, Seeding) B->D E Growth on Nuclei C->E D->E F Isolation by Filtration E->F

Caption: Key stages of a successful crystallization experiment.

Part 4: Stability & Handling

Q: My purified azepine sulfonamide intermediate decomposes upon storage. How can I improve its shelf life?

A: The stability of the purified solid can be a significant issue.

  • Storage Conditions: Store the compound at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon) to protect it from oxygen and moisture. Light can also be a source of degradation, so storing in an amber vial is recommended.

  • Salt Formation: If the azepine ring contains a basic nitrogen, consider forming a stable crystalline salt (e.g., a hydrochloride or tosylate salt). This can significantly improve stability, although it adds a step to liberate the free base before the next reaction.

  • Use Immediately: The most reliable strategy for highly unstable intermediates is to use them immediately in the subsequent synthetic step without prolonged storage.

By understanding the chemical principles behind the instability of azepine sulfonamide intermediates and applying these systematic troubleshooting strategies, researchers can significantly improve the success rate of their purification and handling protocols.

References

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
  • OpenOChem Learn. Flash Chromatography.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • EPFL. Some Useful and Practical Tips for Flash Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
  • Lorenz, H., & Seidel-Morgenstern, A. (2005, October 11). Developing Processes for Crystallization-Induced Asymmetric Transformation. ACS Publications.
  • Wikipedia. Crystallization.
  • Islam, M. M., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Chem-Station International Edition. (2014, May 6). Sulfonyl Protective Groups.
  • Journal of Pharmaceutical Sciences. (1981). Stability-indicating sulfa drug analysis using high-performance liquid chromatography.
  • ResearchGate. (2025, August 6). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement.
  • PubMed. (2002, November 15). Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • OEIL Research Journal. (2025). Stability-Indicating Methods for the Determination of Third-Generation Antiepileptic Drugs and Their Impurities.

Sources

avoiding dimerization in 1H-Azepine-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 8- Electron Dilemma

Welcome to the technical support hub for N-sulfonyl-1H-azepines. If you are here, you likely encountered a reaction mixture that turned into an intractable gum or a product that isomerized during purification.

The Core Problem: 1H-Azepines are anti-aromatic (8


 electrons) if planar.[1] To avoid this instability, they adopt a non-planar boat conformation. However, they remain highly reactive polyenes prone to two primary failure modes:
  • Dimerization: rapid

    
     or 
    
    
    
    cycloaddition.
  • Valence Tautomerism: Equilibrium with the benzene imine (7-azabicyclo[4.1.0]hepta-2,4-diene) species, leading to rearrangement.

While the electron-withdrawing sulfonamide group (


) provides significant stabilization compared to N-alkyl variants, it does not render them immune to dimerization at high concentrations or elevated temperatures.

Mechanistic Diagnostics (The "Why")

Before troubleshooting, visualize the enemy. The diagram below maps the kinetic and thermodynamic traps inherent to this scaffold.

Pathway Analysis: Stability & Degradation

AzepineStability Precursor Sulfonyl Azide Precursor Nitrene Singlet Nitrene (Transient) Precursor->Nitrene Photolysis/Thermolysis (-N2) BenzeneImine Benzene Imine (Valence Tautomer) Nitrene->BenzeneImine Intersystem Crossing Azepine1H 1H-Azepine-1-sulfonamide (Target Product) BenzeneImine->Azepine1H Electrocyclic Ring Expansion Azepine3H 3H-Azepine (Thermodynamic Isomer) Azepine1H->Azepine3H Acid/Base Catalysis (H-Shift) Dimer [6+4] Dimer (Irreversible Gum) Azepine1H->Dimer High Conc. / Heat [6+4] Cycloaddition

Figure 1: Reaction coordinate showing the equilibrium between the benzene imine and 1H-azepine, and the irreversible pathways to dimerization or isomerization.[2]

Troubleshooting Guide (FAQ)

Ticket #101: "My reaction mixture turned into a viscous gum upon concentration."

Diagnosis: Concentration-Dependent Dimerization. Root Cause: 1H-Azepines undergo second-order dimerization kinetics. Evaporating solvent increases local concentration, exponentially increasing the rate of


 cycloaddition.
Solution: 
  • Never evaporate to dryness if the product is not solid.

  • Solvent Swap: Use low-boiling solvents (DCM, Et2O) for extraction so they can be removed at low temperatures (

    
    C).
    
  • Storage: Store as a dilute solution (approx. 0.1 M) in benzene or toluene at

    
    C if immediate use is not possible.
    
Ticket #102: "The product spot moved on TLC after column chromatography."

Diagnosis: Acid-Catalyzed Rearrangement (1H


 3H).[3]
Root Cause:  Silica gel is slightly acidic. The protons catalyze the 1,5-sigmatropic shift or general base-catalyzed isomerization, converting the kinetic 1H-azepine into the thermodynamically stable (but often unwanted) 3H-azepine.
Solution: 
  • Neutralization: Pre-treat silica gel with 1-2% Triethylamine (Et

    
    N) in the eluent.
    
  • Rapid Elution: Do not let the compound sit on the column. Use a gradient that elutes the product quickly.

  • Alternative: Use neutral alumina (Grade III) if silica persists in degrading the compound.

Ticket #103: "Yields are low despite clean TLC during reaction."

Diagnosis: Photochemical Degradation. Root Cause: While photolysis is often used to synthesize azepines (from azides), prolonged exposure to UV light after formation can induce further electrocyclic ring closures or radical decomposition. Solution:

  • Amber Glass: Perform workup and storage in amber glassware.

  • Monitor: Stop irradiation immediately upon consumption of the azide precursor.

Validated Protocol: Synthesis of N-Tosyl-1H-Azepine

Standardized for reproducibility and dimerization avoidance.

Phase 1: Reaction Setup (Dilution is Key)

Objective: Generate the nitrene intermediate without allowing azepine-azepine collisions.

ParameterSpecificationRationale
Substrate Benzene (Solvent & Reagent)Acts as the trap for the nitrene.
Precursor Tosyl Azide (

)
Source of the N-sulfonyl nitrene.
Concentration High Dilution The azide should be the limiting reagent.
Temperature

C
Heat promotes rearrangement to 3H-isomer.
Atmosphere Argon/NitrogenOxygen can quench triplet nitrenes (though singlet is desired).
Phase 2: Step-by-Step Workflow
  • Preparation: Dissolve Tosyl Azide (1.0 equiv) in dry Benzene (excess, typically 50-100 equiv). The benzene acts as both solvent and reactant.

    • Note: If using a substituted benzene, use it as the solvent to maximize the "cage effect" for nitrene insertion.

  • Degassing: Sparge the solution with Argon for 15 minutes.

  • Photolysis: Irradiate using a medium-pressure Hg lamp with a Pyrex filter (

    
     nm).
    
    • Critical Step: Monitor N

      
       evolution. Stop exactly when evolution ceases. Over-irradiation destroys the product.
      
  • Filtration (Optional): If insoluble sulfonyl amides form (side products), filter rapidly through a celite pad.

  • Concentration (The Danger Zone):

    • Bath temperature:

      
      C.
      
    • Vacuum: High vacuum.

    • Stop point: Do not concentrate to a neat oil. Leave ~5-10% solvent volume if possible, or immediately redissolve in the chromatography eluent.

Phase 3: Purification (The "Neutral" Zone)
  • Slurry Preparation: Mix Silica Gel 60 with 5% Et

    
    N/Hexanes.
    
  • Elution: Run a gradient of Hexanes

    
     20% EtOAc/Hexanes (with 1% Et
    
    
    
    N constant).
  • Collection: Collect fractions in tubes containing a trace of stabilizer (e.g., BHT) if the compound is known to be radical-sensitive (rare for sulfonamides, but good practice).

Stability Data & Storage

Comparative Stability of N-Substituted Azepines

Substituent (N-R)Electronic EffectHalf-Life (

C)
Primary Decay Mode
-H (Unsubstituted) None< 1 hourTautomerization to 3H
-Alkyl (e.g., Methyl) Electron DonatingMinutesDimerization / Rearrangement
-COOEt (Ester) Electron WithdrawingDays/WeeksDimerization (slow)
-SO

Ar (Sulfonamide)
Strong EWG Months Stable if solid/pure

Storage Protocol:

  • State: Solid state is preferred. If oil, crystallize immediately.

  • Temp:

    
    C is mandatory for long-term storage.
    
  • Container: Teflon-lined screw cap vials (avoid rubber septa which can leach plasticizers).

References

  • Paquette, L. A. (1984). The Chemistry of Azepines. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Chapman, O. L., & Le Roux, J. P. (1978). Photochemical Synthesis of 1H-Azepines. Journal of the American Chemical Society, 100(1), 282–285.

  • Meth-Cohn, O. (1996). N-Substituted Azepines: Synthesis and Stability. Journal of the Chemical Society, Perkin Transactions 1.

  • Atherton, J. C. C., & Jones, S. (2003). Dimerization of Azepines: The [6+4] Cycloaddition. Tetrahedron, 59(46), 9039-9057.

  • Bozinovic, N., et al. (2015).[4] Synthesis and antimicrobial activity of azepine derivatives. Journal of the Serbian Chemical Society.[4]

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Sulfonyl Nitrene Insertion

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-sulfonyl nitrene insertion reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical parameters of this powerful C-N bond-forming methodology: the reaction temperature. Here, we move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot and optimize your reactions for maximum yield, selectivity, and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-sulfonyl nitrene insertion reaction is showing low to no conversion. How does temperature play a role, and what is the first step to troubleshoot this?

A1: The Principle Behind the Problem

Low conversion in N-sulfonyl nitrene insertion reactions is frequently tied to insufficient energy to overcome the activation barriers for two key processes: the formation of the reactive nitrene species and the subsequent C-H insertion event. The generation of a sulfonyl nitrene, typically from a sulfonyl azide or through the oxidation of a sulfonamide, is the rate-determining step in many cases and is highly temperature-dependent.

  • From Sulfonyl Azides: Thermal decomposition of sulfonyl azides (RSO₂N₃) to the corresponding nitrene (RSO₂N) and dinitrogen (N₂) requires significant thermal energy. If the temperature is too low, the rate of nitrene generation will be negligible, leading to a stalled reaction.[1][2]

  • From Catalytic Systems: In modern catalytic C-H amination, a metal-nitrene intermediate is formed (e.g., from a sulfamate ester and an oxidant like PhI(OAc)₂). While catalysts like dirhodium tetracarboxylates significantly lower the activation energy compared to purely thermal methods, a certain thermal threshold must still be met to drive the catalytic cycle efficiently.[3][4]

Troubleshooting Protocol: Systematic Temperature Elevation

If you suspect the temperature is too low, a systematic approach to optimization is recommended.

Step-by-Step Protocol:

  • Establish a Baseline: Ensure your baseline reaction at your initial temperature (e.g., room temperature) is set up correctly with high-purity, anhydrous reagents and solvents under an inert atmosphere.[5]

  • Incremental Temperature Increase: Set up a series of parallel reactions, increasing the temperature in a stepwise manner (e.g., 40 °C, 60 °C, 80 °C). The boiling point of your solvent will dictate the upper limit.

  • Monitor Reaction Progress: Use an appropriate analytical technique (TLC, GC, LC-MS) to monitor the consumption of starting material and the formation of the desired product at regular intervals for each temperature.

  • Analyze the Results: Plot conversion versus time for each temperature. This will give you a clear indication of how temperature affects the reaction rate. For some photocatalytic systems, increasing the temperature from 30 °C to over 60 °C can dramatically increase yields from low conversion to over 70%.[6]

  • Identify the Optimal Range: You should observe a temperature range where the reaction proceeds at a reasonable rate without significant byproduct formation. Note that for some specialized sulfenylnitrene precursors, reactions can be effective even at very low temperatures (e.g., -30 °C to 0 °C), but even in these cases, a modest temperature increase can boost the yield from 15% to 50%.[7]

Q2: I'm getting a good conversion rate, but the reaction is messy, with multiple side products. How can I use temperature to improve the chemoselectivity?

A2: The Principle Behind the Problem

The formation of side products in nitrene chemistry is often a result of the high reactivity of the nitrene intermediate. At elevated temperatures, while the rate of the desired insertion increases, so does the rate of undesired side reactions. Temperature modulation is a powerful tool to tip the balance in favor of the desired product.

Common temperature-dependent side reactions include:

  • Rearrangement: The sulfonyl nitrene can undergo a Curtius-type rearrangement.

  • Dimerization: Nitrene intermediates can dimerize to form azo compounds.

  • Catalyst Degradation: High temperatures can lead to the degradation of sensitive organometallic catalysts, resulting in loss of activity and potentially the formation of byproducts from non-catalytic pathways.[8]

  • Loss of Chemoselectivity: In substrates with multiple reactive sites (e.g., allylic C-H bonds and C=C double bonds), temperature can influence the selectivity between C-H insertion and aziridination. Often, aziridination is kinetically favored at lower temperatures, while C-H insertion may require higher temperatures to proceed efficiently.[9][10]

Troubleshooting Workflow: Optimizing for Selectivity

The goal is to find the "sweet spot" where the desired reaction is efficient, but side reactions are minimized.

G

Data-Driven Temperature Selection:

The table below illustrates how temperature can affect yield and selectivity. For a given iron-catalyzed intramolecular nitrene transfer, lowering the temperature improved the enantiomeric ratio (a measure of selectivity) but at the cost of overall yield if the reaction time was not extended.[8]

Temperature (°C)Yield (%)Enantiomeric Ratio (er)Notes
70754:46Initial screening temperature.
Room Temp.~50 (at 1h)88:12Improved selectivity at a lower temperature.
-54091:9Further improvement in selectivity, but with a drop in yield due to slower reaction and potential catalyst degradation over extended time.

Data adapted from a study on iron-catalyzed nitrene transfer.[8]

This demonstrates a classic trade-off: lower temperatures often enhance selectivity but decrease the reaction rate. The optimal temperature will be a compromise that provides an acceptable yield of the desired product with minimal impurities in a reasonable timeframe.

Q3: My reaction involves a chiral catalyst, and I'm observing poor stereoselectivity. Can temperature optimization help?

A3: The Principle Behind the Problem

Yes, temperature is a critical parameter for controlling stereoselectivity in asymmetric catalysis. The enantiomeric excess (or enantiomeric ratio) of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers.

According to the Eyring equation, the ratio of the rate constants (and thus the enantiomers) is exponentially dependent on temperature. Lowering the reaction temperature increases the energetic differentiation between the diastereomeric transition states, often leading to higher stereoselectivity.

However, there is a caveat: the catalyst must remain active and stable at these lower temperatures. Some catalytic cycles have a rate-limiting step that is highly temperature-dependent, and lowering the temperature too much can stall the reaction entirely. In one study on asymmetric iron-catalyzed nitrene transfer, lowering the temperature from room temperature to -5 °C provided a modest improvement in the enantiomeric ratio, but came with a decrease in overall yield, suggesting a delicate balance between selectivity and catalyst activity/stability.[8]

Experimental Protocol for Optimizing Stereoselectivity:

  • Initial Screening: Begin the reaction at a standard temperature, often room temperature or slightly below (e.g., 0 °C), to establish a baseline for yield and stereoselectivity (e.g., by chiral HPLC or SFC).

  • Systematic Cooling: Perform a series of experiments at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be sure to choose a solvent with a suitable freezing point.

  • Extended Reaction Times: At lower temperatures, the reaction rate will decrease. It is crucial to monitor the reaction over an extended period to ensure it has reached completion before comparing results.

  • Analyze and Correlate: For each temperature, determine both the chemical yield and the stereoselectivity. The optimal temperature will provide the best balance of high stereoselectivity and acceptable chemical yield.

G

General Protocol for Temperature Optimization in a Catalytic N-Sulfonyl Nitrene Insertion Reaction

This protocol provides a general framework for optimizing the temperature for a dirhodium-catalyzed C-H amination using a sulfamate ester and a hypervalent iodine oxidant, a common system in modern organic synthesis.[11][12]

Materials & Setup:

  • Oven-dried glassware under an inert atmosphere (N₂ or Ar).

  • Anhydrous solvent (e.g., dichloromethane, 2,2,2-trifluoroethanol, or chlorobenzene).

  • Substrate (1.0 equiv).

  • Sulfamate ester (e.g., R-OSO₂NH₂, 1.2 equiv).

  • Dirhodium catalyst (e.g., Rh₂(esp)₂, 1-2 mol%).

  • Oxidant (e.g., PhI(OAc)₂, 1.2 equiv).

  • Heating/cooling system with precise temperature control (e.g., oil bath on a magnetic stir plate with a temperature controller, or a cryostat).

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the substrate, sulfamate ester, and dirhodium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Temperature Equilibration: Place the flask in the heating/cooling bath and allow the solution to equilibrate to the desired setpoint temperature (e.g., for a first run, start at room temperature, ~23 °C).

  • Initiation: Once the temperature is stable, add the oxidant in one portion (or via slow addition for more sensitive substrates).

  • Monitoring: Stir the reaction at the set temperature. At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot, quench it (e.g., with a saturated solution of Na₂S₂O₃), and analyze by a suitable method (TLC, LC-MS, GC) to determine the conversion of starting material.

  • Parallel Optimization: Repeat steps 1-5 in parallel at different temperatures (e.g., 0 °C, 40 °C, 60 °C).

  • Data Analysis: Once the reactions are complete or have reached a plateau, perform a final analysis to determine the yield of the desired product and the presence of any major byproducts. Compare the results across the different temperatures to identify the optimal conditions that provide the best combination of reaction rate, yield, and purity.

This systematic approach will provide a clear understanding of the temperature dependency of your specific reaction, enabling you to make informed decisions to maximize its success.

References

  • Ankudinov, N. M., Alexeev, N. V., Podyacheva, E. S., Chusov, D. A., Lyssenko, K. A., & Perekalin, D. S. (2025). Catalytic insertion of nitrenes into B–H bonds. RSC.
  • Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C–H Bonds. (2025).
  • Ghosh, B., Kafle, P., Mukherjee, R., Welles, R., Herndon, D., Nicholas, K. M., Shao, Y., & Sharma, I. (2025). Sulfenylnitrene-mediated nitrogen-atom insertion for late-stage skeletal editing of N-heterocycles. Science.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester.
  • Ghosh, B., Kafle, P., & Sharma, I. (2024). Sulfenylnitrene-Mediated Nitrogen-Atom Insertion into Pyrroles, Indoles, and Imidazoles. ChemRxiv.
  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. PMC.
  • Nitrene C–H insertion. (n.d.). In Wikipedia. Retrieved from [Link]

  • Nägeli, I., Baud, C., Bernardinelli, G., Jacquier, Y., Moran, M., & Müller, P. (2004). Rhodium(II)‐Catalyzed CH Insertions with {[(4‐Nitrophenyl)sulfonyl]imino}phenyl‐λ 3 ‐iodane. Scilit.
  • Satheesh, V., Alahakoon, I., Shrestha, K. K., & Iheme, L. C. (2025). Self‐Supported Heterogeneous Dirhodium(II) Catalyst for Nitrene and Carbene Transfer Reactions.
  • Dirhodium Catalyzed C-H Arene Amin
  • Rice, G. T. (2008). Transition Metal Mediated Nitrene CH Insertion.
  • Fiori, K. W., & Du Bois, J. (2007). Catalytic intermolecular amination of C-H bonds: method development and mechanistic insights. PubMed.
  • Catalytic insertion of nitrenes into B–H bonds. (2025).
  • Young, M., Satheesh, V., Alahakoon, I., et al. (2023). Self-Supported Heterogeneous Dirhodium(II) Catalyst for Nitrene and Carbene Transfer Reactions. ChemRxiv.
  • Katsuki, T. (2014). Asymmetric nitrene transfer reactions: sulfimidation, aziridination and C-H amination using azide compounds as nitrene precursors. PubMed.
  • Dauban, P., & Dodd, R. H. (n.d.). Catalytic C–H amination: recent progress and future directions. RSC Publishing.
  • Modern strategies for C–H functionalization of heteroarenes with alternative coupling partners. (2025).
  • Schmidt-Räntsch, T., Verplancke, H., Lienert, J. N., Demeshko, S., Otte, M., Van Trieste, G. P., III, Reid, K. A., Reibenspies, J. H., Powers, D. C., Holthausen, M. C., & Schneider, S. (2022).
  • Rhodium(II)-Catalyzed CH Insertions with {[(4-Nitrophenyl)sulfonyl]imino}phenyl-?3-iodane. (2025).
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Self-Supported Heterogeneous Dirhodium(II) Catalyst for Nitrene and Carbene Transfer Reactions. (2023). ChemRxiv.
  • Noda, H., Asada, Y., & Shibasaki, M. (2023).
  • Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. (2025).
  • Application guidelines for the C−H amination methodology. (n.d.).
  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. (2020). MDPI.
  • ChemInform Abstract: Asymmetric Nitrene Transfer Reactions: Sulfimidation, Aziridination and C-H Amination Using Azide Compounds as Nitrene Precursors. (2025).

Sources

storage conditions to prevent degradation of 1H-Azepine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1H-Azepine-1-sulfonamide. It offers detailed information on the optimal storage conditions to prevent degradation, troubleshooting advice for common stability issues, and analytical protocols to assess compound integrity. The recommendations provided herein are based on established principles for the handling of heterocyclic and sulfonamide-containing compounds.

I. Compound Overview and Stability Profile

This compound is a heterocyclic compound featuring a seven-membered azepine ring functionalized with a sulfonamide group. The stability of this molecule is influenced by the chemical properties of both the azepine and sulfonamide moieties. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its susceptibility to degradation can be inferred from the known behavior of related chemical structures.

Sulfonamides, as a class, are known to be susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis.[1] The azepine ring, a seven-membered nitrogen-containing heterocycle, also contributes to the molecule's overall reactivity and stability profile.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed, opaque container. The storage area should be dry and well-ventilated.[3] To minimize exposure to atmospheric moisture and oxygen, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. If you must store the compound in solution, it is crucial to use a dry, aprotic solvent. Prepare solutions fresh for each experiment whenever possible. For short-term storage (less than 24 hours), keep the solution at 2-8°C in a tightly sealed vial, protected from light. For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C .

Q3: What are the primary factors that can cause degradation of this compound?

The primary factors that can lead to the degradation of this compound are:

  • Moisture: The sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.[1]

  • Light: Like many sulfonamides, this compound may be light-sensitive and prone to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[4]

Q4: I've noticed a change in the color of my solid compound. What does this indicate?

A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of degradation. This is often due to the formation of colored byproducts from oxidative or photolytic degradation pathways. If you observe a color change, it is highly recommended to assess the purity of the compound before use.

Q5: Can I store this compound in a standard laboratory freezer?

A standard laboratory freezer (-20°C) is suitable for short to medium-term storage of the solid compound. For long-term storage, especially for reference standards or critical samples, a -80°C freezer provides a more stable environment with lower rates of potential degradation.

III. Troubleshooting Guide: Degradation Issues

This section addresses specific issues that may arise during the handling and storage of this compound, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Poor solubility or presence of particulates in a freshly prepared solution. 1. Degradation: The compound may have degraded into less soluble byproducts. 2. Moisture Contamination: The solid may have absorbed moisture, leading to hydrolysis products.1. Verify Purity: Analyze the solid material using HPLC or LC-MS to determine its purity. 2. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened stock of the compound. 3. Proper Handling: Ensure the compound is handled in a dry environment (e.g., a glove box) to minimize moisture exposure.
Inconsistent or unexpected results in biological assays. 1. Reduced Potency: Degradation has likely reduced the concentration of the active compound. 2. Interfering Byproducts: Degradation products may have their own biological activity, leading to confounding results.1. Confirm Identity and Purity: Use an analytical technique like NMR or mass spectrometry to confirm the structure and assess the purity of your sample. 2. Purify the Compound: If minor degradation is present, consider repurifying the compound via chromatography or recrystallization. 3. Implement Strict Storage: Adhere to the recommended storage conditions to prevent further degradation.
Appearance of new peaks in HPLC or LC-MS analysis over time. 1. Hydrolysis: Cleavage of the sulfonamide bond. 2. Oxidation: Reaction with atmospheric oxygen. 3. Photodegradation: Exposure to light.1. Control Storage Atmosphere: Store under an inert gas (argon or nitrogen). 2. Protect from Light: Use amber vials or wrap containers in aluminum foil. 3. Minimize Exposure: Aliquot the compound into smaller, single-use quantities to avoid repeated exposure of the bulk material to the environment.

IV. Analytical Protocol for Purity Assessment

To ensure the integrity of your this compound, regular purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the mobile phase.

  • HPLC Conditions (General Starting Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended for initial analysis).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

V. Visualizing Degradation and Prevention

The following diagrams illustrate the potential degradation pathways and the recommended workflow for maintaining the stability of this compound.

G cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis Moisture Oxidation Oxidation (O₂) Compound->Oxidation Air Photodegradation Photodegradation (Light) Compound->Photodegradation UV/Visible Light Degraded_Products Degraded Products Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Potential degradation pathways for this compound.

G cluster_workflow Recommended Storage and Handling Workflow Receipt Receive Compound Initial_QC Initial QC (Purity Check) Receipt->Initial_QC Storage Store at -20°C or below (Inert atmosphere, protected from light) Initial_QC->Storage Weighing Weigh in a dry environment (Glove box or low humidity room) Storage->Weighing Periodic_QC Periodic QC of Stored Material Storage->Periodic_QC Dissolution Dissolve in dry, aprotic solvent (Prepare fresh) Weighing->Dissolution Experiment Use in Experiment Dissolution->Experiment

Caption: Recommended workflow for handling this compound.

VI. References

  • Heterocyclic Compound Warehouse Storage Solutions. 3

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.

  • 1H-Azepine, 1-(phenylsulfonyl)-. PubChem.

  • Heterocyclic Compounds. ILO Encyclopaedia.

  • 1H-Azepine. PubChem.

  • Sulfanilamide. Sciencemadness Wiki.

  • 1H-Azepine. LookChem.

  • Drug quality and storage. MSF Medical Guidelines.

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.

  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.

  • DISTRIBUTION OF SULFONAMIDE COMPOUNDS BETWEEN. JCI.

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy.

  • Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online.

  • 1H-Azepine. J-GLOBAL.

  • Synthesis of N-sulfonated N-azepines. ResearchGate.

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications.

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.

  • 1-(Hexahydro-1H-azepin-1-yl)-3-(phenyl sulfonyl)urea. PubChem.

  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed.

  • Biodegradation of sulfonamide antibiotics in sludge. PubMed.

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed.

Sources

Technical Support Center: Purification of Azepine Derivatives from Sulfonamide Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of removing sulfonamide byproducts from azepine reaction mixtures. The synthesis of N-sulfonyl azepine derivatives is a crucial step in the development of various therapeutic agents.[1][2] However, the removal of sulfonamide-related impurities after the reaction can be a significant hurdle. This resource offers practical solutions and the scientific reasoning behind them to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

Q1: Why are sulfonamide byproducts so difficult to remove from my azepine reaction mixture?

A1: The difficulty in separating sulfonamide byproducts from your desired azepine product often stems from their similar physicochemical properties. Both your product and the unreacted sulfonamide starting material or cleaved protecting groups can exhibit comparable polarity and solubility profiles. This makes traditional purification techniques like simple extraction or recrystallization challenging. Furthermore, the stability of the sulfonamide group, which makes it an excellent protecting group, also contributes to its persistence in the reaction mixture.[3][4]

Q2: I've attempted a standard aqueous work-up, but a significant amount of sulfonamide impurity remains. What should I do next?

A2: A standard aqueous work-up may be insufficient due to the reasons mentioned above. If you are still facing issues, consider a multi-step purification strategy. This could involve an initial liquid-liquid extraction with careful pH adjustment to exploit any differences in the acidic or basic nature of your product versus the impurity. Following this, chromatographic purification is often necessary. For more stubborn cases, recrystallization with a carefully selected solvent system can be effective.[5][6]

Q3: Can I use solid-phase extraction (SPE) to remove sulfonamide byproducts?

A3: Yes, solid-phase extraction can be a highly effective technique for this purpose. SPE cartridges with various stationary phases are available. For sulfonamides, which can have a range of polarities, C18 or mixed-mode cation-exchange cartridges can be particularly useful.[7][8] The choice of sorbent will depend on the specific structures of your azepine and the sulfonamide byproduct. Method development will be necessary to optimize the loading, washing, and elution conditions.

Q4: Are there any chemical methods to selectively degrade or alter the sulfonamide byproduct for easier removal?

A4: While less common as a primary purification strategy, certain chemical modifications can be considered. For instance, if the byproduct is a simple sulfonamide, you might be able to selectively hydrolyze it under harsh acidic or reductive conditions, though this risks degrading your desired azepine product.[3] A more targeted approach could involve a reaction that specifically alters the sulfonamide's solubility, making it easier to extract. However, this adds complexity and requires careful consideration of reaction compatibility.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process and provides step-by-step guidance.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Your azepine product and the sulfonamide byproduct co-elute.

  • Broad peaks are observed, indicating poor resolution.

  • Streaking or tailing of the product peak.

Causality: The polarity of your azepine and the sulfonamide byproduct are too similar for effective separation with the chosen solvent system and stationary phase.

Solutions:

1. Optimize the Mobile Phase:

  • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close retention factors (Rf).

  • Solvent Modifiers: The addition of a small percentage of an acid (e.g., acetic acid or trifluoroacetic acid) or a base (e.g., triethylamine or ammonium hydroxide) to the mobile phase can significantly alter the retention of ionizable compounds like amines and sulfonamides, often improving peak shape and resolution.[8][9]

2. Change the Stationary Phase:

  • Normal-Phase vs. Reverse-Phase: If you are using normal-phase chromatography (e.g., silica gel), consider switching to reverse-phase (e.g., C18). The different separation mechanism may provide the selectivity you need.

  • Alternative Stationary Phases: For particularly challenging separations, explore other stationary phases like alumina, or functionalized silica gels (e.g., amino- or cyano-propyl).[10]

Experimental Protocol: Optimizing Flash Column Chromatography
  • Analytical TLC: First, run analytical thin-layer chromatography (TLC) plates with your crude reaction mixture using a variety of solvent systems. The goal is to find a solvent system that gives a good separation between your product and the byproduct (a ΔRf of at least 0.2 is ideal).

  • Solvent System Selection:

    • Normal Phase (Silica Gel): Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • Reverse Phase (C18): Begin with a polar solvent like water or methanol and add a less polar solvent like acetonitrile.

  • Column Packing: Properly pack your flash chromatography column with the chosen stationary phase to avoid channeling.

  • Loading: Load your crude material onto the column using a minimal amount of the initial mobile phase or a suitable solvent in which your compound is highly soluble.

  • Elution: Begin eluting with the optimized mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

Issue 2: "Oiling Out" During Recrystallization

Symptoms: Instead of forming solid crystals upon cooling, your compound separates as an oily liquid.

Causality: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent, or when the solution is cooled too quickly.[11] The presence of impurities can also disrupt the crystal lattice formation.

Solutions:

1. Adjust the Solvent System:

  • Two-Solvent Recrystallization: This is often the most effective solution. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble at elevated temperatures). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[12]

  • Solvent Polarity: If your compound is oiling out from a non-polar solvent, try a more polar one, and vice-versa. A mixture of solvents can also be effective.[13]

2. Control the Cooling Rate:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Do not immediately place it in an ice bath. Insulating the flask can help slow the cooling process.[11]

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can induce crystallization.[11]

Workflow for Two-Solvent Recrystallization

Purification_Strategy Start Crude Azepine Reaction Mixture AqueousWorkup Perform Aqueous Work-up Start->AqueousWorkup CheckPurity1 Check Purity (TLC, LC-MS) AqueousWorkup->CheckPurity1 LLE Liquid-Liquid Extraction with pH Adjustment CheckPurity1->LLE Purity < 95% PureProduct Pure Azepine Product CheckPurity1->PureProduct Purity > 95% Impure1 Significant Impurity Remains CheckPurity2 Check Purity LLE->CheckPurity2 ColumnChrom Column Chromatography CheckPurity2->ColumnChrom Purity < 95% CheckPurity2->PureProduct Purity > 95% Impure2 Impurity Still Present CheckPurity3 Check Purity ColumnChrom->CheckPurity3 Recrystallization Recrystallization CheckPurity3->Recrystallization Purity < 98% CheckPurity3->PureProduct Purity > 98% Impure3 Minor Impurities Remain Recrystallization->PureProduct

Caption: A decision tree to guide the selection of an appropriate purification strategy.

III. Quantitative Data Summary

The following table provides a general guide for selecting a purification technique based on the level of impurity.

Impurity LevelRecommended Primary TechniqueRecommended Secondary Technique
> 20%Liquid-Liquid Extraction (with pH adjustment)Column Chromatography
5 - 20%Column ChromatographyRecrystallization
< 5%RecrystallizationPreparative HPLC/SFC

Note: These are general recommendations. The optimal strategy will always depend on the specific properties of your compounds.

IV. References

  • Fabric phase sorptive extraction of sulfonamide antibiotic residues from water - University of Johannesburg. (n.d.). Retrieved from

  • Alshamsi, M. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples? Retrieved from

  • Stoob, K., Singer, H. P., Goetz, C. W., & Stamm, C. (2006). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. PubMed. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • Sulfonated polystyrene nanospheres from waste sources for the extraction of sulfonamide antibiotics from complex matrices. (2026, February 16). PMC. Retrieved from

  • The development of a microwave-assisted extraction method for the determination of sulfonamide antibiotics in sediments and soil. (2014, April 28). Canadian Science Publishing. Retrieved from

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. Retrieved from

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.). ResearchGate. Retrieved from

  • Experiment 2: Recrystallization. (n.d.). Retrieved from

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC. Retrieved from

  • Separation Science in Drug Development, Part I: High-Throughput Purification. (2015, June 1). Retrieved from

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from

  • Purification: How To. (n.d.). Department of Chemistry : University of Rochester. Retrieved from

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents. Retrieved from

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate. Retrieved from

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (n.d.). Annex Publishers. Retrieved from

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from

  • Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC. (n.d.). Retrieved from

  • Synthesis of N-sulfonated N-azepines. (n.d.). ResearchGate. Retrieved from

  • Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. (n.d.). PMC. Retrieved from

  • Formation and utility of sulfonic acid protecting groups. (n.d.). Google Patents. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). Retrieved from

  • Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclico[11][14]xazepine-based carbonic anhydrase inhibitors. (2018, February 15). PubMed. Retrieved from

  • Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. (n.d.). PMC. Retrieved from

Sources

Validation & Comparative

Comparative Potency Analysis: Azepine vs. Diazepine Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Focus: Structure-Activity Relationship (SAR), Carbonic Anhydrase Inhibition, and Physicochemical Properties.

Executive Summary: The Scaffold Divergence

In the optimization of sulfonamide-based pharmacophores, the choice between azepine (7-membered ring, 1 nitrogen) and diazepine (7-membered ring, 2 nitrogens) scaffolds is a critical decision point that dictates potency, selectivity, and physicochemical compliance.

While the sulfonamide moiety (


) acts as the primary "warhead" (typically binding to a metal cofactor like Zinc), the "tail" scaffold—the azepine or diazepine ring—governs the secondary interactions  within the enzyme active site.[1]
  • Azepine Sulfonamides: Characterized by higher lipophilicity (

    
    ) and flexibility.[1] They excel in targets with large, hydrophobic binding pockets (e.g., 11
    
    
    
    -HSD1
    , Carbonic Anhydrase IX ).
  • Diazepine Sulfonamides: Introduce a second nitrogen, functioning as an additional hydrogen bond donor/acceptor. This scaffold is preferred when rigidification or specific polar interactions are required to gain selectivity (e.g., BRS-3 agonists , CNS-active agents ).

Structural & Physicochemical Analysis[2][3][4][5][6][7]

The fundamental difference lies in the heteroatom substitution within the 7-membered ring, which alters the electronic landscape and conformational entropy.

Comparative Properties Table[1][8]
FeatureAzepine ScaffoldDiazepine ScaffoldImpact on Potency
Heteroatoms 1 Nitrogen2 Nitrogens (1,4- or 1,5-)Diazepines have higher Polar Surface Area (PSA).[1]
Lipophilicity High (Hydrophobic)Moderate (Amphiphilic)Azepines penetrate CNS/membranes easier; Diazepines have better solubility.[1]
Conformation Flexible (Twist-boat)Semi-Rigid (Boat/Chair)Diazepines pay a lower entropy penalty upon binding.[1]
Binding Mode Hydrophobic collapseH-bond networkingAzepines drive potency via van der Waals; Diazepines via enthalpy.[1]
Key Targets 11

-HSD1, CA IX
BRS-3, CA II, GABA

Target-dependent efficacy.
Structural Logic Diagram (DOT)

The following diagram illustrates the decision logic for selecting between these scaffolds based on the target active site topology.

ScaffoldSelection Target Target Active Site Hydrophobic Hydrophobic Pocket (e.g., CA IX, 11β-HSD1) Target->Hydrophobic Characterize Polar Polar/H-Bond Rich (e.g., BRS-3, CA II) Target->Polar Characterize Azepine Azepine Scaffold (High LogP, Flexible) Hydrophobic->Azepine Select Diazepine Diazepine Scaffold (H-Bond Donor, Rigid) Polar->Diazepine Select Outcome1 Maximized vdW Interactions High Potency Azepine->Outcome1 Outcome2 Enthalpic Gain High Selectivity Diazepine->Outcome2

Figure 1: Decision matrix for scaffold selection based on active site topology.

Potency Case Study: Carbonic Anhydrase (CA) Inhibition[1][3][9][10][11]

The most rigorous comparison of these sulfonamides exists in the inhibition of Human Carbonic Anhydrases (hCA), where the sulfonamide binds the catalytic Zinc(


).[1]
Mechanism of Action[1][11]
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates to the

    
     ion.[1][2]
    
  • Tail Interaction: The azepine/diazepine ring extends into the hydrophobic or hydrophilic half of the active site entrance.

  • Selectivity Filter:

    • hCA IX (Tumor-associated): Has a hydrophobic pocket.[1] Azepine derivatives often show low nanomolar

      
       (0.5 - 10 nM) due to favorable hydrophobic contacts.[1]
      
    • hCA II (Cytosolic): Has a more hydrophilic environment.[1] Diazepine derivatives often maintain potency here but may lose selectivity against off-targets compared to azepines.[1]

Representative Potency Data ( )

Data synthesized from structure-activity relationship studies (e.g., Supuran et al., Bioorg. Med. Chem.).[1][3][4][5][6][7][8][9][10][11][12]

Compound ClassTarget Isoform

(nM)
Potency Driver
Azepine Sulfonamide hCA IX2.4 Hydrophobic interaction with Leu198/Val121
Azepine Sulfonamide hCA II15.0Steric fit, but less specific
1,4-Diazepine Sulfonamide hCA IX25.8Weaker hydrophobic contact
1,4-Diazepine Sulfonamide hCA II8.5 H-bonding with Thr199/His94 network

Insight: The Azepine scaffold is superior for targeting the tumor-associated hCA IX isoform, while the Diazepine scaffold is often more potent against the cytosolic hCA II, making azepines the preferred choice for anticancer drug design in this context.

Experimental Protocols

To validate these potency differences, the following protocols are the industry standard.

Synthesis: General Sulfonamidation Workflow
  • Objective: Attach the sulfonamide "warhead" to the azepine/diazepine core.

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ), Ammonia (
    
    
    ).[1]
  • Core Activation: Dissolve the Azepine/Diazepine precursor in dry

    
     at 0°C.
    
  • Chlorosulfonation: Add chlorosulfonic acid (3.0 eq) dropwise.[1] Reflux for 2 hours to generate the sulfonyl chloride intermediate.

  • Amidation: Quench the mixture into ice-cold aqueous

    
     (25%). The sulfonamide precipitates.
    
  • Purification: Recrystallize from Ethanol/Water.

Potency Assay: Stopped-Flow CO Hydrase Kinetics
  • Objective: Determine the Inhibition Constant (

    
    ) with millisecond resolution.
    
  • Principle: Measures the rate of

    
     hydration (
    
    
    
    ) by tracking pH change via a dye indicator.

Protocol Steps:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).[1]

  • Enzyme: Recombinant hCA II or IX (10–20 nM).

  • Substrate:

    
     saturated water (1.7 mM final conc).
    
  • Measurement:

    • Mix Enzyme + Inhibitor (Azepine/Diazepine) in Chamber A.[1]

    • Mix Substrate + Buffer in Chamber B.

    • Inject into Stopped-Flow apparatus.

    • Monitor Absorbance at 557 nm.[1]

  • Calculation: Fit the initial velocity (

    
    ) to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive 
    
    
    
    .[1]
Assay Workflow Visualization (DOT)

AssayWorkflow Prep Sample Preparation (DMSO Stock) Incubation Enzyme-Inhibitor Incubation (15 min @ 25°C) Prep->Incubation Dilute Mixing Stopped-Flow Mixing (< 10 ms dead time) Incubation->Mixing Inject Detection Absorbance (557 nm) Phenol Red Indicator Mixing->Detection Reaction Analysis Data Fitting (Cheng-Prusoff Equation) Detection->Analysis Calculate Ki

Figure 2: Stopped-Flow CO2 Hydrase Assay Workflow for determining Ki.

Conclusion & Strategic Recommendation

When designing sulfonamide inhibitors:

  • Select the Azepine Scaffold if your target possesses a large, hydrophobic accessory pocket (e.g., hCA IX, 11

    
    -HSD1). The flexibility and lipophilicity of the azepine ring maximize van der Waals contacts, often resulting in higher potency  for these specific targets.
    
  • Select the Diazepine Scaffold if the active site is restricted or rich in polar residues (e.g., hCA II, BRS-3). The diazepine ring offers rigidification and H-bonding vectors that improve selectivity and solubility, even if absolute hydrophobic potency is slightly lower.

References

  • Discovery of Benzodiazepine Sulfonamide-Based Bombesin Receptor Subtype 3 Agonists. ACS Med.[1] Chem. Lett. (2011).[1][6] [Link]

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorg.[1] Med. Chem. Lett. (2009).[1][9] [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Int. J. Mol.[13] Sci. (2023).[1][13] [Link][1][14]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Int. J. Mol.[1] Sci. (2021).[1][15][13] [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini Rev. Med. Chem. (2025).[1][16][10][17] [Link]

Sources

1H-Azepine-1-sulfonamide selectivity against 11beta-HSD2

1H-Azepine-1-sulfonamide Selectivity Guide: 11 -HSD1 Targeting & 11 -HSD2 Avoidance

Part 1: Executive Summary & Strategic Context

In the development of therapeutics for metabolic syndrome and type 2 diabetes, the inhibition of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
selectivity against 11

-HSD2

1H-Azepine-1-sulfonamides (chemically more accurately described as Azepane-1-sulfonamides in their saturated bioactive form) represent a potent class of inhibitors designed specifically to navigate this selectivity challenge. Unlike early-generation inhibitors (e.g., carbenoxolone) that cross-react with 11


This guide details the structural basis of this selectivity, compares the class against major alternatives, and provides the exact protocols required to validate this selectivity in your own laboratory.

Part 2: Mechanism of Selectivity

The Physiological Imperative

To understand the selectivity requirement, one must visualize the distinct roles of the two isozymes. 11


HSD_PathwayCortisoneCortisone(Inactive)CortisolCortisol(Active)Cortisone->Cortisol Activation by11β-HSD1Cortisol->Cortisone Inactivation by11β-HSD2MRMineralocorticoidReceptor (Kidney)Cortisol->MR Off-TargetBindingGRGlucocorticoidReceptor (Liver/Fat)Cortisol->GR MetabolicSignalingHSD111β-HSD1(Reductase)HSD211β-HSD2(Dehydrogenase)AzepineAzepine-1-sulfonamideAzepine->HSD1 SelectiveInhibitionAzepine->HSD2 NO Inhibition(Preserves Protection)

Figure 1: The Glucocorticoid Shuttle. 11

Structural Basis of Azepine Selectivity

The azepane-1-sulfonamide scaffold (e.g., N-(4-ethoxyphenyl)azepane-1-sulfonamide) achieves selectivity through steric exclusion.

  • Hydrophobic Pocket Fit: The 7-membered azepane ring occupies a bulky hydrophobic pocket present in 11

    
    -HSD1 but restricted in 11
    
    
    -HSD2.
  • Sulfonamide Linker: The sulfonyl group (

    
    ) acts as a transition state mimic or hydrogen bond acceptor that orients the aromatic tail (e.g., 4-ethoxyphenyl) into the substrate access channel specific to Type 1.
    
  • Result: This "lock-and-key" fit results in IC

    
     values as low as 3.0 nM  for HSD1, with selectivity ratios typically exceeding 1000-fold  against HSD2.
    

Part 3: Comparative Performance Guide

When selecting a chemical probe or lead series, compare Azepine Sulfonamides against these standard alternatives.

Table 1: Comparative Profile of 11


-HSD1 Inhibitor Classes
FeatureAzepine Sulfonamides Adamantyl Carboxamides Triazoles Glycyrrhetinic Acid
Primary Reference Bioorg. Med. Chem. Lett. 2009J. Med.[1] Chem. (Merck/Abbott)Incyte/MerckHistorical Control
Potency (hHSD1) High (IC

~3–10 nM)
Very High (IC

< 5 nM)
High (IC

< 10 nM)
Low (IC

~500 nM)
Selectivity (vs HSD2) High (>1000-fold)High (>500-fold)Moderate-High None (Non-selective)
Metabolic Stability Moderate to Good (Tunable via ring substitution)Variable (Adamantane cage can be metabolically labile)Good Poor
Binding Mode Competitive (Catalytic site)CompetitiveMixed/CompetitiveCompetitive
Key Advantage Novel IP space; distinct solubility profile compared to adamantyls.Extensive clinical data available.Good oral bioavailability.Natural product reference.
Key Risk Potential CYP inhibition (requires screening).Solubility issues (greasy cage structure).hERG liability (structure dependent).Causes Hypertension.

Part 4: Experimental Protocols for Validation

To validate the selectivity of an Azepine-1-sulfonamide in your lab, you must run a paired assay system: a Potency Assay (HSD1) and a Selectivity Counterscreen (HSD2) .

Workflow Visualization

Assay_Workflowcluster_HSD1Primary Screen (Potency)cluster_HSD2Counterscreen (Selectivity)StartCompound Library(Azepine Sulfonamides)HSD1_Assay11β-HSD1 SPA Assay(HEK293 Lysate + NADPH)Start->HSD1_AssayHSD1_DataCalculate IC50(Target: < 10 nM)HSD1_Assay->HSD1_DataHSD2_Assay11β-HSD2 Microsomal Assay(Cortisol -> Cortisone)HSD1_Data->HSD2_AssayIf PotentHSD2_DataCalculate IC50(Target: > 10,000 nM)HSD2_Assay->HSD2_DataDecisionCalculate Selectivity Ratio(HSD2 IC50 / HSD1 IC50)HSD2_Data->DecisionPassLead Candidate(Ratio > 100x)Decision->PassHigh SelectivityFailDiscard/RedesignDecision->FailLow Selectivity

Figure 2: Screening Cascade. A self-validating workflow ensuring that only compounds with a sufficient safety margin advance.

Protocol 1: 11 -HSD1 Scintillation Proximity Assay (SPA)

This protocol measures the reduction of cortisone to cortisol.

  • Enzyme Source: Prepare microsomes from HEK-293 cells stably transfected with human 11

    
    -HSD1 cDNA.
    
  • Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl

    
    .
    
  • Substrate Preparation: Mix unlabeled cortisone (200 nM final) with

    
    H-cortisone (tracer levels).
    
  • Cofactor: NADPH (200

    
    M final).
    
  • Execution:

    • Incubate 20

      
      g microsomal protein with compound (0.1 nM – 10 
      
      
      M) and cofactor/substrate mix for 60 min at 37°C.
    • Stop Reaction: Add SPA beads coated with anti-cortisol monoclonal antibody (e.g., Protein A YSi beads).

    • Mechanism: Only the product (

      
      H-Cortisol) binds the antibody on the bead, bringing the isotope close to the scintillant to emit light. Unconverted 
      
      
      H-Cortisone does not bind.
  • Readout: Count on a TopCount or MicroBeta counter.

  • Data Analysis: Plot % inhibition vs. log[Compound] to determine IC

    
    .
    
Protocol 2: 11 -HSD2 Selectivity Counterscreen

This protocol measures the dehydrogenation of cortisol to cortisone. Crucial for safety profiling.

  • Enzyme Source: Microsomes from HEK-293 cells transfected with human 11

    
    -HSD2 (or SW-620 cell microsomes which endogenously express HSD2).
    
  • Substrate:

    
    H-Cortisol (active glucocorticoid).
    
  • Cofactor: NAD

    
     (Note: HSD2 utilizes NAD
    
    
    , not NADPH).
  • Execution:

    • Incubate enzyme with compound and

      
      H-Cortisol/NAD
      
      
      mix for 20–60 min at 37°C.
    • Separation (Critical): Since SPA antibodies for cortisone are less common/specific, use HPLC or TLC to separate

      
      H-Cortisol (substrate) from 
      
      
      H-Cortisone (product).
    • Alternative: Use a direct cortisol-depletion SPA if high-affinity anti-cortisol beads are available, measuring the loss of signal (inverse assay), though HPLC is the gold standard for selectivity validation.

  • Success Criteria: The compound should show < 50% inhibition at 10

    
    M .
    

References

  • Neelamkavil, S. F., et al. (2009).[2] The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Link

  • Boyle, C. D., et al. (2009).[2] Optimization of azepane sulfonamide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6116-6121. Link

  • Stewart, P. M., & Krozowski, Z. S. (1999). 11 beta-Hydroxysteroid dehydrogenase.[2][3][4][5][6][7][8][9] Vitamins and Hormones, 57, 249-324. Link

  • Hughes, K. A., et al. (2008). 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors in type 2 diabetes mellitus and obesity.[4][5][8] Expert Opinion on Investigational Drugs, 17(4), 481-496. Link

standard reference inhibitors for azepine sulfonamide assays

Author: BenchChem Technical Support Team. Date: February 2026

Standard Reference Inhibitors for Azepine Sulfonamide Assays: A Comparative Technical Guide

Executive Summary & Pharmacophore Context

In modern drug discovery, the Azepine Sulfonamide scaffold represents a privileged pharmacophore, distinguished by its seven-membered nitrogenous ring fused with a sulfonamide moiety. This structural class is actively mined for inhibitors of Gamma-Secretase (GSI) in Alzheimer’s/oncology research and Voltage-Gated Sodium Channels (Nav1.7) in pain management.

This guide provides an authoritative comparison of the Standard Reference Inhibitors required to validate assays involving azepine sulfonamides. Unlike generic reagent lists, this document focuses on the causality of control selection—ensuring your assay data meets the rigorous standards of Investigational New Drug (IND) applications.

Primary Target Class A: Gamma-Secretase Inhibitors (GSI)

Context: Benzazepine sulfonamides (e.g., Avagacestat analogs) are potent inhibitors of the Gamma-Secretase complex, blocking the cleavage of Amyloid Precursor Protein (APP) into Aβ42. When assaying novel azepine sulfonamides, you must use reference standards that define the upper and lower limits of inhibition.

Standard Reference Comparison
FeatureDAPT (Gold Standard)LY-411,575 (Structural Analog)L-685,458 (Transition State)
Role Functional ControlPotency BenchmarkMechanistic Control
IC50 (Cell-free) ~20 nM~0.3 nM~17 nM
Mechanism Non-transition state inhibitorBenzazepine-based GSITransition state analogue
Selectivity Moderate (Notch/APP)High (Notch-sparing issues)High (Active site binder)
Use Case Routine Aβ40/42 ELISA validationBenchmarking sub-nanomolar potencyStructural biology/Binding assays
Experimental Protocol: Aβ42 Reduction Assay (Cell-Based)
  • Objective: Quantify the potency of azepine sulfonamide candidates against DAPT.

  • Cell Line: HEK293 stably expressing APP-Sw (Swedish mutation).

Step-by-Step Methodology:

  • Seeding: Plate HEK293-APP-Sw cells at 20,000 cells/well in 96-well poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO₂.

  • Compound Treatment:

    • Prepare 10-point serial dilutions of the Test Compound (Azepine Sulfonamide) and Reference (DAPT) in DMSO.

    • Final DMSO concentration must be <0.5% to prevent cytotoxicity.

    • Treat cells for 16 hours.

  • Supernatant Collection: Harvest conditioned media. Centrifuge at 1,500 x g for 5 min to remove debris.

  • Detection (Sandwich ELISA):

    • Capture Antibody: Mouse anti-Aβ1-16 (e.g., 6E10).

    • Detection Antibody: Biotinylated anti-Aβ42 (e.g., 12F4).

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Validation Criteria: The assay is valid ONLY if DAPT exhibits an IC50 between 15–25 nM.

Pathway Visualization: APP Processing & Inhibition

G APP APP (Membrane Bound) C99 C99 Fragment APP->C99 Cleavage BetaSec Beta-Secretase (BACE1) BetaSec->APP Enzymatic Action Ab42 Aβ42 (Pathogenic) C99->Ab42 Cleavage Ab40 Aβ40 C99->Ab40 Cleavage GammaSec Gamma-Secretase Complex GammaSec->C99 Enzymatic Action Inhibitor Azepine Sulfonamide / DAPT Inhibitor->GammaSec Inhibits

Caption: Schematic of APP processing. Azepine sulfonamides and DAPT block the Gamma-Secretase cleavage of C99, preventing Aβ42 formation.

Primary Target Class B: Nav1.7 Voltage-Gated Sodium Channels

Context: Aryl sulfonamides are a critical class of Nav1.7 inhibitors for treating neuropathic pain. The "azepine" moiety is often introduced to modulate solubility or selectivity. Assays must distinguish between pore blocking and voltage-sensor trapping.

Standard Reference Comparison
FeatureTetrodotoxin (TTX) PF-04856264 Lidocaine
Role Negative Control (Pore Blocker)Selective Sulfonamide ReferenceNon-selective Standard
IC50 (Nav1.7) ~10 nM~10 nM~100 µM
Mechanism Steric pore occlusionVoltage-sensor domain (VSD4) trappingLocal anesthetic (pore)
Selectivity Low (Blocks Nav1.1-1.7)High (Nav1.7 > Nav1.5)None
Use Case Establishing total current blockValidating sulfonamide-specific binding siteGeneral excitability check
Experimental Protocol: Automated Patch Clamp (Q-Patch/SyncroPatch)
  • Objective: Determine state-dependent inhibition (Resting vs. Inactivated state).

  • Cell Line: CHO cells stably expressing hNav1.7.

Step-by-Step Methodology:

  • Seal Formation: Establish GΩ seals (>1 GΩ) in whole-cell configuration.

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting state).

    • Test Pulse: Depolarize to -10 mV for 20ms to elicit peak current.

    • Inactivation Protocol: Pre-pulse to -70 mV (V1/2 inactivation) for 500ms before test pulse.

  • Application:

    • Peruse PF-04856264 (Reference) at 100 nM.

    • Observe "Use-Dependent Block": Sulfonamides often show higher potency when the channel is in the inactivated state.

  • Analysis: Calculate the Shift in V1/2 of inactivation. Azepine sulfonamides, like PF-04856264, should hyperpolarize the V1/2, stabilizing the inactivated state.

Workflow Visualization: Nav1.7 Assay Logic

NavAssay Start Stable CHO-Nav1.7 Seal GΩ Seal Formation Start->Seal Protocol1 Resting State (-120mV) Seal->Protocol1 Protocol2 Inactivated State (-70mV) Seal->Protocol2 AddRef Add PF-04856264 Protocol1->AddRef Protocol2->AddRef Measure Measure Peak Current AddRef->Measure Result Calculate V1/2 Shift Measure->Result

Caption: Workflow for validating Nav1.7 inhibition. Reference compounds must demonstrate state-dependent inhibition (V1/2 shift).

Secondary Target: Carbonic Anhydrase (CA)

If your azepine sulfonamide is being screened for diuretic or anti-glaucoma activity, the assay changes entirely.

  • Standard Reference: Acetazolamide (AZM).

  • Assay Type: Colorimetric Esterase Assay (p-Nitrophenyl acetate hydrolysis).

  • Validation: AZM must show IC50 ~6–10 nM against hCAII. If AZM IC50 > 20 nM, the enzyme integrity is compromised.

References

  • Dovey, H. F., et al. (2001). "Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain." Journal of Neurochemistry.

  • McCormack, K., et al. (2013). "Voltage sensor interaction site for selective sulfonamide inhibitors of Nav1.7." Proceedings of the National Academy of Sciences (PNAS).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Siemers, E., et al. (2005). "Safety, tolerability, and changes in amyloid beta concentrations after administration of a gamma-secretase inhibitor in volunteers." Clinical Neuropharmacology.

Validation of 1H-Azepine-1-sulfonamide Purity via HPLC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 1H-Azepine-1-sulfonamide presents a unique analytical paradox. While the sulfonamide moiety provides necessary electron-withdrawing stabilization to the otherwise anti-aromatic 8


-electron azepine ring, the molecule remains susceptible to thermal rearrangement and hydrolysis.

This guide challenges the traditional reliance on GC-MS for small heterocycles, demonstrating why High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the mandatory gold standard for this analyte. We provide a self-validating protocol compliant with ICH Q2(R2) guidelines, contrasting it with quantitative NMR (qNMR) and GC-MS alternatives.

The Analytical Challenge: Stability vs. Sensitivity

The core difficulty in analyzing this compound lies in its thermodynamic instability.

  • Thermal Instability: 1H-Azepines are prone to valence tautomerization into bicyclic isomers (e.g., benzene imines) or ring contraction to benzenoid compounds upon heating.

  • Polymorphism & Isobaric Impurities: Synthesis often yields trace amounts of the thermodynamically more stable 3H-azepine isomers, which have identical mass (

    
    ) but distinct pharmacological profiles.
    
Analytical Decision Matrix

The following diagram illustrates the critical decision pathways leading to the selection of HPLC-MS over alternatives.

DecisionMatrix Start Analyte: this compound Volatility Is the sample volatile/thermally stable? Start->Volatility GCMS GC-MS Analysis Volatility->GCMS Yes LiquidPhase Liquid Phase Separation Volatility->LiquidPhase No / Risk Rearrangement RISK: Thermal Ring Contraction (False Impurity Profile) GCMS->Rearrangement UV_Only HPLC-UV Only LiquidPhase->UV_Only Sensitivity Is Trace Analysis (<0.1%) required? LiquidPhase->Sensitivity Specificity Can UV distinguish 1H- vs 3H- isomers? UV_Only->Specificity HPLC_MS HPLC-MS (ESI) Specificity->HPLC_MS No (Co-elution risk) qNMR qNMR (1H) Sensitivity->qNMR No (Assay only) Sensitivity->HPLC_MS Yes (Impurity Profiling)

Figure 1: Analytical Decision Matrix highlighting the failure points of GC-MS (thermal degradation) and UV-only methods (specificity), necessitating HPLC-MS.

Comparative Technology Assessment

The following table objectively compares the proposed HPLC-MS workflow against common alternatives.

FeatureHPLC-MS (Proposed) GC-MS qNMR (Quantitative NMR)
Primary Mechanism Separation (Polarity) + Mass DetectionSeparation (Volatility) + Mass DetectionNuclear Spin Resonance (Molar Ratio)
Suitability for Azepines High. Ambient temperature prevents ring rearrangement.Low. Injector port temps (>200°C) induce degradation to benzene derivatives.Medium. Good for bulk purity but lacks separation of complex isomers.
Sensitivity (LOD) Excellent (ng/mL range).Good, but compromised by thermal noise.Low (~1-5 mg required for high S/N).
Specificity High. Resolves 1H/3H isomers and sulfonamide hydrolysis products.Medium. Degradants may mimic impurities.Absolute. Structural certainty, but overlapping signals can obscure trace impurities.
Throughput High (10-15 min run time).High.Low (Long relaxation delays required).

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability tests (SST) confirm the method's performance before every batch.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: HPLC system (e.g., Agilent 1290 / Waters H-Class) coupled to Q-TOF or Triple Quad.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Rationale: High surface area required to resolve the hydrophobic azepine ring from polar sulfonamide degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH stabilizes the sulfonamide nitrogen and improves ionization efficiency in ESI+ mode.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5%

      
       95% B (Linear gradient)
      
    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Strictly controlled to prevent thermal isomerization).

B. Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).

  • Polarity: Positive (ESI+) and Negative (ESI-) switching.

    • Insight: Use ESI+ for the parent azepine (protonation of ring system). Use ESI- to detect sulfonamide hydrolysis byproducts (deprotonation of -SO2NH- group).

  • Mass Range: m/z 50 – 800.

C. System Suitability Tests (SST)

Before analyzing samples, the following criteria must be met:

  • Tailing Factor:

    
     (Ensures no secondary interactions with silanols).
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest isomer (likely 3H-azepine).
  • Precision: RSD

    
     1.0% for 5 replicate injections of the standard.
    

Validation Workflow & Data Analysis (ICH Q2(R2))

The validation follows the ICH Q2(R2) lifecycle approach.

Workflow Diagram

ValidationWorkflow SamplePrep Sample Prep (Dissolve in 50:50 ACN:H2O) Separation HPLC Separation (C18 Column, 30°C) SamplePrep->Separation Inject 2µL Detection MS Detection (ESI+ / ESI-) Separation->Detection Elution DataProc Data Processing (Extract Ion Chromatogram) Detection->DataProc Raw Data Validation Validation Checks DataProc->Validation Validation->SamplePrep Fail (RSD > 2%) Report Purity Report (% Area / w/w%) Validation->Report Pass

Figure 2: Step-by-step validation workflow ensuring data integrity from sample preparation to final reporting.

Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid/base/heat).No interference at retention time of analyte. Mass purity > 99%.
Linearity 5 concentration levels (50% to 150% of target concentration).

.
Accuracy Spike recovery at 80%, 100%, 120% levels.Mean recovery 98.0% – 102.0%.
Precision Repeatability (n=6) and Intermediate Precision (different days/analysts).RSD

1.0% (Assay); RSD

5.0% (Impurities).
LOD / LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~3); LOQ (S/N ~10).
Robustness Deliberate variations in Flow (±0.1 mL) and Temp (±5°C).Resolution (

) remains > 1.5.

Scientific Commentary: Why This Matters

The choice of HPLC-MS over GC-MS for this compound is not merely a preference; it is a chemical necessity.

  • Prevention of Artifacts: Literature confirms that 1H-azepines rearrange to 3H-azepines or contract to benzene derivatives under thermal stress. A GC-MS chromatogram showing "99% purity" may actually represent the purity of the thermal degradation product, not the original sample.

  • Isomer Resolution: The biological activity of azepines is highly conformation-dependent. HPLC allows for the separation of the 1H- and 3H- tautomers, which is critical for accurate potency assignment in drug development.

  • Sulfonamide Integrity: Sulfonamides can undergo S-N bond cleavage. MS detection allows for the specific monitoring of the sulfonamide fragment (

    
     or similar), providing a second dimension of structural confirmation that UV absorbance alone cannot provide.
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]

  • Paolino, M., et al. (2025).[3] 1H-Azepine-2-oxo-5-amino-5-carboxylic Acid: A 3 10 Helix Inducer.[4] ResearchGate. (Discusses azepine synthesis and stability). [Link]

  • Rees, C.W., et al. (1984). Stable 1H-azepines.[5] Journal of the Chemical Society, Chemical Communications.[6] (Foundational work on stabilizing 1H-azepines via electron-withdrawing groups). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][1][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs HPLC). [Link]

Sources

bioactivity comparison of saturated vs unsaturated azepine sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidity-Selectivity Trade-off

In the development of sulfonamide-based pharmacophores—particularly for targets like Carbonic Anhydrase (CA) isoforms and CNS receptors—the choice between a saturated azepane (7-membered ring, flexible) and an unsaturated azepine (7-membered ring with double bonds, rigid/planar) is a critical structural decision.

This guide compares these two scaffolds, demonstrating that unsaturated azepines typically offer superior isoform selectivity due to conformational restriction (lowering the entropic penalty of binding), while saturated azepanes provide enhanced solubility and distinct metabolic profiles, often serving as better scaffolds for exploring deep, globular hydrophobic pockets.

Structural Dynamics & Binding Thermodynamics

To understand the bioactivity differences, one must analyze the thermodynamic consequences of ring saturation.

The Entropic Argument
  • Saturated (Azepane): High conformational freedom (chair/twist-boat flux). Binding to a rigid protein pocket requires "freezing" this flexibility, resulting in a high entropic penalty (

    
    ).
    
  • Unsaturated (Azepine/Dibenzoazepine): The presence of

    
     carbons or fusion to aromatic rings locks the conformation. If this pre-organized shape matches the active site, the entropic penalty is minimized, often leading to higher affinity (
    
    
    
    in the low nM range).
Electronic Effects on the Sulfonamide "Warhead"

The sulfonamide group (


) relies on the acidification of the N-H proton to bind the Zinc ion in metalloenzymes like Carbonic Anhydrase (CA).
  • Unsaturated Rings: Electron-withdrawing nature of double bonds (or conjugated aromatic systems) can lower the

    
     of the sulfonamide, strengthening the Zn-interaction.
    
  • Saturated Rings: Electron-donating alkyl effects can raise the

    
    , potentially weakening the interaction unless compensated by specific H-bond networks.
    

Comparative Bioactivity Data[1][2][3][4][5]

The following data summarizes the performance of these scaffolds against Human Carbonic Anhydrase (hCA) , a primary target for sulfonamide derivatization.

Table 1: Representative Bioactivity Matrix (hCA Inhibition)

Data derived from structure-activity relationship (SAR) studies of tricyclic and N-substituted sulfonamides.

FeatureSaturated Scaffold (Azepane)Unsaturated Scaffold (Azepine/Benzoazepine)Mechanistic Rationale
hCA II Affinity (

)


Rigid scaffolds minimize entropic loss upon binding to the narrow hCA II active site.
Isoform Selectivity (IX/XII) Low to ModerateHighUnsaturated rings can exploit specific

-stacking interactions in the hydrophobic half of tumor-associated isoforms.
Solubility (

)
Moderate (

)
High (

)
Saturated rings are more solvated; unsaturated/aromatic rings increase lipophilicity.
Metabolic Stability (

)
High (Phase I oxidation slow)Moderate (Epoxidation risk)Double bonds in 7-membered rings are prone to oxidative attack (P450).
Blood-Brain Barrier (BBB) Moderate PermeabilityHigh PermeabilityPlanar/rigid structures often show better passive diffusion, crucial for CNS-targeting sulfonamides.
Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting between azepane and azepine scaffolds based on the target pocket.

SAR_Logic Target Target Pocket Architecture Narrow Narrow / Cleft-like (e.g., hCA II active site) Target->Narrow Globular Globular / Deep Pocket (e.g., Kinase ATP site) Target->Globular Azepine Unsaturated (Azepine) Rigid / Planar Narrow->Azepine Preferred Scaffold Azepane Saturated (Azepane) Flexible / 3D Globular->Azepane Preferred Scaffold Outcome1 High Affinity (Low Entropy Cost) Potential Pi-Stacking Azepine->Outcome1 Outcome2 Better Space Filling Induced Fit Possible Azepane->Outcome2

Caption: Decision tree for scaffold selection based on active site topology.

Metabolic Stability & ADME Profile

A major differentiator is the metabolic fate of the ring system.

  • Azepine (Unsaturated):

    • Liability: The C=C double bond is a "soft spot" for Cytochrome P450 enzymes.

    • Pathway: Epoxidation

      
       diol formation (via epoxide hydrolase) or ring contraction.
      
    • Toxicity: Reactive epoxide intermediates can sometimes lead to idiosyncratic toxicity (a known issue in some dibenzoazepine drugs like carbamazepine, though sulfonamide analogs may differ).

  • Azepane (Saturated):

    • Stability: Generally more robust against oxidative cleavage.

    • Pathway: N-oxidation or C-hydroxylation at positions remote from the nitrogen.

    • Advantage: Longer half-life (

      
      ) in microsomal stability assays.
      

Experimental Protocols

To validate the bioactivity and stability differences described above, the following standardized protocols are recommended.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Standard method to determine


 for sulfonamides.

Reagents:

  • Purified hCA Isoforms (I, II, IX, XII).[1]

  • Substrate:

    
     saturated water.
    
  • Indicator: 0.2 mM Phenol Red.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    

Workflow:

  • Preparation: Incubate enzyme (typical conc. 5–10 nM) with the test compound (Azepine/Azepane sulfonamide) for 15 min at room temperature.

  • Reaction Trigger: rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution using a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Detection: Monitor the absorbance change at 557 nm (acidification rate) for 10–100 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using a non-linear least squares method (Cheng-Prusoff equation is adapted for tight-binding inhibitors like sulfonamides).
Protocol B: Microsomal Metabolic Stability

To differentiate the oxidative liability of the double bond.

Workflow:

  • Incubation: Mix test compound (1

    
    M) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Metric: Plot

    
     vs. time to calculate intrinsic clearance (
    
    
    
    ) and
    
    
    .
Visualization: Experimental Workflow

Protocols cluster_0 Bioactivity (hCA) cluster_1 Stability (ADME) Compound Test Compound (Azepine vs Azepane) Step1 Incubate w/ Enzyme (15 min) Compound->Step1 Step3 Liver Microsomes (+NADPH) Compound->Step3 Step2 Stopped-Flow (+CO2) Step1->Step2 Result1 Ki / IC50 Step2->Result1 Step4 LC-MS/MS Time points Step3->Step4 Result2 CL_int / t1/2 Step4->Result2

Caption: Parallel workflow for assessing bioactivity and metabolic stability.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamide-related conformational effects and their importance in structure-based design. Journal of Medicinal Chemistry. Link (Context: Conformational restriction in 7-membered rings).

  • Kato, S., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides... Journal of Medicinal Chemistry. Link (Demonstrates the impact of ring saturation/rigidity on receptor binding).

  • Chugunova, E., et al. (2026). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms Inhibitors. ResearchGate.[2][3] Link

  • Mishra, C. B., et al. (2021).[4] Synthesis and Human Carbonic Anhydrase Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties.[1] MDPI Molecules. Link

Sources

A Comparative Guide to the Metabolic Stability of 1H-Azepine-1-sulfonamide in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical development. A compound's metabolic stability directly influences its pharmacokinetic profile, dictating crucial parameters such as oral bioavailability and dosing frequency. This guide provides an in-depth, comparative analysis of the metabolic stability of 1H-Azepine-1-sulfonamide, a heterocyclic scaffold of interest in medicinal chemistry, within a human liver microsome (HLM) model. We will contrast its stability profile with a hypothetical, structurally related analog, "Compound X," to illustrate how subtle chemical modifications can profoundly impact metabolic clearance.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind the experimental design, ensuring a thorough and practical understanding of the data presented.

The Imperative of Metabolic Stability in Drug Design

The liver is the primary site of drug metabolism, where a symphony of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for excretion.[1][2] The rate at which a compound is metabolized, its "metabolic stability," is a critical determinant of its in vivo half-life and overall exposure. Poor metabolic stability can lead to rapid clearance, necessitating higher or more frequent doses, which can, in turn, increase the risk of off-target effects and patient non-compliance.

The azepine moiety is a versatile scaffold found in numerous bioactive molecules.[3][4][5][6] Similarly, the sulfonamide group is a common functional group in a wide array of therapeutics.[7] The combination of these two in this compound presents a unique chemical entity whose metabolic profile is of significant interest. The metabolic pathways of sulfonamides are well-documented and can involve N-acetylation and oxidation to potentially toxic metabolites.[8] Specifically, the arylamine group present in some sulfonamides can be oxidized by CYP2C9 to a reactive nitroso intermediate, a key step in idiosyncratic drug reactions.[9]

Experimental Design: A Self-Validating System

To provide a robust assessment of metabolic stability, we employ an in vitro assay using pooled human liver microsomes.[10][11][12] This system is a subcellular fraction of the liver endoplasmic reticulum and is enriched in phase I drug-metabolizing enzymes, particularly CYPs.[1] By incubating our test compounds with HLMs in the presence of the necessary cofactor, NADPH, we can simulate the primary oxidative metabolism that occurs in the liver.[1]

Comparative Compounds
  • This compound: The primary compound of interest.

  • Compound X: A hypothetical analog where a metabolically liable position on the azepine ring is blocked, for instance, by methylation. This is a common strategy in medicinal chemistry to enhance metabolic stability.[13]

The following diagram illustrates the overall experimental workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Pooled Human Liver Microsomes (HLMs) E Pre-warm HLM and Buffer Mixture to 37°C A->E B Prepare Incubation Buffer (Potassium Phosphate, pH 7.4) B->E C Prepare Test Compound Stock Solutions (10 mM in DMSO) F Add Test Compound (Final Concentration: 1 µM) C->F D Prepare NADPH Cofactor Solution G Initiate Reaction by Adding NADPH D->G E->F F->G H Incubate at 37°C G->H I Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) H->I J Quench Reaction with Cold Acetonitrile containing Internal Standard I->J K Centrifuge to Pellet Protein J->K L Analyze Supernatant by LC-MS/MS K->L M Quantify Parent Compound Remaining L->M

Caption: Experimental workflow for the in vitro metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with the inclusion of positive controls to ensure the metabolic competency of the liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (mixed gender)

  • This compound

  • Compound X

  • Verapamil (Positive Control)

  • Imipramine (Positive Control)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Tolbutamide)

  • DMSO (HPLC grade)

Procedure:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 10 mM stock solution of each test compound and positive control in DMSO.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

    • Prepare the quenching solution: cold acetonitrile containing the internal standard at a fixed concentration.

  • Incubation:

    • In a 96-well plate, combine the potassium phosphate buffer and human liver microsomes to a final protein concentration of 0.5 mg/mL.[14]

    • Add the test compound or positive control from the stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[15]

    • Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile quenching solution.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard.

Data Analysis and Interpretation

The metabolic stability of a compound is typically expressed in terms of its in vitro half-life (t½) and intrinsic clearance (CLint).

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm of the percent remaining of the parent compound versus time.

  • Intrinsic Clearance (CLint): The rate of metabolism by a given amount of microsomal protein, independent of blood flow and other physiological parameters. It is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).[14]

Comparative Results

The following table summarizes the hypothetical, yet realistic, metabolic stability data for this compound and Compound X, alongside the positive controls.

Compoundt½ (min)CLint (µL/min/mg protein)
This compound2555.4
Compound X> 60< 11.5
Verapamil (Control)2849.5
Imipramine (Control)> 60< 11.5

The data for this compound and Compound X are hypothetical and for illustrative purposes.

The data clearly indicates that this compound has a relatively short half-life in human liver microsomes, suggesting it is readily metabolized. In contrast, Compound X exhibits significantly greater stability, with a half-life exceeding the duration of the experiment. This suggests that the structural modification in Compound X successfully mitigated the metabolic liability of the parent scaffold. The results for the positive controls, Verapamil (a moderate clearance compound) and Imipramine (a low clearance compound), fall within their expected ranges, validating the experimental setup.

The potential metabolic pathways for sulfonamides are diverse.[16][17][18][19] The observed metabolism of this compound could be due to several enzymatic reactions, including hydroxylation of the azepine ring or N-dealkylation.

G cluster_pathway Potential Metabolic Pathways A This compound B CYP-mediated Oxidation (e.g., Hydroxylation) A->B NADPH C Metabolite(s) B->C

Caption: A simplified diagram of a potential metabolic pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the metabolic stability of this compound using an in vitro human liver microsome assay. The comparative data, though hypothetical, illustrates a common challenge and strategic approach in drug discovery: identifying and mitigating metabolic liabilities. The poor metabolic stability of this compound suggests that this compound would likely have a high in vivo clearance and a short half-life, potentially limiting its therapeutic utility. Conversely, the enhanced stability of Compound X makes it a more promising candidate for further development.

Future studies should focus on identifying the specific metabolites of this compound to pinpoint the exact site of metabolic attack. This can be achieved using high-resolution mass spectrometry. Furthermore, investigating the specific CYP isozymes responsible for its metabolism would provide valuable insights for predicting potential drug-drug interactions. These data, in aggregate, are essential for making informed decisions in the iterative cycle of drug design and optimization.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | Request PDF.
  • Metabolic stability in liver microsomes. Mercell.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
  • Metabolic Stability Assays. Merck Millipore.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • Microsomal stability assay for human and mouse liver microsomes. Drug Metabolism.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Selected azepine skeletons in natural products and bioactive molecules.
  • Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. PMC.
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PMC.
  • Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. PMC - NIH.
  • Selected examples of biologically active azepine-containing heterocyclic compounds.
  • Metabolic stability. Admeshop.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Metabolic stability of selected compounds in human liver microsomes.
  • Metabolic stability and its role in the discovery of new chemical entities. Journal of Applied Bioanalysis.
  • Metabolism. Pharmaron.
  • Synthesis and antimicrobial activity of azepine and thiepine derivatives.
  • Differences in metabolism of sulfonamides predisposing to idiosyncr
  • A new metabolic pathway for a sulfonamide group.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. PubMed.
  • 1H-Azepine-4-amino-4-carboxylic acid: a new α,α-disubstituted ornithine analogue capable of inducing helix conformations in short Ala-Aib pentapeptides. PubMed.

Sources

A Comparative Guide to Off-Target Carbonic Anhydrase Inhibition by Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the meticulous evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of preclinical safety and efficacy profiling. For compounds containing a sulfonamide moiety, a primary concern is their potential interaction with the ubiquitous family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). This guide provides a comparative analysis of the off-target effects of a representative novel compound, 1H-Azepine-1-sulfonamide, on carbonic anhydrase activity, contextualized against established clinical inhibitors.

The sulfonamide group is a well-established zinc-binding group, making it a potent inhibitor of CAs.[1][2] This inhibitory action is the therapeutic basis for drugs treating glaucoma, epilepsy, and altitude sickness.[3][4] However, when a sulfonamide-containing drug is developed for a different target, this inherent affinity for CAs can lead to unintended physiological effects, underscoring the necessity for thorough off-target characterization.[5][6]

The Mechanism of Sulfonamide-Mediated Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7][8] This reaction is fundamental to processes ranging from pH regulation and respiration to ion transport and fluid secretion.[4][5] The active site of a CA enzyme features a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.[5] This zinc-bound water molecule is the key to the enzyme's catalytic power.

Primary sulfonamides (R-SO₂NH₂) act as potent, reversible inhibitors by mimicking the transition state of the CO₂ hydration reaction.[5] The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly with the active site's Zn²⁺ ion, displacing the catalytically essential water molecule and thereby blocking the enzyme's activity.[1]

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Comparative Inhibitory Profile

To assess the off-target potential of this compound, its inhibitory activity (expressed as IC₅₀, the concentration required to inhibit 50% of enzyme activity) was evaluated against several key human CA isoforms and compared with established clinical CA inhibitors. The isoforms selected represent a range of physiological functions:

  • hCA I & II: Abundant cytosolic isoforms. hCA II is a primary target for glaucoma drugs, while hCA I is a common off-target.[6][9]

  • hCA IV: A membrane-bound isoform crucial in the renal proximal tubules and other tissues.[10][11]

  • hCA IX & XII: Transmembrane isoforms that are overexpressed in hypoxic tumors and are targets for anticancer therapies.[1][9]

CompoundhCA I (IC₅₀/Kᵢ, nM)hCA II (IC₅₀/Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound 8,5009501,200480560
Acetazolamide 278[12]12 (Kᵢ)[10][11]74[10][11]25.8[8]4.5[13]
Dorzolamide 600[14][15]0.18[14][15]31[16]--
Brinzolamide -3.19[16]---

Note: Data for this compound is illustrative for comparative purposes. Kᵢ (inhibition constant) and IC₅₀ values are presented as found in the literature; they are comparable but distinct kinetic parameters.

Interpretation of Results:

The illustrative data suggest that this compound is a micromolar to high-nanomolar inhibitor of several CA isoforms. Compared to Acetazolamide, a non-selective and potent inhibitor, this compound is significantly weaker, particularly against the ubiquitous hCA I and hCA II isoforms. However, its sub-micromolar activity against the tumor-associated hCA IX and XII isoforms warrants consideration during development, as this could lead to unexpected anti-tumor effects or related toxicities.

In contrast, Dorzolamide and Brinzolamide demonstrate high potency and selectivity for hCA II, the target isoform for glaucoma treatment, with significantly less activity against hCA I.[14][16] This isoform selectivity is a key objective in modern drug design to minimize systemic side effects.[6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The determination of CA inhibitory activity is reliably achieved using an esterase activity assay, which is suitable for high-throughput screening.[17] This method leverages the enzyme's ability to hydrolyze p-nitrophenyl acetate (pNPA), producing the chromophore p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

Principle: An active CA enzyme will rapidly hydrolyze pNPA. In the presence of an inhibitor, the rate of this hydrolysis decreases in a dose-dependent manner.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Reconstitute purified human carbonic anhydrase (e.g., hCA II) in CA Dilution Buffer to create a stock solution.[18] Further dilute with Assay Buffer to the final working concentration.

    • Substrate Solution: Prepare a stock solution of p-Nitrophenyl acetate (pNPA) in a solvent such as acetonitrile.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., this compound) and control inhibitors (e.g., Acetazolamide) in the appropriate solvent (e.g., DMSO), followed by dilution in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Enzyme/Inhibitor Pre-incubation: To appropriate wells, add the enzyme solution. Add varying concentrations of the test inhibitor or control inhibitor. Include wells for "Enzyme Control" (enzyme with no inhibitor) and "Background Control" (buffer with no enzyme).[17]

    • Bring the final volume in each well to 95 µL with Assay Buffer.[18]

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the pNPA substrate solution to each well.[18]

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for at least 30 minutes at room temperature.[17][18]

  • Data Analysis:

    • For each concentration of inhibitor, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for the p-Nitrophenyl Acetate (pNPA) Carbonic Anhydrase Inhibition Assay.

Conclusion and Forward Outlook

The evaluation of off-target effects on carbonic anhydrases is a critical step in the preclinical development of any sulfonamide-containing therapeutic. As demonstrated with the representative compound this compound, even moderate inhibitory activity can have significant implications. A thorough understanding of a compound's isoform selectivity profile allows for a more accurate prediction of potential side effects and helps guide safer drug design. The standardized pNPA esterase assay provides a robust and reproducible method for generating this crucial dataset, enabling researchers to make informed decisions and advance drug candidates with a higher probability of clinical success.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews Journal of Pharmaceutical Science.
  • [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. (2000). Nihon Yakurigaku Zasshi. [Link]

  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2024). Auctores Publishing. [Link]

  • Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas. (2018). Expert Opinion on Therapeutic Patents. [Link]

  • Carbonic Anhydrase Inhibitors. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. (2010). Expert Opinion on Therapeutic Patents. [Link]

  • IC50 values of 1-4 and acetazolamide on hydratase and esterase activity... ResearchGate. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. (2002). Investigative Ophthalmology & Visual Science. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. (2021). Molecules. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). Applied Sciences. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Full article: Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. (1995). Journal of Pharmacy and Pharmacology. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). BioMed Research International. [Link]

  • Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). Molecules. [Link]

Sources

A Comparative Guide to Azepine Sulfonamide Cytotoxicity in HEK293 Cells

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the azepine scaffold represents a privileged structure, lending itself to the development of novel therapeutics with diverse pharmacological activities. When functionalized with a sulfonamide group, these compounds present a unique chemical space with potential applications ranging from antimicrobial to anticancer agents. However, a critical step in the preclinical assessment of any new chemical entity is the characterization of its cytotoxic profile. This guide provides an in-depth, comparative analysis of the cytotoxic effects of a novel azepine sulfonamide, designated AS1, in Human Embryonic Kidney 293 (HEK293) cells.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data presentation to explain the causality behind the experimental choices, ensuring a robust and self-validating framework for cytotoxicity assessment. We will benchmark AS1 against established cytotoxic agents, Doxorubicin and Staurosporine, providing a clear context for its potential therapeutic window.

Introduction: The Rationale for Cytotoxicity Profiling

The HEK293 cell line is a cornerstone of biomedical research and is widely utilized in drug development for toxicity screening due to its human origin, robust growth, and high transfectability.[1] Assessing the cytotoxicity of a novel compound like an azepine sulfonamide in this cell line provides an essential early indicator of its potential for off-target effects and general cellular toxicity.[2]

Sulfonamides, a class of compounds known primarily for their antimicrobial properties, function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[3][4] However, at higher concentrations or with specific structural modifications, some sulfonamides can exert cytotoxic effects on mammalian cells through mechanisms that may include the formation of reactive metabolites or off-target kinase inhibition.[3][5] Therefore, early and precise cytotoxicity benchmarking is not merely a regulatory checkpoint but a fundamental step in understanding the compound's mechanism of action and safety profile.

This guide will detail the methodologies for quantifying cytotoxicity through metabolic activity (MTT assay) and membrane integrity (LDH assay), providing a multi-faceted view of the cellular response to our lead compound, AS1.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of AS1, its performance was benchmarked against two well-characterized cytotoxic agents with distinct mechanisms of action: Doxorubicin, a topoisomerase II inhibitor and DNA intercalating agent, and Staurosporine, a potent, non-selective protein kinase inhibitor known to induce apoptosis.[6][7]

The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound in HEK293 cells following a 48-hour exposure period.

CompoundClassPrimary Mechanism of ActionIC50 in HEK293 (48h)
AS1 (Hypothetical Data) Azepine SulfonamideUnder Investigation12.5 µM
Doxorubicin AnthracyclineDNA Intercalation / Topoisomerase II Inhibition~5-7 µM [6]
Staurosporine AlkaloidBroad Spectrum Protein Kinase Inhibitor~0.05-0.1 µM [8]

Note: IC50 values for benchmark compounds are approximate and can vary based on specific experimental conditions, such as cell density and assay duration.[9]

The data indicates that AS1 exhibits moderate cytotoxicity against HEK293 cells, with an IC50 value significantly higher than the potent, non-selective kinase inhibitor Staurosporine. Its cytotoxicity is within the same order of magnitude as the established chemotherapeutic agent Doxorubicin. This profile suggests that while AS1 is not inert, its therapeutic window might be favorable, particularly if its on-target potency is significantly lower than its cytotoxic concentration.

Experimental Design and Workflow

A rigorous and reproducible experimental workflow is paramount for generating high-quality cytotoxicity data. The following diagram illustrates the logical flow of the benchmarking study, from initial cell culture to final data analysis.

Cytotoxicity_Workflow cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_3 Phase 4: Data Analysis culture HEK293 Cell Culture (DMEM + 10% FBS) passage Passage Cells at 80-90% Confluency culture->passage count Cell Counting & Viability Check (Trypan Blue) passage->count seed Seed 96-Well Plates (1x10^4 cells/well) count->seed treat_cells Add Compounds to Cells (Final DMSO < 0.1%) seed->treat_cells prepare_stock Prepare Compound Stocks (AS1, Doxorubicin, Staurosporine in DMSO) serial_dilute Serial Dilution Series prepare_stock->serial_dilute serial_dilute->treat_cells incubate Incubate for 48 hours (37°C, 5% CO2) treat_cells->incubate mtt_reagent Add MTT Reagent (Incubate 4h) incubate->mtt_reagent transfer_sup Transfer Supernatant incubate->transfer_sup solubilize Add Solubilization Buffer mtt_reagent->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt normalize Normalize Data to Controls (Vehicle & Max Kill) read_mtt->normalize ldh_reagent Add LDH Reaction Mix transfer_sup->ldh_reagent read_ldh Read Absorbance (490 nm) ldh_reagent->read_ldh read_ldh->normalize plot Plot Dose-Response Curve normalize->plot calculate_ic50 Calculate IC50 Values (Non-linear Regression) plot->calculate_ic50

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

Scientific integrity is built on methodological transparency. The following sections provide detailed, step-by-step protocols for the key experiments performed in this guide.

HEK293 Cell Culture and Maintenance

The foundation of any cell-based assay is healthy, consistently maintained cell cultures.

  • Culture Medium: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culturing Conditions: Grow HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Passaging: When cells reach 80-90% confluency, aspirate the old medium.[11]

  • Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.[12]

  • Neutralize the trypsin by adding 8 mL of complete culture medium.

  • Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seeding: Split the cells at a ratio of 1:5 to 1:10 into new flasks for continued culture. For assays, count the cells using a hemocytometer and the trypan blue exclusion method to ensure >95% viability before plating.[6]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Plating: Seed 1 x 10^4 HEK293 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AS1 and benchmark compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Triton X-100 for maximum cell death) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the crystals.

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. This assay serves as a marker for compromised cell membrane integrity.

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT Assay protocol (Section 4.2). It is crucial to use a separate plate for this assay.

  • Prepare Controls: On the same plate, prepare three sets of control wells:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • High Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before the end of incubation.[7]

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength should be set to >600 nm.[7]

  • Analysis: Calculate cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the cytotoxicity of the novel azepine sulfonamide AS1 in HEK293 cells. The experimental data positions AS1 as a compound with moderate cytotoxicity, comparable to some existing chemotherapeutics but significantly less potent in inducing cell death than broad-spectrum inhibitors like Staurosporine.

The multi-assay approach, utilizing both metabolic (MTT) and membrane integrity (LDH) endpoints, provides a robust assessment of cell health. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to conduct similar studies with high scientific rigor.

Future investigations should aim to elucidate the specific mechanism of AS1-induced cytotoxicity. Assays such as Annexin V/PI staining for apoptosis detection could differentiate between programmed cell death and necrosis.[8] Furthermore, evaluating the cytotoxicity of AS1 in a panel of cancer cell lines alongside normal cells will be crucial in determining its cancer-specific therapeutic index and advancing its potential as a drug candidate.

References

  • Clinisciences. HY-15141-2mg | Staurosporine [62996-74-1]. Available at: [Link]

  • Fairweather, E., et al. (2018). Bile Acids Increase Doxorubicin Sensitivity in ABCC1-expressing Tumour Cells. Scientific Reports. Available at: [Link]

  • Li, X., et al. (2020). A medicinal and edible formula YH0618 ameliorates the toxicity induced by Doxorubicin via regulating the expression of Bax/Bcl-2 and FOXO4. Journal of Ethnopharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. PMC. Available at: [Link]

  • Utah State University. HEK 293T Tissue Culture Protocols. Available at: [Link]

  • Protocols.io. (2017). Culture and transfection of HEK293T cells. Available at: [Link]

  • Creative Biolabs. HEK293-based Cytotoxicity Safety Screening Service. Available at: [Link]

  • Interchim. Cytotoxicity LDH Assay Kit-WST Technical Manual. Available at: [Link]

  • Horizon Discovery. (2015). HEK293T Cell Line Technical Manual. Available at: [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • PubChem. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader. Available at: [Link]

  • iGEM. HEK293 cells (Human embryonal kidney cells). Available at: [Link]

  • Eurofins Discovery. Cytotoxicity Assay (Human, HEK293 cell line, Viability, Mitochondrial respiration). Available at: [Link]

  • Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • National Center for Biotechnology Information. HEK293 cell line toxicity - SARS-CoV-2 Assays. Available at: [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link]

  • ResearchGate. (2019). Cytotoxicity on HEK293 cells treated with the indicated concentrations of the different compounds. Available at: [Link]

  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. SciSpace. Available at: [Link]

  • Tacic, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of the Serbian Chemical Society. Available at: [Link]

  • Khan, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. Available at: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Available at: [Link]

  • ResearchGate. (2023). Cytotoxicity analysis of synthesized compounds against HEK-293 cells. Available at: [Link]

  • ResearchGate. (2021). Cytotoxicity of potent compounds against HEK-293 cell line using resazurin assay. Available at: [Link]

  • Chen, M., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. Available at: [Link]

  • ResearchGate. Cytotoxicity of statin Compounds in HEK293 and HEK293- OATP1B1 Cells. Available at: [Link]

  • ResearchGate. (2023). Cytotoxicity studies in human HEK293 Cells. Available at: [Link]

  • Kaźmierczak-Barańska, J., et al. (2020). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. PMC. Available at: [Link]

  • Corrià, F., et al. (2022). Unraveling Cytotoxicity in HEK293 Cells During Recombinant AAV Production for Gene Therapy Applications. PubMed. Available at: [Link]

  • Miko, M., et al. (1998). Cytoxicity of 1-alkylperhydroazepine N-oxides and quantitative structure-activity relationships. PubMed. Available at: [Link]

Sources

Safety Operating Guide

1H-Azepine-1-sulfonamide: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

1H-Azepine-1-sulfonamide is a specialized heterocyclic intermediate typically utilized in the synthesis of bioactive compounds and pharmaceuticals.[1][2] Unlike standard aliphatic sulfonamides, the presence of the 1H-azepine ring introduces unique stability considerations. While the electron-withdrawing sulfonyl group stabilizes the typically anti-aromatic and unstable 1H-azepine ring, this compound must still be treated as a high-value, potentially reactive intermediate .[1][2]

Immediate Disposal Directive:

  • Do NOT dispose of via sanitary sewer or municipal trash.[3]

  • Do NOT mix with strong oxidizers or aqueous acids during waste collection.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to manage SOx and NOx emissions).[2]

Part 2: Technical Safety Analysis (The "Why")

To ensure safety, we must understand the molecular behavior of the compound. This section synthesizes the chemical properties with safety logic.

Molecular Stability & Reactivity

The 1H-azepine ring is an eight-pi-electron system.[1][2] In its unsubstituted form, it is anti-aromatic and highly unstable. The attachment of the -SO₂NH₂ (sulfonamide) group provides electronic stabilization, allowing the compound to be handled as a solid. However, under acidic conditions or high heat, the ring can undergo rearrangement or ring-contraction reactions.[1][2]

  • Operational Implication: Avoid mixing waste streams containing strong Lewis acids or protic acids, as this may trigger exothermic decomposition or polymerization in the waste container [1].

Toxicological Hazards (Sulfonamide Moiety)

Sulfonamides are well-documented sensitizers.[2]

  • Sensitization: Potential for severe allergic reactions (Stevens-Johnson Syndrome context in clinical settings, though rare in lab handling).[1][2]

  • Aquatic Toxicity: Sulfonamides are persistent in the environment and can exhibit toxicity to aquatic life.[4]

  • Operational Implication: All waste containers must be "leak-proof" and double-contained to prevent environmental leaching.[1][2] PPE must include nitrile gloves (double-gloving recommended) and N95/P100 respiratory protection if handling powder [2].[2]

Part 3: Step-by-Step Disposal Protocol

A. Pre-Disposal Characterization

Before disposal, categorize the physical state of your waste.

ParameterSpecification
Physical State Solid (crystalline powder) or Solution (reaction mixture)
Waste Stream Non-Halogenated Organic (unless dissolved in DCM/CHCl₃)
RCRA Status Not explicitly P- or U-listed; treat as Characteristic Hazardous Waste (Toxic/Reactive)
Incompatibilities Strong Oxidizers (Peroxides, Nitrates), Strong Acids
B. Solid Waste Disposal (Pure Compound)
  • Containment: Place the solid substance in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "this compound – Toxic – Organic Solid."

  • Segregation: Place the sealed container into the laboratory's dedicated Solid Hazardous Waste drum.

    • Note: Do not dissolve the solid in solvent solely for the purpose of disposal unless required by your facility's specific EHS rules. Solid incineration is more energy-efficient and reduces solvent waste volume [3].[1]

C. Liquid Waste Disposal (Solutions/Mother Liquors)[2]
  • Solvent Compatibility Check:

    • If dissolved in Methanol, Ethanol, Ethyl Acetate, Acetone, or DMSO : Segregate into Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Organic Waste .

  • pH Check: Ensure the solution is neutral (pH 6–8). If the reaction mixture is acidic (common in sulfonylation reactions), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas evolution (CO₂) and pressure buildup in the drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace in the container.

D. Empty Container Management
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.

  • Defacement: Deface the original label and mark as "Empty."

  • Glass Disposal: Discard the rinsed bottle in the designated broken glass/lab glass bin.

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid PackSolid Pack in HDPE Jar or Sealable Bag Solid->PackSolid Neutralize Neutralize pH if Acidic Liquid->Neutralize SolidBin Solid Hazardous Waste Drum PackSolid->SolidBin Incineration FINAL FATE: High-Temp Incineration (w/ Scrubber) SolidBin->Incineration External Vendor SolventCheck Identify Solvent NonHalo Non-Halogenated (MeOH, EtOH, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo->Incineration Halo->Incineration Neutralize->SolventCheck

Caption: Operational decision tree for the segregation and disposal of this compound waste streams.

Part 5: Emergency Procedures

In the event of an accidental release, immediate action is required to mitigate exposure and environmental contamination.

Spill Response (Solid)
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) to prevent inhalation.

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste bag. Wipe the area with soap and water.[5][6][7][8][9]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste [4].

Exposure Response[4][7][8][9][12]
  • Skin Contact: Wash with soap and water for 15 minutes. Sulfonamides can absorb through skin; monitor for signs of allergic reaction (rash/redness).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[5][6][7][8][10] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 136465, this compound. Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.